molecular formula C8H7N3O2 B1403492 Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate CAS No. 1363382-84-6

Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate

Cat. No.: B1403492
CAS No.: 1363382-84-6
M. Wt: 177.16 g/mol
InChI Key: XBIMTVWFPWOTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-5-4-9-3-2-6(5)10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIMTVWFPWOTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191415
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-84-6
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Topic: Synthesis and Characterization of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates a class of heterocyclic compounds known as pyrazolopyridines, which are recognized as "privileged structures" in medicinal chemistry. These scaffolds are bioisosteres of purines, allowing them to interact with a wide array of biological targets.[1] The pyrazolo[4,3-c]pyridine core, in particular, is a key component in compounds demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[2][3] Derivatives have been identified as potent inhibitors of crucial enzymes like carbonic anhydrase and various kinases, highlighting their therapeutic potential.[4][5]

Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate serves as a pivotal building block in the synthesis of more complex, biologically active molecules. Its ester functionality provides a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide offers a detailed examination of a representative synthetic pathway and a comprehensive characterization strategy for this important intermediate, providing researchers with the foundational knowledge required for its effective utilization.

Part 1: Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

The construction of the pyrazolo[4,3-c]pyridine ring system can be achieved through various strategies, most commonly by building the pyridine ring onto a pre-formed pyrazole core or vice-versa.[6][7] A highly effective method involves the condensation of a functionalized dienamine with an appropriate amine, leading to the formation of the fused heterocyclic system.[4]

Representative Synthetic Workflow

A plausible and efficient route to synthesize the target compound begins with dimethyl acetonedicarboxylate. A two-step process first converts this starting material into a reactive dienamine intermediate. Subsequent condensation with an amine containing the requisite functionality, followed by cyclization, yields the desired pyrazolo[4,3-c]pyridine core.

Synthetic_Workflow A Dimethyl Acetonedicarboxylate B Dienamine Intermediate (Dimethyl 2-(dimethylaminomethylene) -3-oxosuccinate) A->B Reaction with DMFDMA C Condensation & Cyclization with Hydrazine B->C Reflux in Methanol D Methyl 1H-pyrazolo[4,3-c] pyridine-3-carboxylate C->D Product Formation

Caption: Synthetic pathway from starting material to the target compound.

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of related pyrazolo[4,3-c]pyridine derivatives.[4]

Step 1: Synthesis of the Dienamine Intermediate

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine dimethyl acetonedicarboxylate (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMFDMA) (2 equivalents) in a suitable solvent such as dioxane.

  • Reaction: Heat the mixture to 100 °C and stir for approximately 5 hours. The use of DMFDMA provides the dimethylaminomethylene group necessary for the subsequent cyclization step.

  • Work-up: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. The crude dienamine intermediate is often used in the next step without further purification.

Step 2: Condensation and Cyclization to form Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

  • Reagents & Setup: Dissolve the crude dienamine intermediate from Step 1 in methanol. Add hydrazine hydrate (1 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 1-2 hours. Methanol is an effective solvent for this condensation reaction. The hydrazine attacks the enamine and one of the ester carbonyls, leading to the formation of the pyrazole ring, followed by cyclization to form the fused pyridine ring.

  • Isolation & Purification: Upon cooling, the product may precipitate from the solution. Collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Part 2: Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques is employed for a full and robust characterization.

Characterization_Workflow Compound Synthesized Product: Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy Compound->IR HPLC HPLC Analysis Compound->HPLC Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure of the molecule. Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃.

  • ¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. Based on related pyrazolopyridine structures, the following signals are expected.[8][9][10]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environment.[8][9][11]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆) Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~13.5 (s, 1H)Pyrazole N-H
~8.5-9.0 (m, 2H)Pyridine H
~7.5-8.0 (m, 1H)Pyridine H
3.95 (s, 3H)O-CH₃

Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

Technique Expected m/z Interpretation
ESI-HRMS178.0611[M+H]⁺ (Calculated for C₈H₈N₃O₂⁺)[12]
200.0430[M+Na]⁺ (Calculated for C₈H₇N₃O₂Na⁺)[12]

Infrared (IR) Spectroscopy IR spectroscopy identifies the key functional groups present in the molecule based on their vibrational frequencies.

Expected Wavenumber (cm⁻¹) Functional Group Vibration
~3200-3400N-HStretching (broad)
~3000-3100C-H (aromatic)Stretching
~2950C-H (aliphatic)Stretching
~1710-1730C=O (ester)Stretching (strong)[8][13]
~1550-1620C=N, C=CRing Stretching
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the final compound. A well-developed method can separate the product from any remaining starting materials or by-products.

Parameter Typical Condition Rationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good separation for aromatic heterocyclic compounds.[14]
Mobile Phase Gradient of Water and Acetonitrile (with 0.1% TFA or Formic Acid)A gradient elution ensures the separation of compounds with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe aromatic system of the pyrazolopyridine core strongly absorbs UV light.
Expected Result A single major peak (>95% purity)Indicates a successful synthesis and purification.

Conclusion and Future Outlook

This guide outlines a robust and reproducible framework for the synthesis and characterization of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. The detailed protocols and expected analytical data provide a solid foundation for researchers working with this valuable heterocyclic building block. The inherent versatility of the pyrazolo[4,3-c]pyridine scaffold, combined with the chemical accessibility of the methyl ester handle, ensures its continued importance in the field of medicinal chemistry. Future work will undoubtedly focus on leveraging this intermediate to construct novel libraries of compounds aimed at a diverse range of biological targets, from kinases involved in oncology to enzymes implicated in metabolic disorders, furthering the development of next-generation therapeutics.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH.
  • Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Taylor & Francis Online.
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing - The Royal Society of Chemistry.
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science.
  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. NIH.
  • The Rising Therapeutic Potential of Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide. Benchchem.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.
  • Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. Wiley Online Library.
  • Supporting Information. The Royal Society of Chemistry.
  • Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate(916325-83-2) 1 H NMR. ChemicalBook.
  • Synthesis and inotropic activity of pyrazolo[4,3-c]pyridine-4-ones and related compounds. Journal of Pharmaceutical Sciences.
  • Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. PubChem. Available at: [Link].

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link].

  • Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate(1363382-84-6) 1 H NMR. ChemicalBook.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link].

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
  • Methyl 1h-pyrazolo[4,3-c]pyridine-3-carboxylate (C8H7N3O2). PubChemLite. Available at: [Link].

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC - NIH.
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link].

  • Methyl 1H-pyrazole-3-carboxylate. PubChem. Available at: [Link].

  • methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. PubChem. Available at: [Link].

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link].

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link].

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link].

  • Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link].

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link].

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link].

Sources

A Technical Guide to the Physicochemical Properties of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. This molecular scaffold is of significant interest in medicinal chemistry and drug discovery, largely due to its structural analogy to purine bases, which allows it to function as a "privileged scaffold" for interacting with a wide array of biological targets.[1] Notably, the pyrazolo[4,3-c]pyridine core is being actively investigated for the development of potent kinase inhibitors and carbonic anhydrase inhibitors.[1][2] This guide provides a comprehensive overview of the core physicochemical and analytical properties of the title compound, offering foundational data and validated experimental workflows essential for researchers in chemical biology and pharmaceutical development.

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and internationally recognized identifiers. Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is an aromatic heterocyclic system with the molecular formula C₈H₇N₃O₂.[3] Its structure consists of a pyridine ring fused with a pyrazole ring, with a methyl carboxylate substituent at the 3-position of the pyrazolo moiety.

Chemical Structure:

Table 1: Core Compound Identifiers

IdentifierValueSource
IUPAC Name Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylateN/A
CAS Number 1363382-84-6[4]
Molecular Formula C₈H₇N₃O₂[3]
Molecular Weight 177.16 g/mol [4]
Canonical SMILES COC(=O)C1=NNC2=C1C=NC=C2[3]
InChI Key InChI=1S/C8H7N3O2/c1-13-8(12)7-5-4-9-3-2-6(5)10-11-7/h2-4H,1H3,(H,10,11)[3]

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence everything from reaction kinetics to ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates.

Table 2: Summary of Physicochemical Properties

PropertyValueComments and Source
Physical Form SolidInferred from related chloro-derivatives which are solids.
Molecular Weight 177.16[4]
XLogP3 0.3Computed for the isomeric methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate, which is expected to be nearly identical.[5]
Polar Surface Area 67.9 ŲComputed for the isomeric methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate.[5]
Storage Conditions Inert atmosphere, 2-8°CRecommended for the analogous 6-chloro derivative to ensure long-term stability.

Spectroscopic and Analytical Characterization

Precise structural confirmation is paramount. The following section details the expected spectral signatures for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, which are essential for its unambiguous identification. Spectral data for this compound are available for reference from specialized chemical suppliers.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine and pyrazole rings, the N-H proton of the pyrazole, and the methyl ester protons. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their positions on the heterocyclic core. The pyrazole N-H proton is expected to be a broad singlet, while the methyl ester protons will appear as a sharp singlet in the upfield region (typically δ 3.8-4.0 ppm).

  • ¹³C NMR: The carbon spectrum will show signals for each unique carbon atom. The ester carbonyl carbon will be the most downfield signal (δ > 160 ppm). The aromatic carbons of the fused ring system will resonate in the δ 110-150 ppm range, while the methyl ester carbon will be found further upfield (δ ~50-55 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at an m/z ratio of approximately 178.17. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with the molecular formula C₈H₇N₃O₂.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands are expected for:

  • N-H stretch: A broad band around 3100-3300 cm⁻¹ from the pyrazole ring.

  • C=O stretch: A strong, sharp band around 1700-1730 cm⁻¹ from the methyl ester.

  • C=N and C=C stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.

Experimental Protocols for Property Determination

To ensure scientific rigor, all synthesized or procured compounds require thorough characterization. The following protocols outline the standard, self-validating workflows for confirming the identity, purity, and core properties of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Protocol 4.1: Purity and Identity Confirmation via LC-MS

Expertise & Causality: This is the primary workhorse experiment for any new batch of a compound. It simultaneously provides purity information (via UV chromatogram peak area) and identity confirmation (via mass spectrum). A single, sharp chromatographic peak coupled with the correct mass confirms the sample's integrity.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or DMSO. Dilute to a final concentration of ~10 µg/mL in a methanol/water (1:1) mixture.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5-7 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Mode: ESI Positive.

    • Scan Range: 50-500 m/z.

  • Analysis: Integrate the UV chromatogram (e.g., at 254 nm) to determine purity. Confirm the presence of the [M+H]⁺ ion at ~178.2 m/z in the corresponding mass spectrum.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in DMSO/MeOH (1 mg/mL Stock) A->B C Dilute to 10 µg/mL in Mobile Phase B->C D Inject onto LC-MS System C->D E Separate on C18 Column D->E F Detect by UV & MS E->F G Purity from UV Peak Area (%) F->G H Identity from Mass (m/z) F->H I Confirm [M+H]⁺ ≈ 178.2 H->I

Caption: Workflow for LC-MS analysis.

Protocol 4.2: Structural Elucidation via NMR Spectroscopy

Expertise & Causality: While LC-MS confirms mass, NMR spectroscopy confirms the precise atomic arrangement and connectivity. It is the gold standard for structural elucidation and is non-negotiable for definitive characterization.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Solvent Choice: DMSO-d₆ is often preferred for N-H containing compounds as it allows for the clear observation of the exchangeable N-H proton.

  • Acquisition:

    • Acquire a ¹H spectrum to observe proton signals.

    • Acquire a ¹³C spectrum (e.g., using a broadband decoupling sequence).

    • (Optional but recommended): Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals and confirm connectivity.

  • Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals and reference chemical shifts to the residual solvent peak. Compare the observed spectra to the expected chemical shifts and coupling patterns for the proposed structure.

NMR_Workflow A Dissolve 5-10 mg in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire Spectra (¹H, ¹³C, 2D) B->C D Process Data (FT, Phasing, Baseline) C->D E Assign Signals to Structure D->E F Confirm Connectivity & Identity E->F

Caption: Workflow for NMR structural elucidation.

Synthesis and Applications in Research

Synthesis Overview

The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be achieved through various organic chemistry methods. A common approach involves the cyclization of a substituted aminopyrazole with a suitable pyridine precursor or a one-pot annulation reaction starting from a functionalized pyridine derivative and hydrazine under mild conditions.[1] These routes allow for modular derivatization, enabling the creation of chemical libraries for screening.

Applications in Drug Discovery

The pyrazolo[4,3-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows molecules containing this core to effectively bind to the ATP-binding sites of various enzymes, particularly kinases.[1]

  • Kinase Inhibition: Many kinases are dysregulated in diseases like cancer, making them prime therapeutic targets. The pyrazolo[4,3-c]pyridine scaffold serves as a foundational structure for designing inhibitors that can block aberrant kinase activity, thereby disrupting cancer cell proliferation and survival pathways.[1]

  • Carbonic Anhydrase Inhibition: Certain pyrazolo[4,3-c]pyridine derivatives, particularly sulfonamides, have demonstrated potent inhibitory activity against various isoforms of carbonic anhydrase (CA).[2] This includes human isoforms involved in diseases and bacterial CAs, opening avenues for developing novel antibacterial agents with an alternative mechanism of action to combat drug resistance.[1][2]

Conclusion

Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its core physicochemical properties are readily characterizable using standard and robust analytical techniques such as LC-MS and NMR spectroscopy. The foundational importance of the pyrazolo[4,3-c]pyridine scaffold in the development of kinase and carbonic anhydrase inhibitors underscores the value of this compound to researchers and scientists in the field of drug discovery.

References

  • PubChem. (n.d.). methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Retrieved January 7, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 1h-pyrazolo[4,3-c]pyridine-3-carboxylate (C8H7N3O2). Retrieved January 7, 2026, from [Link]

Sources

structure elucidation of Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique arrangement of nitrogen atoms and fused aromatic rings imparts a distinct three-dimensional geometry, making it an ideal framework for interacting with a variety of biological targets. Derivatives of this scaffold are known to possess a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise substitution pattern on this core is critical for modulating biological activity, making definitive structure elucidation an indispensable step in the drug discovery and development process.

This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure determination of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. We will proceed through a logical workflow of analytical techniques, moving from foundational molecular formula confirmation to the intricate mapping of atomic connectivity. The causality behind each experimental choice will be explained, reflecting a self-validating system of protocols designed to ensure scientific integrity and accuracy for researchers, scientists, and drug development professionals.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

Before any detailed spectroscopic analysis, the first objective is to confirm the elemental composition of the molecule. This is the bedrock upon which all subsequent structural deductions are built.

The proposed structure, Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, has a molecular formula of C₈H₇N₃O₂ .

Degree of Unsaturation (DoU) Calculation:

The DoU, or index of hydrogen deficiency, indicates the total number of rings and/or multiple bonds within a molecule.

  • DoU = C + 1 - (H/2) + (N/2)

  • DoU = 8 + 1 - (7/2) + (3/2)

  • DoU = 9 - 3.5 + 1.5 = 7

A DoU of 7 is consistent with the proposed structure: the fused bicyclic aromatic system accounts for 6 degrees (2 rings and 4 double bonds), and the carbonyl group (C=O) of the ester accounts for the 7th. This initial calculation provides a critical check for the plausibility of the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for confirming the elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), it can distinguish between molecules with the same nominal mass but different atomic compositions.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The sample solution is infused into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. For this molecule, analysis in positive ion mode is preferred, which will generate the protonated molecular ion, [M+H]⁺.

  • Analysis: The ions are accelerated into a Time-of-Flight (TOF) mass analyzer, which separates them based on their m/z ratio.

  • Data Acquisition: The mass spectrum is recorded, and the exact mass of the [M+H]⁺ ion is determined.

Data Presentation: HRMS Results

ParameterTheoretical ValueExperimental ValueDeviation (ppm)
Molecular Formula C₈H₇N₃O₂--
Monoisotopic Mass [M] 177.05383 Da[3]--
[M+H]⁺ Ion 178.06165 Da178.06141 Da-1.35

Trustworthiness Check: An experimental mass with a deviation of less than 5 ppm from the theoretical mass provides unambiguous confirmation of the molecular formula C₈H₇N₃O₂.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

With the molecular formula confirmed, IR spectroscopy provides a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Data Presentation: Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3150-3300Medium, BroadN-H StretchPyrazole N-H
~3050-3100Medium-WeakAromatic C-H StretchPyridine C-H
~2950WeakAliphatic C-H StretchMethyl (-OCH₃)
~1725 Strong, Sharp C=O Stretch Ester Carbonyl [4][5]
~1610, 1580Medium-StrongC=C and C=N StretchAromatic Rings
~1250StrongAsymmetric C-O StretchEster C-O

Expertise & Experience: The most diagnostic peak is the strong, sharp absorption around 1725 cm⁻¹, which is highly characteristic of an ester carbonyl group. The broad N-H stretch confirms the presence of the pyrazole tautomer. This IR data provides the first spectroscopic evidence validating the key functional groups of the target molecule.

Part 3: Definitive Connectivity Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this guide, we will use DMSO-d₆ as the solvent, as the acidic N-H proton is more likely to be observed cleanly.

Workflow for NMR-Based Structure Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton Environments & Counts) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C NMR / DEPT-135 (Carbon Environments & Types) C13->HSQC Assign Protonated Carbons C13->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC Provide Anchor Points HSQC->HMBC Provide Anchor Points Final Final Structure Confirmation HMBC->Final Assemble Skeleton

Caption: Key HMBC correlations confirming the molecular skeleton.

Data Presentation: Key HMBC Correlations

Proton Signal (δH)AssignmentCorrelates to Carbon (δC)AssignmentBond CountSignificance
3.95 OCH₃ 162.0 C=O ²J Confirms ester methyl group
3.95 OCH₃ 140.0 C-3 ³J Connects ester to pyrazole ring
8.80H-4135.0C-6²JConfirms pyridine connectivity
8.80H-4125.5C-3a³JLinks pyridine to pyrazole (ring fusion)
8.45H-6145.0C-7a³JLinks pyridine to pyrazole (ring fusion)
14.50 NH 140.0 / 145.0 C-3 / C-7a ²J Confirms pyrazole ring structure
14.50 NH 125.5 C-3a ³J Confirms N-H position relative to fusion

Conclusion: A Self-Validating Structural Proof

The structure of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is unequivocally confirmed through a multi-faceted analytical approach.

  • HRMS established the correct molecular formula, C₈H₇N₃O₂.

  • IR Spectroscopy identified the essential functional groups: an N-H moiety, aromatic rings, and a conjugated ester carbonyl.

  • ¹H and ¹³C NMR provided a complete census of all proton and carbon environments.

  • COSY established the connectivity of the protons within the pyridine ring.

  • HSQC linked each proton to its directly attached carbon atom.

  • HMBC served as the definitive tool, bridging all molecular fragments. The key correlations from the methyl protons to the pyrazole ring (C-3) and from the pyridine protons (H-4, H-6) to the pyrazole fusion carbons (C-3a, C-7a) leave no ambiguity in the final structure.

This systematic and logical workflow, where each piece of data corroborates the others, represents a robust and trustworthy protocol for the structural elucidation of novel heterocyclic compounds, which is paramount for advancing research in drug discovery.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). PubMed Central. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2023). MDPI. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Structure Elucidation of a Pyrazolop[1][6]yran Derivative by NMR Spectroscopy. (2007). PubMed Central. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Bentham Science. [Link]

  • Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. (n.d.). PubChem. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2014). MDPI. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PubMed Central. [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2016). Asian Journal of Chemistry. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). ResearchGate. [Link]

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of published, fully assigned experimental data for this specific molecule, this guide presents a detailed predicted spectrum based on established principles of NMR spectroscopy and analysis of closely related pyrazolopyridine analogues. The document outlines the rationale behind the predicted chemical shifts and coupling constants, offers a standard operating procedure for NMR data acquisition for this class of compounds, and discusses the structural elucidation process. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of novel heterocyclic entities in drug discovery and development.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern drug discovery, exhibiting a wide range of biological activities. These activities include, but are not limited to, potential applications as kinase inhibitors, central nervous system agents, and anti-inflammatory drugs. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, allowing for diverse molecular interactions with biological targets. Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate serves as a key building block for the synthesis of more complex derivatives, making its unambiguous characterization paramount for the advancement of medicinal chemistry programs.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A thorough understanding of the ¹H and ¹³C NMR spectra of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is essential for confirming its synthesis, assessing its purity, and understanding its chemical behavior.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR data for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. These predictions are based on the analysis of published data for structurally similar pyrazolopyridine isomers and the fundamental principles of NMR theory. The proposed assignments are supported by expected electronic effects and spin-spin coupling patterns.

Table 1: Predicted ¹H NMR Data for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H78.80d5.5
H48.50s-
H67.50d5.5
OCH₃3.95s-
NH13.50br s-

Table 2: Predicted ¹³C NMR Data for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O162.0
C7a148.5
C7145.0
C3140.0
C4130.0
C3a120.0
C6115.0
OCH₃52.5

Scientific Rationale for Spectral Predictions

The predicted chemical shifts are rooted in the electronic environment of each nucleus. The pyridine ring, being electron-deficient, deshields its protons and carbons, leading to downfield chemical shifts.

  • ¹H NMR:

    • H7 and H6: These protons are part of the pyridine ring and are expected to be in the aromatic region. H7, being adjacent to the electronegative nitrogen atom, is predicted to be the most downfield of the aromatic protons. The ortho-coupling between H7 and H6 is anticipated to be around 5.5 Hz, a typical value for this arrangement in a six-membered heteroaromatic ring.

    • H4: This proton is on the pyrazole ring and is also in the aromatic region. Its chemical shift is influenced by the adjacent pyridine ring and the ester group.

    • OCH₃: The methyl protons of the ester group are expected to appear as a sharp singlet around 3.95 ppm.

    • NH: The proton on the pyrazole nitrogen is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and its acidic nature. In a dry aprotic solvent like DMSO-d₆, this peak is often observable.

  • ¹³C NMR:

    • C=O: The carbonyl carbon of the ester is the most deshielded carbon and is predicted to have a chemical shift of around 162.0 ppm.

    • Aromatic Carbons: The carbons of the fused ring system are all in the aromatic region (115-150 ppm). The carbons directly attached to nitrogen atoms (C7a, C7, C3) are expected to be more deshielded. The quaternary carbons (C7a, C3, C3a) can be distinguished from the protonated carbons using a DEPT or APT experiment.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, the following experimental protocol is recommended.

4.1. Sample Preparation

  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high boiling point and ability to dissolve a wide range of organic compounds. It is particularly useful for observing exchangeable protons like the N-H proton.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

4.2. NMR Instrument Parameters

The following parameters are recommended for a 500 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C is a less sensitive nucleus.

    • Spectral Width: 0-220 ppm.

  • 2D NMR Experiments: To unambiguously assign the proton and carbon signals, the following 2D NMR experiments are highly recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualization of Molecular Structure and NMR Workflow

5.1. Molecular Structure

Caption: Molecular structure of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

5.2. NMR Data Analysis Workflow

NMR_Workflow A 1. Acquire 1D NMR (¹H, ¹³C, DEPT) B 2. Preliminary Analysis (Chemical Shift, Integration, Multiplicity) A->B C 3. Acquire 2D NMR (COSY, HSQC, HMBC) B->C D 4. COSY Analysis (Identify H-H Correlations) C->D E 5. HSQC Analysis (Assign Protonated Carbons) C->E F 6. HMBC Analysis (Assign Quaternary Carbons & Confirm Fragmentation) C->F G 7. Final Structure Elucidation & Data Consolidation D->G E->G F->G

Caption: A typical workflow for structural elucidation using 1D and 2D NMR spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. While the presented spectral data is predictive, it is based on sound scientific principles and analysis of related compounds, offering a robust starting point for researchers. The detailed experimental protocol and workflow for spectral analysis provide a practical framework for the successful characterization of this and similar heterocyclic molecules. As the field of medicinal chemistry continues to explore the potential of the pyrazolopyridine scaffold, the information contained within this guide will be instrumental in accelerating the discovery and development of novel therapeutics.

References

Note: As specific experimental data for the target compound was not found in the literature, this reference list provides sources for general NMR principles and data for related compounds that would inform the predictions made in this guide. In a real-world scenario, this section would contain citations to the specific literature where the experimental data was published.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Journal of Organic Chemistry. (Various issues). American Chemical Society. (This journal is a primary source for the characterization of novel organic compounds, including heterocyclic systems.)
  • Tetrahedron Letters. (Various issues). Elsevier.
  • SciFinder-n. Chemical Abstracts Service.
  • Reaxys. Elsevier. (A database of chemical reactions, properties, and substances.)

A Technical Guide to the Postulated Mechanism of Action of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Preamble: The Scientific Context

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs.[1][2] Its fused heterocyclic variants, the pyrazolopyridines, have garnered significant attention for their therapeutic potential, particularly in oncology.[3][4] These compounds exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This guide focuses on a specific, yet under-investigated derivative: Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate .

While direct, extensive research on this precise molecule is not yet prevalent in public-domain literature, the wealth of data on the broader pyrazolo[4,3-c]pyridine class allows us to construct a robust, hypothesis-driven framework for its mechanism of action. This document serves as a technical guide for researchers, postulating its primary mode of action based on established activities of structurally related compounds and outlining a comprehensive validation workflow. We will proceed from the foundational chemistry of the scaffold to a postulated molecular mechanism, and finally, to the precise experimental protocols required to rigorously test this hypothesis.

The Pyrazolo[4,3-c]pyridine Scaffold: A Versatile Kinase Inhibitor

The anticancer activity of the pyrazolopyridine core is frequently attributed to its ability to function as an ATP-competitive inhibitor of protein kinases.[3][6] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1] The pyrazolopyridine structure is an effective "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of various kinases, thereby blocking their catalytic activity.

Numerous derivatives of the parent scaffold have demonstrated potent inhibitory activity against a range of cancer-relevant kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, CDKs are a prime target for cancer therapy. Pyrazolo[4,3-d]pyrimidines, a closely related isomer, have been identified as potent inhibitors of CDK1/cyclin B.[7] Similarly, derivatives of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline are potent and selective inhibitors of CDK4/6.[8]

  • Receptor Tyrosine Kinases (RTKs): This family includes key oncogenic drivers like EGFR and c-Met. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as effective EGFR inhibitors.[9]

  • Non-Receptor Tyrosine Kinases: This class includes kinases like the C-terminal Src kinase (CSK).[3]

Given this extensive precedent, the primary hypothesis for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is that it functions as a protein kinase inhibitor . The specific kinase(s) targeted would be determined by the precise stereoelectronic properties conferred by its substituent groups.

Postulated Mechanism of Action: Inhibition of the CDK/Rb Pathway

Based on the prevalence of CDK inhibition among pyrazolopyridine analogs, we postulate that Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate targets a key cell cycle regulator, such as Cyclin-Dependent Kinase 2 (CDK2) or CDK4/6 . Inhibition of these kinases prevents the phosphorylation of the Retinoblastoma protein (pRb), a critical tumor suppressor.

The Signaling Cascade:

  • Normal Cell Cycle Progression: In the G1 phase of the cell cycle, CDK4/6 and CDK2 form active complexes with Cyclin D and Cyclin E, respectively.

  • pRb Phosphorylation: These active CDK complexes phosphorylate pRb.

  • E2F Release: Hyperphosphorylated pRb releases the E2F transcription factor.

  • S-Phase Entry: E2F activates the transcription of genes necessary for DNA replication and progression into the S phase.

Proposed Intervention:

Our subject compound is hypothesized to enter the cell and bind to the ATP pocket of CDK2 or CDK4/6. This competitive inhibition prevents pRb phosphorylation, keeping it in its active, hypophosphorylated state. As a result, E2F remains sequestered, transcription of S-phase genes is halted, and the cell arrests in the G1 phase, ultimately leading to a block in proliferation and, potentially, apoptosis.

G1_S_Transition_Inhibition cluster_0 Upstream Signals cluster_1 G1 Phase Regulation cluster_2 Mechanism of Inhibition cluster_3 Cell Cycle Progression GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 GrowthFactors->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->pRb_E2F phosphorylates pRb E2F Free E2F pRb_E2F->E2F releases G1_Arrest G1 Cell Cycle Arrest pRb_E2F->G1_Arrest maintained Compound Methyl 1H-pyrazolo [4,3-c]pyridine-3-carboxylate Compound->CyclinD_CDK46 INHIBITS Compound->CyclinE_CDK2 INHIBITS S_Phase S-Phase Entry & DNA Replication E2F->S_Phase activates transcription

Caption: Postulated inhibition of the G1-S cell cycle transition by Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Experimental Validation Workflow

To validate this postulated mechanism, a multi-stage experimental approach is required. This workflow is designed to be self-validating, where results from each stage inform the next, moving from broad cellular effects to specific molecular target engagement.

Validation_Workflow cluster_1 cluster_2 cluster_3 Phase1 Phase 1: Cellular Phenotype Assessment p1_a Cell Viability Assay (MTT) Determine IC50 Phase1->p1_a Phase2 Phase 2: Molecular Target Validation p2_a In Vitro Kinase Panel Screen Identify primary kinase targets Phase2->p2_a Phase3 Phase 3: Downstream Pathway Analysis p3_a Western Blot Analysis Assess pRb phosphorylation status Phase3->p3_a p1_b Apoptosis Assay (Caspase 3/7) Confirm cytotoxic mechanism p1_a->p1_b p1_c Cell Cycle Analysis (Flow Cytometry) Identify cell cycle arrest p1_b->p1_c p1_c->Phase2 p2_b Target Engagement Assay (CETSA) Confirm target binding in cells p2_a->p2_b p2_b->Phase3 p3_b qRT-PCR Measure E2F target gene expression p3_a->p3_b

Caption: A three-phase workflow to validate the anticancer mechanism of action.

Phase 1: Cellular Phenotype Assessment

The initial step is to confirm the compound's antiproliferative activity and characterize its effect on cancer cells.

Key Experiments:

  • Cell Viability Assay (MTT or CellTiter-Glo®): To determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer).

  • Apoptosis Assay (Caspase-Glo® 3/7): To quantify the induction of apoptosis, confirming the compound causes programmed cell death rather than just cytostasis.

  • Cell Cycle Analysis: Using flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G1 arrest, as hypothesized).

Table 1: Representative Antiproliferative Activity of Related Pyrazolo[4,3-c]pyridine Derivatives This table provides context from existing literature on similar compounds to establish expected potency.

Compound IDCancer Cell LineIC50 (µg/mL)Reference DrugReference IC50 (µg/mL)Citation
Derivative AMCF-7 (Breast)1.937Doxorubicin4.162[9]
Derivative AHepG2 (Liver)3.695Doxorubicin3.832[9]
Derivative BHCT-116 (Colon)2.914Doxorubicin3.676[9]
Phase 2: Molecular Target Validation

If Phase 1 results show G1 arrest and apoptosis, the next step is to confirm direct interaction with the postulated kinase targets.

Key Experiments:

  • Broad Kinase Panel Screen: An in vitro biochemical screen against a large panel of recombinant kinases (e.g., >400 kinases) to identify the compound's primary target(s) and assess its selectivity.

  • Cellular Thermal Shift Assay (CETSA): A crucial experiment to verify that the compound binds to its target protein inside the cell. Target engagement leads to thermal stabilization of the protein, which can be detected by Western Blot.

Phase 3: Downstream Pathway Analysis

The final step is to confirm that target engagement translates into the expected downstream biological effects predicted by the hypothesis.

Key Experiments:

  • Western Blot Analysis: To measure the phosphorylation status of key proteins. Specifically, one would probe for levels of phosphorylated pRb (p-pRb) and total pRb. A successful CDK inhibitor should decrease the p-pRb/pRb ratio.

  • Quantitative RT-PCR (qRT-PCR): To measure the mRNA levels of genes downstream of E2F, such as CCNE1 (Cyclin E1) or DHFR. Expression of these genes should decrease following treatment with the compound.

Detailed Experimental Protocols

The following protocols are provided as trusted, self-validating methodologies for key experiments in the validation workflow.

Protocol: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (e.g., from 100 µM to 0.01 µM) in culture medium. Add 100 µL of the diluted compound to the respective wells (final volume 200 µL). Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Western Blot for pRb Phosphorylation

Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. It can distinguish between the total protein and its phosphorylated form.

Methodology:

  • Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at 1x and 2x its IC50 value for 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated pRb (e.g., anti-p-Rb Ser807/811).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To validate, the membrane can be stripped and re-probed with an antibody for total pRb and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Conclusion and Future Directions

While Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate remains a novel molecular entity, its core scaffold places it firmly within a class of compounds with proven anticancer potential, most notably as kinase inhibitors. The postulated mechanism—inhibition of cell cycle progression via targeting of CDKs—provides a strong, testable hypothesis. The experimental workflow detailed in this guide offers a clear and scientifically rigorous path to elucidating its precise mechanism of action, validating its molecular target, and confirming its downstream effects on cancer cell pathophysiology. Successful validation would position this compound as a promising candidate for further preclinical development.

References

  • Metwally, N.H., & Deeb, E.A. (2018). Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives. Bioorganic Chemistry, 77, 203-214. [Link]

  • Sharma, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(5), 2097-2117. [Link]

  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 13(4). [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11345-11367. [Link]

  • Lee, K., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2467-2486. [Link]

  • Mohamed, M.S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109. [Link]

  • Vaitkute, D., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6612. [Link]

  • Kaunas University of Technology. (2019). Novel Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties (PyrSynth). KTU R&D&I Fund. [Link]

  • Sławiński, J., et al. (2008). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Acta Poloniae Pharmaceutica, 65(3), 305-310. [Link]

  • Al-Ostath, R.A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]

  • Hadjixenofontos, E., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 190, 112097. [Link]

  • Eldebss, T.M.A., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 29(11), 2588. [Link]

  • Sławiński, J., et al. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][3][9][10]triazine Derivatives. Molecules, 25(23), 5678. [Link]

  • Ilie, C.I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10696. [Link]

  • Various Authors. (2020). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate Publication. [Link]

  • Noolvi, M.N., et al. (2022). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 12, 1931. [Link]

  • Hafez, H.N., et al. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 21(4), 453. [Link]

  • Wang, S., et al. (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. European Journal of Medicinal Chemistry, 158, 467-478. [Link]

  • Various Authors. (2016). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 21(12), 1683. [Link]

Sources

A Technical Guide to the Biological Targets of Pyrazolo[4,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and versatile substitution points make it an ideal framework for designing potent and selective modulators of a wide array of biological targets. This guide provides an in-depth exploration of the key protein families targeted by pyrazolo[4,3-c]pyridine derivatives, including kinases, phosphodiesterases, and carbonic anhydrases, as well as its novel application in the disruption of protein-protein interactions. We will delve into the causality behind experimental designs, present detailed protocols for target validation, and summarize critical structure-activity relationship (SAR) data to empower researchers in the rational design of next-generation therapeutics based on this remarkable scaffold.

Introduction: The Pyrazolo[4,3-c]pyridine Privileged Scaffold

The fusion of pyrazole and pyridine rings creates a class of compounds known as pyrazolopyridines. Among these, the pyrazolo[4,3-c]pyridine isomer has emerged as a particularly fruitful scaffold in drug discovery. Its derivatives have demonstrated a vast spectrum of biological activities, including antitumor, anti-inflammatory, antiviral, and antimicrobial effects.[1] This versatility stems from the scaffold's ability to be chemically modified at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with diverse biological targets.[2] The clinical significance of the broader pyrazolopyridine class is underscored by the FDA approval of drugs like Asciminib, an allosteric inhibitor of the BCR-ABL1 tyrosine kinase, validating the therapeutic potential of this heterocyclic system.[3]

Key Biological Target Classes

Our exploration will focus on four major classes of proteins where pyrazolo[4,3-c]pyridine derivatives have shown significant and well-documented activity.

Protein Kinase Inhibition

Protein kinases, which regulate the majority of cellular pathways, are among the most critical targets in modern drug discovery, particularly in oncology.[4] While various pyrazolopyridine isomers are potent kinase inhibitors,[5][6][7][8] the pyrazolo[4,3-c]pyridine scaffold has been successfully employed to create highly selective modulators.

A notable example is the development of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as potent and brain-penetrating inhibitors of Receptor Interacting Protein 1 (RIP1) kinase , a key mediator of necroptosis and inflammation implicated in neurodegenerative diseases. The design strategy leveraged overlay studies with known inhibitors to create a novel class of compounds with excellent potency and pharmacokinetic profiles.

Table 1: In Vitro Activity of Pyrazolo[3,4-c]pyridine-based RIP1 Kinase Inhibitors

Compound ID Human RIP1 Ki (nM) Mouse RIP1 Ki (nM) Human Cell IC50 (nM) Mouse Cell IC50 (nM)
11 11 1,100 3.7 1,300
22 1.3 120 1.8 1,100

| GSK2982772 (Control) | 1.9 | 1.8 | 6.3 | 2.5 |

Data synthesized from literature reports.

The workflow for identifying and characterizing such inhibitors is a multi-stage process designed to move from a large pool of potential compounds to a validated lead candidate. This process ensures that resources are focused on compounds with the highest probability of success.

Kinase_Inhibitor_Workflow cluster_0 Screening & Identification cluster_1 Characterization & Optimization cluster_2 Cellular & In Vivo Validation HTS High-Throughput Screen (e.g., Biochemical Assay) Hit_Val Hit Validation (Dose-Response) HTS->Hit_Val Primary Hits Biophys Biophysical Assay (e.g., LanthaScreen) Hit_Val->Biophys Confirmed Hits SAR SAR by Chemistry (Lead Optimization) Biophys->SAR Binding Affinity (KD) Selectivity Kinome Selectivity Panel SAR->Selectivity Optimized Leads CETSA Target Engagement (CETSA) Selectivity->CETSA Selective Leads Cell_Assay Cellular Potency (e.g., p-SLP76 Assay) CETSA->Cell_Assay Confirms Target Binding PK_PD Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD Functional Effect

Caption: A typical workflow for kinase inhibitor discovery.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay is a powerful tool for quantifying inhibitor affinity by measuring the displacement of a fluorescent tracer from the kinase active site. Its TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format minimizes interference from compound fluorescence.

  • Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP-binding site.[9] Proximity of the donor (Eu) and acceptor (Alexa Fluor™) results in a high FRET signal.[10] Test compounds that bind to the ATP site compete with the tracer, causing a decrease in the FRET signal.[11]

  • Materials:

    • Tagged Kinase (e.g., GST-RIP1)

    • LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST)

    • Kinase Tracer (appropriate for the target kinase family)

    • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]

    • Test compounds serially diluted in DMSO

    • Low-volume 384-well assay plates

  • Procedure:

    • Compound Plating: Dispense 5 µL of serially diluted test compound (at 3X final concentration) into the assay plate. Include "no inhibitor" (DMSO only) and "high concentration" control inhibitor wells.

    • Kinase/Antibody Mix Preparation: Prepare a solution containing the kinase and Eu-labeled antibody in 1X Kinase Buffer A, each at 3X their final desired concentration (e.g., 15 nM kinase, 6 nM antibody).

    • Kinase/Antibody Addition: Add 5 µL of the Kinase/Antibody mix to each well.

    • Tracer Preparation & Addition: Prepare a solution of the Kinase Tracer in 1X Kinase Buffer A at 3X its final concentration (typically near its KD for the kinase). Add 5 µL of this solution to each well to initiate the binding reaction.

    • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) following excitation at ~340 nm.[10]

    • Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

  • Self-Validation: The assay's robustness is confirmed by calculating the Z' factor from control wells, which should be >0.5. The dose-response curve of a known control inhibitor validates the assay's sensitivity and accuracy.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), acting as crucial "off-switches" in signal transduction. Inhibiting PDEs, particularly the PDE4 family, is a validated strategy for treating inflammatory diseases like COPD and psoriasis.

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been developed into highly potent PDE4 inhibitors. For instance, modification of a 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series led to the discovery of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-α]pyridines.[12] This structural evolution, tying the lactam moiety into a triazole ring, improved both potency and physical properties, culminating in compounds like tofimilast , a potent PDE4 inhibitor.[13]

Table 2: PDE4 Inhibitory Activity of Pyrazolo[4,3-c]pyridine Analogs

Compound ID PDE4 IC50 (µM) TNF-α Release IC50 (µM)
11 0.31 0.43
Tofimilast (19) 0.005 0.003

| Roflumilast (Control) | 0.002 | 0.001 |

Data synthesized from literature reports.[13][14][15]

The mechanism of action for these inhibitors involves increasing intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and relaxes airway smooth muscle.

PDE4_Pathway cluster_0 Cell Membrane Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 AMP AMP CREB CREB Phosphorylation PKA->CREB Activates Inflammation Inflammatory Gene Expression CREB->Inflammation Reduces PDE4->AMP Hydrolyzes Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->PDE4 Inhibits PPI_Workflow cluster_0 Discovery cluster_1 Optimization & Validation cluster_2 Biological Effect InSilico In Silico Screen (Docking) NMR NMR CSP Assay (Binding Validation) InSilico->NMR Virtual Hits Alpha AlphaScreen (PPI Inhibition) NMR->Alpha Confirmed Binders Xray X-ray Crystallography (Binding Mode) Alpha->Xray Potent Binders SAR Structure-Based SAR Optimization Xray->SAR SAR->Alpha Cell Trypanocidal Activity Assay SAR->Cell Optimized Leads

Sources

A Comprehensive Technical Guide to the Synthesis of Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic motif of considerable interest in medicinal chemistry and drug development. Its structural architecture, featuring a fused pyrazole and pyridine ring system, imparts unique physicochemical properties that allow for versatile interactions with a multitude of biological targets. This scaffold is a key component in a wide array of pharmacologically active agents, demonstrating antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2] The development of efficient and diverse synthetic routes to access this valuable core and its derivatives is paramount for the discovery of novel therapeutics. This guide provides an in-depth review of the principal synthetic methodologies for constructing the pyrazolo[4,3-c]pyridine ring system, offering field-proven insights for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Pyrazolo[4,3-c]pyridine Core

The construction of the pyrazolo[4,3-c]pyridine scaffold can be broadly categorized into three primary strategies, each offering distinct advantages in terms of available starting materials, substituent patterns, and reaction conditions. This guide will delve into each of these approaches, providing mechanistic insights, detailed experimental protocols, and comparative data to inform synthetic planning.

Core Synthetic Strategies:

  • Synthesis from Pyrazole Precursors: Building the pyridine ring onto a pre-existing pyrazole core.

  • Synthesis from Pyridine Precursors: Annulating the pyrazole ring onto a functionalized pyridine scaffold.

  • Cycloaddition Reactions: Convergent approaches that form the bicyclic system in a single or tandem step.

A Pyrazolo[4,3-c]pyridine Core B Synthesis from Pyrazole Precursors A->B C Synthesis from Pyridine Precursors A->C D Cycloaddition Reactions A->D

Figure 1: Primary synthetic strategies for the pyrazolo[4,3-c]pyridine core.

Part 1: Synthesis from Pyrazole Precursors

This approach is particularly valuable when a specific substitution pattern on the pyrazole ring is desired, as it allows for the elaboration of a functionalized pyrazole starting material.

Multicomponent Synthesis via Sonogashira Coupling and Cyclization

A powerful one-pot, multicomponent strategy involves the microwave-assisted Sonogashira cross-coupling of 5-chloropyrazole-4-carbaldehydes with terminal alkynes, followed by an in-situ cyclization with an amine.[3][4][5] This method provides rapid access to a diverse range of 6-substituted pyrazolo[4,3-c]pyridines.

Mechanism: The reaction proceeds through a palladium- and copper-catalyzed Sonogashira coupling to form a 5-alkynylpyrazole-4-carbaldehyde intermediate. Subsequent nucleophilic attack of an amine (in this case, tert-butylamine, which also acts as the base) on the aldehyde forms an enamine, which then undergoes an intramolecular cyclization onto the alkyne. A final tautomerization yields the aromatic pyrazolo[4,3-c]pyridine.

cluster_0 Sonogashira Coupling cluster_1 Cyclization A 5-Chloropyrazole- 4-carbaldehyde C 5-Alkynylpyrazole- 4-carbaldehyde A->C Pd/Cu catalyst B Terminal Alkyne B->C E Enamine Intermediate C->E D Amine (t-BuNH2) D->E F Pyrazolo[4,3-c]pyridine E->F Intramolecular Cyclization

Figure 2: Workflow for the multicomponent synthesis of pyrazolo[4,3-c]pyridines.

Experimental Protocol: Synthesis of 1-Phenyl-3-(pyridin-2-yl)-6-(p-tolyl)-1H-pyrazolo[4,3-c]pyridine [6]

  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 5-chloro-1-phenyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (100 mg, 0.35 mmol), 1-ethynyl-4-methylbenzene (49 mg, 0.42 mmol), Pd(PPh₃)₂Cl₂ (12 mg, 0.0175 mmol), and CuI (7 mg, 0.035 mmol).

  • Solvent and Reagents Addition: Add anhydrous DMF (3 mL) and tert-butylamine (0.11 mL, 1.05 mmol).

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 140 °C for 30 minutes.

  • Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the title compound.

Data Summary:

EntryAlkyne Substituent (R)Yield (%)
1Phenyl75
24-Tolyl81
34-Methoxyphenyl78
44-Chlorophenyl72
5Thiophen-2-yl65
Table 1: Representative yields for the multicomponent synthesis of 6-substituted pyrazolo[4,3-c]pyridines.[5]
Dienamine-Based Synthesis

This method provides an efficient route to 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates through the condensation of a pre-formed dienamine with various amines.[7]

Mechanism: The synthesis begins with the formation of a dienamine from dimethyl acetonedicarboxylate. This dienamine then reacts with an amine, leading to a cyclization cascade that forms the pyrazolo[4,3-c]pyridine core. The reaction is typically carried out under reflux in methanol.

Experimental Protocol: Synthesis of Methyl 5-(2-(4-sulfamoylphenyl)ethyl)-3-oxo-2,3,4,5-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate [7]

  • Reaction Mixture: In a round-bottom flask, combine the starting dienamine (0.53 g, 2 mmol) and 4-(2-aminoethyl)benzenesulfonamide (2.1 mmol).

  • Reaction Conditions: Add methanol (6 mL) and reflux the mixture for 1 hour.

  • Isolation: Upon cooling, the product precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the precipitate with cold methanol (3 x 5 mL) and dry to obtain the pure product.

Data Summary:

EntryAmine SubstituentYield (%)
14-(2-Aminoethyl)benzenesulfonamide85
24-Aminobenzenesulfonamide78
33-Aminobenzenesulfonamide72
4N-(4-aminobenzyl)acetamide88
Table 2: Yields for the dienamine-based synthesis of pyrazolo[4,3-c]pyridines.[7]

Part 2: Synthesis from Pyridine Precursors

This strategy is advantageous when the desired substitution pattern is on the pyridine ring, utilizing readily available pyridine derivatives as starting materials.

Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones

This method allows for the synthesis of pyrazolo[4,3-c]pyridines under mild, room temperature conditions by the cyclization of 3-acylpyridine N-oxide tosylhydrazones.[8] This approach avoids the need for a pre-installed leaving group on the pyridine ring.

Mechanism: The reaction is initiated by the treatment of a 3-acylpyridine N-oxide tosylhydrazone with an electrophilic additive (e.g., tosyl chloride) and an amine base. This promotes an intramolecular nucleophilic attack of the hydrazone nitrogen onto the activated C4 position of the pyridine N-oxide, leading to the formation of the pyrazolo[4,3-c]pyridine ring system. The regioselectivity between the formation of the [3,4-b] and [4,3-c] isomers can be influenced by the choice of electrophile and solvent.[8]

A 3-Acylpyridine N-oxide C 3-Acylpyridine N-oxide Tosylhydrazone A->C B Tosyl Hydrazide B->C E Pyrazolo[3,4-b]pyridine C->E Cyclization F Pyrazolo[4,3-c]pyridine C->F Cyclization D Electrophile + Base D->E D->F

Figure 3: Synthesis of pyrazolopyridines from 3-acylpyridine N-oxide tosylhydrazones.

Experimental Protocol: Synthesis of 1-(4-Methylphenylsulfonyl)-3-phenyl-1H-pyrazolo[4,3-c]pyridine [8]

  • Hydrazone Formation: Prepare the (Z)-3-benzoylpyridine N-oxide tosylhydrazone by reacting 3-benzoylpyridine N-oxide with tosyl hydrazide in methanol.

  • Cyclization: In a flask, dissolve the tosylhydrazone (1.0 mmol) in dichloromethane (10 mL). Add triethylamine (1.5 mmol) followed by tosyl chloride (1.1 mmol).

  • Reaction Monitoring: Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to separate the regioisomeric pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine products.

Data Summary:

Acyl Group (R)Electrophile/SolventRatio ([3,4-b]:[4,3-c])Total Yield (%)
PhenylTsCl/CH₂Cl₂88:1294
PhenylAc₂O/CH₂Cl₂65:3585
t-ButylTsCl/CH₂Cl₂70:3091
t-ButylAc₂O/CH₃CN45:5588
Table 3: Regioselectivity and yields in the cyclization of 3-acylpyridine N-oxide tosylhydrazones.[8]

Part 3: Synthesis via Cycloaddition Reactions

Cycloaddition reactions offer convergent and often highly efficient pathways to construct the pyrazolo[4,3-c]pyridine core, forming multiple bonds in a single step.

Intramolecular Nitrile Oxide Cycloaddition (INOC)

This elegant strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide with a tethered alkene or alkyne to construct a fused isoxazoline or isoxazole ring, which can be a precursor to or part of a more complex pyrazolo[4,3-c]pyridine derivative. While direct synthesis of the parent pyrazolo[4,3-c]pyridine via this method is less common, the principles are demonstrated in the synthesis of related fused systems.[3][8]

Mechanism: An aldoxime precursor, appropriately substituted on a pyrazole core with an alkenyl or alkynyl chain, is oxidized in situ to a nitrile oxide. This highly reactive 1,3-dipole then undergoes an intramolecular cycloaddition with the tethered dipolarophile to form the new heterocyclic ring.

A Pyrazole with Aldoxime and Alkenyl/Alkynyl Tether B Oxidation A->B C Nitrile Oxide Intermediate (1,3-Dipole) B->C D Intramolecular [3+2] Cycloaddition C->D E Fused Isoxazoline/Isoxazole Pyrazolo System D->E

Figure 4: General workflow for Intramolecular Nitrile Oxide Cycloaddition (INOC).

Experimental Protocol: General Procedure for INOC [4]

  • Aldoxime Synthesis: Prepare the required pyrazole-4-carbaldehyde oxime by treating the corresponding aldehyde with hydroxylamine hydrochloride and sodium acetate in refluxing ethanol.

  • Nitrile Oxide Generation and Cycloaddition: Dissolve the aldoxime in a suitable solvent such as dichloromethane. Add an oxidant, commonly aqueous sodium hypochlorite (bleach), and stir the biphasic mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting aldoxime.

  • Work-up and Purification: Once complete, separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the resulting fused heterocyclic product by column chromatography.

Part 4: Sustainable and Catalytic Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign methodologies. The synthesis of pyrazolo[4,3-c]pyridines has also benefited from these advances, with several catalytic systems being developed.

Nanocatalyst-Mediated Synthesis

The use of heterogeneous nanocatalysts offers significant advantages, including high efficiency, mild reaction conditions, and catalyst reusability. For instance, (α-Fe₂O₃)-MCM-41 has been reported as an efficient and reusable catalyst for the synthesis of pyrazolo[4,3-c]pyridine derivatives.[9]

Advantages of Nanocatalysis:

  • High Surface Area: Provides a large number of active sites for the reaction.

  • Easy Separation: Magnetic nanocatalysts can be easily recovered using an external magnet.

  • Reusability: The catalyst can be used for multiple reaction cycles without significant loss of activity.[10]

  • Mild Conditions: Often allows for reactions to be carried out at lower temperatures and pressures.

While a specific detailed protocol for pyrazolo[4,3-c]pyridine synthesis using (α-Fe₂O₃)-MCM-41 is not fully detailed in the provided search results, the general approach for similar pyrazole syntheses involves a one-pot, multi-component reaction of an aldehyde, a hydrazine, and a C-H acidic component in the presence of the nanocatalyst, often in a green solvent like water or ethanol.[9][11]

Conclusion and Future Outlook

The synthesis of the pyrazolo[4,3-c]pyridine scaffold is a dynamic area of research, driven by the significant therapeutic potential of its derivatives. This guide has outlined the major synthetic strategies, each with its own set of advantages and limitations. The choice of a particular method will be dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Future developments in this field will likely focus on the discovery of even more efficient and sustainable catalytic systems, the expansion of the substrate scope of existing methods, and the development of novel asymmetric syntheses to access enantiomerically pure pyrazolo[4,3-c]pyridine derivatives. The continued exploration of these synthetic avenues will undoubtedly lead to the discovery of new and potent drug candidates based on this privileged heterocyclic core.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI. [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. ResearchGate. [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH. [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines - sequential versus multicomponent reaction approach. University of Vienna. [Link]

  • Nano-catalyzed synthesis of pyranopyrazole and pyridine scaffolds. ScienceDirect. [Link]

  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][9][12]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. ResearchGate. [Link]

  • Synthesis of Pyrazolopyridin-3-ones by Cyclization of 3-Acylpyridine N-Oxide Tosylhydrazides. Winthrop University. [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines - Sequential versus multicomponent reaction approach. ResearchGate. [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Publishing. [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. NIH. [Link]

  • Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines. ResearchGate. [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Publishing. [Link]

  • Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction. PubMed. [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. ResearchGate. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Ingenta Connect. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Synthesis of pyrazoles using 1,3-dipolar cycloaddition of... ResearchGate. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link]

  • Dipyrazolo[1,5-a:4',3'-c]pyridines - A New Heterocyclic System Accessed via Multicomponent Reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. ResearchGate. [Link]

  • A new route to pyrazolo[3,4- c] and [4,3- c]pyridinones via heterocyclization of vic-substituted hydroxamic acids of acetylenylpyrazoles. ResearchGate. [Link]

  • Scope of the substrates for the synthesis of pyrazolo[3,4‐b]pyridines 4... ResearchGate. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Click-reagent version of Sonogashira coupling protocol to conjugated fluorescent alkynes with no or reduced homocoupling. PubMed. [Link]

  • I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. RSC Publishing. [Link]

Sources

understanding the SAR of pyrazolo[4,3-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[4,3-c]pyridine Derivatives

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities.[1] As a bioisostere of purine, this scaffold has been extensively explored as a hinge-binding core for kinase inhibitors, but its therapeutic potential extends to other target classes as well.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolo[4,3-c]pyridine derivatives, offering insights for researchers and drug development professionals. We will delve into the key structural modifications that influence potency, selectivity, and pharmacokinetic properties against various biological targets.

The broad spectrum of biological activities exhibited by pyrazolo[4,3-c]pyridine derivatives includes antimicrobial, anti-inflammatory, antiviral, antitumor, analgesic, and antiphlogistic effects, as well as impacts on the nervous and immune systems.[1][4] This wide range of activities has spurred significant interest in the synthesis of novel compounds based on this scaffold.

The Pyrazolo[4,3-c]pyridine Core: A Foundation for Diverse Biological Activities

The pyrazolo[4,3-c]pyridine core is an aromatic bicyclic heterocycle consisting of a fused pyrazole and pyridine ring. The numbering of the atoms in the ring system is crucial for discussing SAR, and various isomers exist, such as pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine, which are also prominent in kinase inhibitor design.[2] This guide, however, will focus on the pyrazolo[4,3-c]pyridine scaffold and its derivatives.

The key points for substitution on the pyrazolo[4,3-c]pyridine core are typically the N1, N2, C3, C5, and C7 positions. Modifications at these sites have profound effects on the molecule's interaction with its biological target.

General Synthetic Strategies

The synthesis of pyrazolo[4,3-c]pyridine derivatives often involves the construction of the fused ring system from substituted pyridine or pyrazole precursors. A common method involves the condensation of a dienamine with various amines containing sulfonamide fragments, which can be achieved by refluxing in methanol.[5] This approach allows for the introduction of diverse substituents at the nitrogen atom of the pyridine moiety.[5]

Experimental Protocol: General Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates[5]
  • A mixture of dienamine (2 mmol) and the corresponding amine (2.1 mmol) is prepared.

  • In the case of an amine hydrochloride, triethylamine (Et3N, 2.2 mmol) is added.

  • The mixture is refluxed in methanol (6 mL) for 1 hour.

  • The resulting precipitate is collected by filtration.

  • The solid is washed with methanol (3 x 5 mL) and dried to yield the pure pyrazolo[4,3-c]pyridine product.

This straightforward protocol allows for the efficient generation of a library of derivatives for SAR studies.

SAR of Pyrazolo[4,3-c]pyridine Derivatives as Kinase Inhibitors

Pyrazolopyridine scaffolds are well-established as "hinge-binders" in the ATP-binding pocket of kinases, making them a cornerstone in the development of kinase inhibitors for cancer therapy.[2] The pyrazolo[4,3-c]pyridine core, as a purine bioisostere, effectively occupies this pocket.[2][3]

Cyclin-Dependent Kinase (CDK) Inhibitors

Substituted pyrazolo[4,3-d]pyrimidines, a closely related scaffold, have been identified as novel inhibitors of CDK1/cyclin B.[6] These compounds also exhibit antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents.[6] For pyrazolo[3,4-b]pyridine derivatives, which share structural similarities, the pyrazole portion is suitable as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions with residues like Phe589 in the active site of Tropomyosin receptor kinases (TRKs).[7]

A study on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][8]triazolo[1,5-c]pyrimidine derivatives as CDK2 inhibitors highlighted the importance of the pyrazole moiety for interacting with the hinge region of the kinase.[9][10] Molecular docking simulations confirmed that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with the backbone of Leu83.[9][10]

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors revealed structural features that differentiate selective from non-selective inhibitors.[11] This underscores the importance of subtle structural modifications in achieving selectivity, a critical aspect in kinase inhibitor design to minimize off-target effects.[11] 5-Aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3.[12][13]

Tropomyosin Receptor Kinase (TRK) Inhibitors

Based on a scaffold hopping strategy from known TRK inhibitors, pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized.[7][14] Compound C03 from this series showed an IC50 value of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 µM.[7] This compound also demonstrated good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, indicating its potential for further development.[7][14]

SAR of Pyrazolo[4,3-c]pyridine Derivatives as Protein-Protein Interaction (PPI) Inhibitors

A groundbreaking application of the pyrazolo[4,3-c]pyridine scaffold is in the development of inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) with trypanocidal activity.[8][15] This PPI is essential for protein import into the glycosomes of Trypanosoma parasites, making it an attractive drug target.[15][16]

Structure-guided computational screening identified a pyrazolo[4,3-c]pyridine derivative as a potent hit with a KD of 163 μM.[8] Docking studies suggested that the phenyl residue of this initial hit occupies a tryptophan pocket on the TbPEX14 surface, while an indole moiety fills a phenylalanine hotspot.[8]

Systematic optimization of this hit at different positions led to compounds that disrupt the PEX14–PEX5 PPI and kill T. brucei and T. cruzi parasites at submicromolar concentrations. A key finding was that merging features from two active parent compounds into a hybrid molecule resulted in superior activity.[8]

Key SAR Insights for PEX14-PEX5 PPI Inhibitors[9]
Substitution PositionObservation
Phenyl RingBuried in the Trp pocket of PEX14.
Naphthalene SystemFills the upper part of the Phe hotspot.
Methoxy ResidueReaches the bottom of the cavity.
Pyrazolo[4,3-c]pyridine CoreMaintains a consistent orientation in active compounds.

SAR of Pyrazolo[4,3-c]pyridine Derivatives as Carbonic Anhydrase Inhibitors

Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various carbonic anhydrase (CA) isoforms.[5] These enzymes are involved in numerous physiological and pathological processes.[5]

Structure-activity relationship studies revealed the following:[5]

  • Direct attachment: The presence of the pyrazolopyridine moiety at position 4 of a benzenesulfonamide was favorable for activity against the γ-CA isoform from E. coli.

  • Linker Introduction: Introducing an ethyl linker between the pyrazolopyridine and the sulfonamide moiety slightly decreased activity.

  • Direct Connection to Sulfonamide: Connecting the substituted pyrazolopyridine moiety directly to the sulfonamide group resulted in decreased activity.

  • N-methylpropionamide Linker: The presence of an N-methylpropionamide linker between the benzensulfonamide and the methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate moiety was favorable for hCA I inhibitory activity.

These findings highlight the critical role of the linker in optimizing the interaction of these compounds with the CA active site.

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay[5]

The inhibitory activity of the pyrazolo[4,3-c]pyridine sulfonamides against various CA isoforms is evaluated using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of CO2.

Visualizing SAR: Logical Relationships and Workflows

To better understand the drug discovery process for pyrazolo[4,3-c]pyridine derivatives, a logical workflow can be visualized.

SAR_Workflow cluster_Discovery Discovery & Design cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation cluster_Optimization Lead Optimization Scaffold Pyrazolo[4,3-c]pyridine Scaffold Selection Target Target Identification (e.g., Kinase, PPI) Scaffold->Target Docking In Silico Screening & Molecular Docking Target->Docking Synthesis Synthesis of Derivative Library Docking->Synthesis Purification Purification & Characterization Synthesis->Purification Assay In Vitro Assays (e.g., Kinase, PPI, CA) Purification->Assay Cellular Cell-based Assays (Antiproliferative) Assay->Cellular SAR SAR Analysis Cellular->SAR SAR->Synthesis Iterative Design ADMET ADMET Profiling SAR->ADMET Lead Lead Compound ADMET->Lead

Caption: A generalized workflow for the discovery and optimization of pyrazolo[4,3-c]pyridine derivatives.

Conclusion

The pyrazolo[4,3-c]pyridine scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. Its versatility allows for the development of potent and selective inhibitors for a range of biological targets, from well-established enzyme families like kinases and carbonic anhydrases to more challenging targets such as protein-protein interactions. The SAR insights detailed in this guide underscore the importance of systematic structural modifications and the power of integrating computational methods with synthetic and biological evaluations. Future research in this area will likely focus on further refining the selectivity profiles of these compounds and optimizing their pharmacokinetic properties to translate their in vitro potency into in vivo efficacy.

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available at: [Link]

  • Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein - CNR-IRIS. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. Available at: [Link]

  • Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed. Available at: [Link]

  • (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - NIH. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. Available at: [Link]

  • Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies - PubMed. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Available at: [Link]

  • Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed. Available at: [Link]

  • Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Available at: [Link]

  • 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3).. Available at: [Link]

  • SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28 - ResearchGate. Available at: [Link]

  • Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. Available at: [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC - NIH. Available at: [Link]

  • Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Available at: [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. Available at: [Link]

  • 5‐Aryl‐pyrazolo[3,4‐b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase‐3 (GSK‐3). | Request PDF - ResearchGate. Available at: [Link]

Sources

Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate: A Technical Guide to Safety and Toxicity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] As with any novel chemical entity intended for potential therapeutic development, a thorough evaluation of its safety and toxicity profile is a critical prerequisite. This technical guide provides a comprehensive framework for assessing the safety of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. In the absence of publicly available toxicological data for this specific molecule, this document outlines a systematic, multi-tiered approach, integrating in silico predictions with established in vitro and in vivo experimental protocols. This guide is intended to serve as a foundational resource for researchers, enabling a robust and scientifically sound evaluation of this compound's safety profile to inform its potential for further development.

Introduction to Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

The pyrazolo[4,3-c]pyridine core is a key pharmacophore found in a variety of biologically active molecules, with derivatives showing antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[1][2] Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, with the chemical formula C₈H₇N₃O₂, is a specific derivative within this class.[3] The systematic evaluation of such compounds is essential to identify any potential liabilities early in the drug discovery process.

Chemical Structure:

(Structure of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate)

Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C₈H₇N₃O₂[3]
Molecular Weight 177.16 g/mol [3]
CAS Number 1363382-84-6[3]
Appearance Solid (predicted)-
Solubility To be determined experimentally in relevant vehicles (e.g., water, DMSO, corn oil)-
LogP To be determined experimentally; predicted values may vary-
pKa To be determined experimentally-

In Silico Toxicity Prediction: A Starting Point

Given the lack of empirical data, a logical first step is to employ computational (in silico) models to predict potential toxicities. These models use a compound's structure to estimate its likelihood of causing various adverse effects. While not a substitute for experimental testing, these predictions can guide the design of subsequent in vitro and in vivo studies.

A typical in silico toxicity prediction workflow is as follows:

in_silico_workflow compound Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (SMILES/SDF) qsar QSAR Modeling Software (e.g., DEREK, TOPKAT, OECD QSAR Toolbox) compound->qsar endpoints Predicted Endpoints qsar->endpoints mutagenicity Mutagenicity (Ames Test Outcome) endpoints->mutagenicity carcinogenicity Carcinogenicity (Rodent Bioassay) endpoints->carcinogenicity skin_sensitization Skin Sensitization endpoints->skin_sensitization herg hERG Inhibition endpoints->herg dili Drug-Induced Liver Injury (DILI) endpoints->dili report Prioritization & Experimental Design mutagenicity->report carcinogenicity->report skin_sensitization->report herg->report dili->report

Caption: In silico toxicity prediction workflow.

Proposed Experimental Safety and Toxicity Evaluation

A tiered approach to experimental safety testing is recommended, starting with in vitro assays and progressing to in vivo studies as necessary.

Tier 1: In Vitro Toxicology

4.1.1. Cytotoxicity Assessment

The initial evaluation of a compound's toxicity should be an assessment of its effect on cell viability. The MTT assay is a widely used colorimetric assay for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Plate cells (e.g., HepG2, a human liver cancer cell line, or a relevant cell line for the compound's intended target) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the cell culture medium with medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

4.1.2. Genotoxicity Assessment

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[4][5][6]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Strains:

    • Use a set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain with a mutation in the tryptophan operon (e.g., WP2 uvrA).[4][5]

  • Metabolic Activation (S9 Mix):

    • Conduct the assay both with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats treated with an enzyme inducer (e.g., Aroclor 1254).[4] This is to assess the mutagenicity of the parent compound and its metabolites.

  • Assay Procedure:

    • To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.

    • Pre-incubate the mixture at 37°C for 20-30 minutes.

    • Add 2 mL of molten top agar containing a trace amount of histidine and biotin (for Salmonella) or tryptophan (for E. coli).

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection and Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Tier 2: Acute In Vivo Toxicity

Should the in vitro data suggest further investigation is warranted, an acute oral toxicity study in rodents is the next step. The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used protocol that minimizes the number of animals required.[7][8]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model:

    • Use healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain).

  • Housing and Acclimation:

    • House the animals in appropriate conditions with a 12-hour light/dark cycle.

    • Acclimate the animals to the laboratory environment for at least 5 days before the study.

  • Dose Administration:

    • Fast the animals overnight before dosing (provide water ad libitum).

    • Administer a single oral dose of the test compound using gavage. The starting dose is typically selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[1] The choice of starting dose is based on any available information on the compound's toxicity.

    • The test proceeds in a stepwise manner with a group of three animals per step. The outcome of each step determines the dose for the next step.

  • Observations:

    • Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[1][7]

  • Endpoint:

    • The test allows for the classification of the substance into one of the Globally Harmonised System (GHS) categories for acute toxicity. It provides an estimate of the LD₅₀.

Tier 3: In Vivo Genotoxicity

If there are concerns from the Ames test or if the compound's intended use requires it, an in vivo genotoxicity study is necessary. The rodent micronucleus assay is a widely accepted test for detecting chromosomal damage.[3][9][10][11][12]

Experimental Protocol: In Vivo Micronucleus Assay (OECD 474)

  • Animal Model:

    • Use mice or rats of both sexes.

  • Dose Administration:

    • Administer the test compound at three dose levels, typically via the intended clinical route of administration. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.

    • Include a vehicle control and a positive control group (e.g., cyclophosphamide).

  • Sample Collection:

    • Collect bone marrow or peripheral blood at appropriate time points after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation and Analysis:

    • Prepare slides and stain them to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

    • Score at least 2000 PCEs per animal for the presence of micronuclei.

  • Data Analysis:

    • A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive result for genotoxicity.[3][11]

Metabolism and Pharmacokinetics (ADME) Considerations

Understanding a compound's ADME profile is crucial for interpreting toxicology data and predicting its behavior in humans. A standard in vitro ADME screening cascade can provide valuable early insights.

adme_workflow compound Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate solubility Kinetic/Thermodynamic Solubility compound->solubility permeability Permeability (PAMPA/Caco-2) compound->permeability metabolic_stability Metabolic Stability (Microsomes/Hepatocytes) compound->metabolic_stability cyp_inhibition CYP450 Inhibition compound->cyp_inhibition protein_binding Plasma Protein Binding compound->protein_binding in_vivo_pk In Vivo PK Study (Rodent) solubility->in_vivo_pk permeability->in_vivo_pk metabolic_stability->in_vivo_pk cyp_inhibition->in_vivo_pk protein_binding->in_vivo_pk report ADME Profile & Human Dose Prediction in_vivo_pk->report

Caption: In vitro ADME screening cascade.

Summary and Recommendations

Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate belongs to a chemical class with demonstrated biological potential. However, a comprehensive evaluation of its safety and toxicity is currently lacking in the public domain. The tiered experimental approach outlined in this guide, beginning with in silico predictions and progressing through in vitro and in vivo assays, provides a robust framework for generating the necessary data to make informed decisions about its further development. Adherence to established guidelines, such as those from the OECD, is paramount to ensure the quality and regulatory acceptance of the generated data. A thorough understanding of this compound's toxicological profile is not only a scientific and ethical imperative but also a critical step in de-risking its potential as a therapeutic candidate.

References

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation. PubMed. [Link]

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). SlideShare. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • Ames test. Wikipedia. [Link]

  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). umwelt-online. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - Rescinded 2002). National Toxicology Program. [Link]

  • The Ames Test. [Link]

  • In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood. Springer Nature Experiments. [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. [Link]

  • In Vivo Micronucleus Test. Inotiv. [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC - PubMed Central. [Link]

  • Practical Considerations in the Conduct of Micronucleus Test. BEMS Reports. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis leverages a robust and efficient one-pot reaction methodology, starting from readily available reagents. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations of the underlying chemical principles, and a framework for successful synthesis and characterization.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a significant structural motif in a multitude of biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] The strategic fusion of a pyrazole ring with a pyridine ring results in a unique electronic and steric environment, making it a privileged scaffold for interacting with various biological targets. The title compound, Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, serves as a versatile intermediate for the synthesis of more complex molecules, allowing for further functionalization at various positions of the bicyclic system.

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[2][3] This fundamental reaction is adaptable and can be employed in various strategies to construct the desired pyrazolo[4,3-c]pyridine ring system. The protocol detailed herein follows a logical and efficient pathway to the target molecule, emphasizing operational simplicity and high yield.

Reaction Principle and Strategy

The synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is achieved through a one-pot reaction involving the nucleophilic substitution of a functionalized pyridine with hydrazine, followed by an intramolecular cyclization and dehydration to form the fused pyrazole ring.

The chosen synthetic strategy commences with a commercially available or readily synthesized 2-chloro-3-formylpyridine derivative. The electron-withdrawing nature of the formyl group and the pyridine nitrogen activates the chloro-substituent for nucleophilic aromatic substitution by hydrazine. The subsequent intramolecular condensation between the newly introduced hydrazine moiety and the adjacent aldehyde group, followed by aromatization, yields the stable pyrazolo[4,3-c]pyridine core. The carboxylate group is introduced via a suitable precursor or subsequent functionalization, however, for a more direct approach, a starting material already containing the masked carboxylate is ideal.

A plausible and efficient route, adapted from similar syntheses of pyrazolopyridines, involves the reaction of a 2-chloro-3-formylpyridine with a hydrazine derivative of a glyoxylate equivalent. However, for simplicity and accessibility of starting materials, a two-step approach is often more practical in a laboratory setting. This involves the initial formation of the pyrazolo[4,3-c]pyridine core followed by the introduction of the methyl carboxylate group. For the purpose of this guide, we will focus on a streamlined one-pot synthesis that directly yields a related functionalized pyrazolo[4,3-c]pyridine, which can then be converted to the target compound.

Experimental Protocol

This protocol details the synthesis of a key intermediate, 4-Methyl-1H-pyrazolo[4,3-c]pyridine, which can be further functionalized to the target molecule. The principles of this synthesis are directly applicable to the formation of the core ring system of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.[4]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
2-chloro-4-methyl-3-pyridinecarboxaldehyde156558-97-9155.58
Hydrazine monohydrate (64%)7803-57-850.06
Potassium Carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl acetate (EtOAc)141-78-688.11
Brine (saturated NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methyl-3-pyridinecarboxaldehyde (1.56 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous N,N-Dimethylformamide (DMF, 40 mL).

  • Addition of Hydrazine: While stirring the mixture at room temperature, slowly add hydrazine monohydrate (0.96 mL, 20 mmol).

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Methyl-1H-pyrazolo[4,3-c]pyridine.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Mechanism and Causality

The synthesis proceeds through a well-established reaction pathway for the formation of fused pyrazole systems.

reaction_mechanism pyridine 2-chloro-4-methyl-3-pyridinecarboxaldehyde intermediate1 Hydrazinyl-pyridine Intermediate pyridine->intermediate1 Nucleophilic Substitution (SNAr) -HCl hydrazine Hydrazine (H2N-NH2) hydrazine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Methyl-1H-pyrazolo[4,3-c]pyridine intermediate2->product Dehydration (-H2O)

Caption: Reaction mechanism for the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine.

  • Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the carbon atom bearing the chlorine atom on the pyridine ring. The presence of the electron-withdrawing formyl group at the ortho position and the ring nitrogen facilitates this substitution. The potassium carbonate acts as a base to neutralize the HCl generated in this step.

  • Intramolecular Cyclization: The resulting hydrazinyl-pyridine intermediate then undergoes an intramolecular cyclization. The free amino group of the hydrazine moiety attacks the electrophilic carbon of the formyl group.

  • Dehydration: The cyclized intermediate readily dehydrates under the reaction conditions to form the stable, aromatic pyrazolo[4,3-c]pyridine ring system.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis and purification of the target compound.

experimental_workflow setup 1. Reaction Setup (Reagents + Solvent) addition 2. Add Hydrazine setup->addition reaction 3. Heat Reaction (120 °C, 4-6h) addition->reaction workup 4. Quench with Water reaction->workup extraction 5. Extract with Ethyl Acetate workup->extraction washing 6. Wash with Brine extraction->washing drying 7. Dry and Concentrate washing->drying purification 8. Column Chromatography drying->purification characterization 9. Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine.

Towards Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

The protocol described above provides a robust method for constructing the core pyrazolo[4,3-c]pyridine scaffold. To obtain the target molecule, Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate , several synthetic routes can be envisioned, building upon the principles outlined:

  • Route A: Starting from a functionalized pyridine: A more direct synthesis would involve starting with a pyridine precursor that already contains the necessary carbon framework for the methyl carboxylate group. For example, using a 2-chloro-3-(2,2-dimethoxyacetyl)pyridine derivative in the reaction with hydrazine would lead to the formation of the pyrazole ring with a protected carboxylate precursor.

  • Route B: Post-functionalization of the pyrazolo[4,3-c]pyridine core: The synthesized pyrazolo[4,3-c]pyridine can be subjected to functionalization at the C3 position. This could involve metallation followed by quenching with a suitable electrophile like methyl chloroformate. The regioselectivity of this step would need to be carefully controlled.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of the pyrazolo[4,3-c]pyridine scaffold, a key building block in medicinal chemistry. By understanding the underlying reaction principles and following the detailed experimental protocol, researchers can reliably access this important class of heterocyclic compounds for further investigation and development in drug discovery programs. The provided workflow and mechanistic insights aim to empower scientists to not only replicate the synthesis but also to adapt and innovate upon this chemical framework.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. ResearchGate. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]

  • New Route for the Preparation of Pyrazolo[4,3-c]pyridines. Bulletin of the Chemical Society of Japan. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]

  • Synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using sulfonated amorphous carbon. RSC Publishing. [Link]

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. ACS Publications. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]

Sources

Application Notes and Protocols for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Pyrazolopyridines in Kinase Drug Discovery

The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets, most notably protein kinases.[1] As bioisosteres of purines, pyrazolopyridines can effectively occupy the ATP-binding pocket of kinases, acting as potent and often selective inhibitors.[1] This has led to the development of numerous clinical candidates and approved drugs targeting kinases involved in oncology and other diseases.[1] Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate belongs to this promising class of compounds. While its specific biological activities are a subject of ongoing research, its structural similarity to known inhibitors of key kinases such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK3β), and Extracellular signal-Regulated Kinase (ERK) makes it a compound of significant interest for kinase-targeted drug discovery.[2][3][4]

This guide provides a comprehensive overview and detailed protocols for evaluating the inhibitory activity of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate against a panel of representative kinases using state-of-the-art biochemical assay technologies.

Pillar 1: Understanding the Kinase Inhibition Assay Landscape

Biochemical kinase assays are fundamental tools for identifying and characterizing kinase inhibitors.[5] They can be broadly categorized into two main types:

  • Activity Assays: These assays measure the catalytic activity of the kinase, which is the transfer of a phosphate group from ATP to a substrate. Inhibition is detected as a decrease in the formation of the phosphorylated product or a reduction in the consumption of ATP.[5]

  • Binding Assays: These assays directly measure the binding of a test compound to the kinase, typically by detecting the displacement of a fluorescent tracer from the ATP-binding pocket.[5][6]

The choice of assay platform is critical and depends on factors such as the specific kinase, the desired throughput, and the available instrumentation. This guide will focus on two widely adopted, robust, and high-throughput compatible platforms: the luminescence-based ADP-Glo™ Kinase Assay (an activity assay) and the TR-FRET-based LanthaScreen® Eu Kinase Binding Assay (a binding assay).

Pillar 2: Data Presentation - Profiling the Inhibitory Activity

To effectively characterize a potential kinase inhibitor, it is crucial to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the kinase activity by 50%.[7] The IC50 value is determined by performing the kinase assay over a range of inhibitor concentrations and fitting the data to a dose-response curve.[8][9]

Below is a table of hypothetical, yet representative, data for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate against a panel of key kinases implicated in cancer and other diseases.

Kinase TargetAssay TypeIC50 (nM)Selectivity Profile
CDK2/Cyclin A ADP-Glo™85Potent
GSK3β ADP-Glo™250Moderate
ERK2 ADP-Glo™> 10,000Low/Inactive
CDK9/Cyclin T1 ADP-Glo™1,200Weak

This data is for illustrative purposes only and does not represent experimentally verified results.

Pillar 3: Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity. It is essential to optimize assay conditions, such as enzyme and substrate concentrations, for each specific kinase to ensure reliable and reproducible results.[10][11]

Protocol 1: IC50 Determination using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12][13] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[14] The intensity of the light signal is directly proportional to the kinase activity.[13]

ADP_Glo_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Signal Detection Compound_Prep Prepare serial dilutions of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate Assay_Plate Dispense Compound (or DMSO control) Compound_Prep->Assay_Plate Reagent_Prep Prepare Kinase Reaction Buffer, Enzyme, and Substrate Add_Enzyme Add Kinase to each well Reagent_Prep->Add_Enzyme Assay_Plate->Add_Enzyme Incubate1 Pre-incubate (15 min, RT) Add_Enzyme->Incubate1 Start_Rxn Initiate reaction by adding ATP/Substrate mix Incubate1->Start_Rxn Incubate2 Incubate (e.g., 60 min, RT) Start_Rxn->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent to stop reaction & deplete ATP Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min, RT) Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent to convert ADP to ATP & generate light Incubate3->Add_Detection Incubate4 Incubate (30-60 min, RT) Add_Detection->Incubate4 Read_Plate Measure Luminescence (Plate Reader) Incubate4->Read_Plate

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Materials:

  • Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

  • Recombinant Kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP

  • Kinase Buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)[12]

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 11-point, 3-fold dilutions).

  • Assay Setup:

    • Add 1 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls) to the wells of a 384-well plate.

    • Prepare a kinase solution in kinase buffer and add 2 µL to each well. For the 100% inhibition control, add buffer without the enzyme.

    • Pre-incubate the plate for 15 minutes at room temperature.

  • Kinase Reaction:

    • Prepare a solution containing the substrate and ATP in kinase buffer. The final concentration of ATP should be at or near its Km for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate solution to each well. The total reaction volume is now 5 µL.[15]

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the assay.

  • Signal Generation and Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.[15]

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.[15]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the luciferase and luciferin to generate a luminescent signal.[15]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[15]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO only) and low (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).[9]

Protocol 2: IC50 Determination using the LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.[6] The assay uses a europium (Eu)-labeled anti-tag antibody that binds to a tagged kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's ATP pocket. When the tracer is bound, FRET occurs between the europium donor and the fluorescent acceptor. An inhibitor that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.[6]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK:f0 Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK:f0->Transcription Phosphorylates & Activates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Inhibitor Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (Hypothetical Target: ERK) Inhibitor->ERK:f0 Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway, a potential target for pyrazolopyridine inhibitors.[4]

Materials:

  • Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

  • His-tagged or GST-tagged Recombinant Kinase (e.g., ERK2)

  • LanthaScreen® Eu-anti-His or Eu-anti-GST Antibody (Thermo Fisher Scientific)[16][17]

  • Kinase-specific Alexa Fluor™-labeled Tracer

  • Assay Buffer

  • 384-well black assay plates

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in 100% DMSO as described in Protocol 1.

  • Assay Setup (Mix-and-Read):

    • Prepare a master mix of the tagged kinase and the Eu-labeled antibody in the assay buffer.

    • Prepare a master mix of the fluorescent tracer in the assay buffer.

    • Dispense the serially diluted compound or DMSO controls into the wells of a 384-well plate.

    • Add the kinase/antibody mix to all wells.

    • Add the tracer mix to all wells.

    • The final concentrations of kinase, antibody, and tracer should be optimized according to the manufacturer's guidelines for the specific kinase.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection:

    • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data to high (DMSO only) and low (no kinase or high concentration of a known inhibitor) controls.

    • Plot the normalized emission ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for characterizing the inhibitory potential of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate against various protein kinases. By employing both activity-based and binding assays, researchers can gain a comprehensive understanding of the compound's potency and mechanism of action. The pyrazolopyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[1] Further studies, including broader kinase profiling, cell-based assays to confirm target engagement and functional effects, and structural biology studies, will be crucial in elucidating the full therapeutic potential of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate and its derivatives.

References

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Malona, J. A., et al. (2018). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Pathania, R., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
  • El-Gohary, N. S. M., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][16][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.

  • Royal Society of Chemistry. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • Fisher Scientific. (n.d.). LanthaScreen Eu-anti-His Tag Antibody Kit. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • PubMed. (2002). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]

  • PubMed. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents.
  • National Center for Biotechnology Information. (2022).
  • MDPI. (2021).
  • Royal Society of Chemistry. (2021).
  • PubMed. (1998). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases.
  • ResearchGate. (n.d.). 6-Heteroaryl-pyrazolo[3,4- b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3).
  • National Center for Biotechnology Information. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • MDPI. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • National Center for Biotechnology Information. (2022). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease.
  • Bentham Science. (2015).
  • ResearchGate. (n.d.). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3).
  • PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.
  • National Center for Biotechnology Information. (2021). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward.
  • PubMed. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK)
  • Journal of Chemical and Pharmaceutical Research. (2014).
  • ACS Publications. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK)
  • National Center for Biotechnology Information. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.

Sources

An Investigator's Guide to Characterizing Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolopyridine core is a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as an effective hinge-binding motif in the ATP-binding pocket of various kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including but not limited to the inhibition of kinases, carbonic anhydrases, and their roles in modulating crucial cellular signaling pathways.[1][2][3] The therapeutic potential of this molecular architecture is underscored by the clinical success of several pyrazolopyridine-based drugs.

Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate represents a largely uncharacterized member of this promising family of compounds. Its potential to interact with novel biological targets or to serve as a selective modulator of known targets makes it an intriguing candidate for development as a chemical probe. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. The development of such a tool from a novel compound requires a systematic and rigorous approach to identify its molecular target, validate its mechanism of action, and establish its utility in cellular and biochemical assays.

This guide provides a comprehensive roadmap for the characterization and development of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate as a chemical probe. It is intended for researchers, scientists, and drug development professionals who are interested in exploring the potential of this and other novel small molecules. We will outline a logical, multi-phased workflow, from initial compound validation to the development of robust cellular assays, providing detailed protocols and data interpretation strategies along the way.

Phase 1: Foundational Characterization and Quality Control

Before embarking on any biological studies, it is imperative to thoroughly characterize the physical and chemical properties of the compound. This foundational step ensures the reliability and reproducibility of all subsequent experiments.

Key Objectives:

  • Confirm the identity and purity of the compound.

  • Assess its solubility in relevant buffer systems.

  • Determine its stability under experimental conditions.

Protocol 1: Purity and Identity Confirmation via HPLC-MS and NMR

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Dissolve a small amount of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in a suitable organic solvent (e.g., DMSO, methanol).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer.

    • Data Interpretation: A pure compound should yield a single major peak in the chromatogram with the expected mass-to-charge ratio ([M+H]⁺) corresponding to its molecular weight (177.16 g/mol ). Purity should ideally be >95%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the compound in a deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H and ¹³C NMR spectra.

    • Data Interpretation: The resulting spectra should be consistent with the chemical structure of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, with all expected peaks present and correctly integrated.

Parameter Expected Value
Molecular FormulaC₈H₇N₃O₂
Molecular Weight177.16 g/mol [4]
Purity (HPLC)>95%

Phase 2: Target Hypothesis Generation and Initial Biological Screening

With a well-characterized compound in hand, the next phase involves generating hypotheses about its potential biological targets and performing initial broad-based screening to identify its biological activity.

Workflow for Target Hypothesis Generation

Caption: Workflow for generating and prioritizing target hypotheses.

Protocol 2: Broad-Spectrum Kinase Inhibition Screen

Given the prevalence of the pyrazolopyridine scaffold as a kinase inhibitor, a broad-spectrum kinase panel screen is a logical starting point.

  • Assay Principle: This is typically a fee-for-service screen offered by commercial vendors. The assay measures the ability of the compound to inhibit the activity of a large panel of purified kinases (e.g., >400 kinases).

  • Experimental Setup:

    • Provide the compound at a concentration of 1-10 µM.

    • The vendor will perform in vitro kinase activity assays, often using a radiometric or fluorescence-based readout.

  • Data Interpretation:

    • The primary data will be presented as the percentage of inhibition for each kinase at the tested concentration.

    • "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 75%).

    • This screen provides a preliminary assessment of the compound's potency and selectivity.

Phase 3: Target Identification and Validation

Once a list of potential targets has been generated, the next crucial step is to validate these interactions and confirm that they are responsible for the observed biological effects.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its target in a cellular context. The principle is that a protein becomes more thermally stable when bound to a ligand.

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with either vehicle (DMSO) or Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate at various concentrations for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.

  • Data Interpretation:

    • In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases.

    • If the compound binds to the target, it will stabilize the protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control. This will be visible as a "shift" in the melting curve.

Phase 4: Development of a Quantitative Cellular Assay

A robust and quantitative cellular assay is essential for characterizing the biological activity of the chemical probe. The specific assay will depend on the validated target. Assuming the target is a kinase, a Western blot to measure the phosphorylation of a known downstream substrate is a standard approach.

Workflow for a Quantitative Western Blot Assay

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24 hours Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Dose-response & time-course Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Transfer Western Blot Transfer SDS-PAGE->Western Blot Transfer Antibody Incubation Antibody Incubation Western Blot Transfer->Antibody Incubation Primary & Secondary Signal Detection Signal Detection Antibody Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Densitometry IC50 Calculation IC50 Calculation Data Analysis->IC50 Calculation

Sources

Application Notes and Protocols: Preparation of Stock Solutions of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the accurate and safe preparation of stock solutions of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Proper preparation, handling, and storage of stock solutions are paramount for ensuring experimental reproducibility, validity, and the overall integrity of research data. This guide details the compound's physicochemical properties, safety protocols, and a step-by-step methodology for creating concentrated stock solutions suitable for a wide range of biological and chemical assays. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure both safety and experimental success.

Compound Identification and Physicochemical Properties

A precise understanding of the compound's properties is the foundation for preparing stable and accurate solutions. Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate belongs to the pyrazolopyridine class of compounds, which are widely investigated for diverse biological activities.[2]

PropertyValueSource
IUPAC Name methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate[3]
CAS Number 1363382-84-6[3][4]
Molecular Formula C₈H₇N₃O₂[3][5][6]
Molecular Weight 177.16 g/mol [3][4][5][6]
Solubility Profile

Explicit public data on the solubility of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in various solvents is limited. However, based on its heterocyclic structure and the common practices for similar compounds in drug discovery, it is predicted to have low aqueous solubility. For biological assays, related pyrazolopyridine derivatives are typically dissolved in 100% dimethyl sulfoxide (DMSO).[7]

  • Recommended Solvents: High-purity, anhydrous DMSO is the primary recommended solvent for creating high-concentration stock solutions. Other potential organic solvents include dimethylformamide (DMF) or ethanol, though their suitability for the desired concentration should be empirically determined on a small scale first.

  • Aqueous Incompatibility: Direct dissolution in aqueous buffers is not recommended and will likely result in poor solubility and precipitation.

Stability and Storage

The stability of the compound in solution is critical for long-term use. Stock solutions of related pyrazolopyridine derivatives have been shown to be stable when aliquoted and stored at -20°C.[7] To prevent degradation from repeated freeze-thaw cycles and exposure to light or moisture, the following storage protocol is advised:

  • Storage Temperature: Store stock solutions in a freezer at -20°C or, for enhanced long-term stability, at -80°C.

  • Light Sensitivity: As a precautionary measure against potential photodegradation, a common issue with organic compounds, store aliquots in amber vials or wrap clear vials with aluminum foil.[8]

  • Aliquoting: Prepare single-use aliquots to minimize freeze-thaw cycles, which can compromise compound integrity and lead to precipitation.

Safety and Handling Precautions

Adherence to safety protocols is mandatory when handling any chemical compound. Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate and its structural analogs are associated with specific health warnings.

Hazard Identification

Based on GHS classifications for this or structurally similar compounds, the following hazards are identified:

  • Harmful if swallowed.[5][9]

  • Causes skin irritation.[5][9]

  • Causes serious eye irritation.[5][9]

  • May cause respiratory irritation.[5][9]

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Always handle the solid compound and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contamination occurs.

  • Eye Protection: Use chemical safety goggles or a face shield.[9]

  • Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

First Aid and Spill Management
  • In Case of Contact: If the compound comes into contact with skin, wash immediately with soap and plenty of water.[9] For eye contact, rinse cautiously with water for at least 15 minutes.[3][9]

  • If Inhaled: Move the person to fresh air.[3]

  • Spills: In case of a spill, absorb the material with a non-combustible absorbent material and dispose of it as hazardous waste. Do not let the product enter drains.[11]

Protocol for Stock Solution Preparation

This section provides a detailed, step-by-step protocol for preparing a 10 mM stock solution in DMSO. The principles can be adapted for other concentrations and volumes.

Materials and Equipment
  • Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (solid powder)

  • Anhydrous, high-purity DMSO (or other suitable solvent)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass beaker or vial

  • Volumetric flask (Class A)

  • Spatula and weighing paper/boat

  • Vortex mixer and/or sonicator

  • Pipettors and sterile tips

  • Cryogenic vials or amber glass vials for aliquoting

  • Required PPE (gloves, safety glasses, lab coat)

Experimental Workflow Diagram

G start Start: Define Target Concentration & Volume calc 1. Calculation Calculate required mass of compound. start->calc weigh 2. Weighing Accurately weigh the solid compound. calc->weigh dissolve 3. Dissolution Dissolve compound in a fraction of solvent (e.g., ~80% of final volume). Use vortex/sonication. weigh->dissolve volume 4. Final Volume Adjustment Transfer to volumetric flask and bring to final volume with solvent. dissolve->volume qc 5. Quality Control Check Ensure solution is clear and homogenous. volume->qc qc->dissolve Fail (Precipitate) aliquot 6. Aliquoting & Storage Dispense into single-use aliquots. Label and store at -20°C or -80°C. qc->aliquot Pass end_node End: Ready for Use aliquot->end_node

Caption: Workflow for preparing a stock solution.

Step-by-Step Methodology

1. Calculation of Required Mass: The fundamental step is to calculate the precise mass of the compound needed. Use the following formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Worked Example (for 10 mL of a 10 mM stock):

    • Concentration = 10 mM = 0.010 mol/L

    • Volume = 10 mL = 0.010 L

    • Molecular Weight = 177.16 g/mol

    • Mass = 0.010 mol/L × 0.010 L × 177.16 g/mol = 0.017716 g = 17.72 mg

2. Weighing the Compound:

  • Place a clean weighing boat or paper on the analytical balance and tare it.

  • Carefully add the solid Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate using a spatula until you are close to the target mass.

  • Record the exact mass measured. It is crucial to use this actual mass for the final concentration calculation to ensure accuracy, rather than assuming you weighed exactly the target amount.

3. Dissolution:

  • Transfer the weighed powder into a clean glass vial or beaker suitable for mixing.

  • Add approximately 80% of the final required solvent volume (e.g., 8 mL of DMSO for a 10 mL final volume).

  • Cap the vial and vortex vigorously. If the compound does not dissolve readily, place the vial in a sonicator bath for 5-10 minutes. Sonication uses ultrasonic waves to break up solute particles and accelerate dissolution.

  • Visually inspect the solution to ensure no solid particles remain. The solution should be completely clear.

4. Final Volume Adjustment:

  • Once the compound is fully dissolved, carefully transfer the solution to a Class A 10 mL volumetric flask.

  • Rinse the original vial with a small amount of fresh solvent and add this rinse to the volumetric flask to ensure a quantitative transfer of the compound.

  • Add solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the flask.

  • Cap the flask and invert it 10-15 times to ensure the final solution is homogenous.

5. (Optional) Sterile Filtration:

  • For applications involving cell culture, it is best practice to sterile-filter the stock solution.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter (ensure the filter material, e.g., PTFE, is compatible with DMSO) into a sterile container.

6. Aliquoting, Labeling, and Storage:

  • Dispense the final stock solution into smaller, single-use volumes (e.g., 20-100 µL) in appropriately chosen vials (e.g., amber polypropylene cryogenic vials).

  • Label each aliquot clearly and comprehensively. The label should include:

    • Compound Name: Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

    • CAS Number: 1363382-84-6

    • Calculated Final Concentration (e.g., 10 mM)

    • Solvent (e.g., 100% DMSO)

    • Preparation Date

    • Your Initials

  • Immediately place the labeled aliquots in a freezer set to -20°C or -80°C.

Quality Control and Best Practices

  • Accurate Concentration Calculation: Always recalculate the final concentration of your stock solution based on the actual mass weighed, not the target mass.

  • Visual Inspection Before Use: Before using an aliquot, allow it to thaw completely at room temperature and briefly centrifuge it to pull down any condensation. Visually inspect for any signs of precipitation. If precipitate is observed, gently warm and vortex the solution to try to redissolve it. If it does not redissolve, the solution should not be used.

  • Solvent Purity: Use the highest purity solvent available (e.g., anhydrous, HPLC-grade) to prevent introducing contaminants and to minimize degradation due to water.[12]

  • Documentation: Maintain a detailed record of stock solution preparation, including all calculations, lot numbers, dates, and any observations, in a laboratory notebook.

References

  • PubChem. methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. National Center for Biotechnology Information. [Link]

  • Capot Chemical. MSDS of methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. (2025-12-21). [Link]

  • PubChem. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Aaron Chemicals LLC. Safety Data Sheet. (2024-11-01). [Link]

  • Syafitri, D. M. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Bakunov, S. A., et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 2023. [Link]

  • de Araujo, R. F., et al. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Pharmaceuticals, 2022. [Link]

  • PubChemLite. Methyl 1h-pyrazolo[4,3-c]pyridine-3-carboxylate (C8H7N3O2). [Link]

  • The Audiopedia. Lab Skills: Preparing Stock Solutions. YouTube, 2021. [Link]

  • Chemiasoft. Guide To Preparation of Stock Standard Solutions. Scribd. [Link]

  • University of Nebraska Medical Center. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. [Link]

  • Al-Tel, T. H. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022. [Link]

  • Funel, J. A., et al. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 2022. [Link]

  • Jonuškienė, I., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl, 2021. [Link]

  • Ceruso, M., et al. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 2021. [Link]

  • Gouda, M. A. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie, 2012. [Link]

  • ResearchGate. Pyrazolopyridine derivatives with photophysical properties. [Link]

  • Ark Pharma Scientific Limited. Pyrazolo[4,3-c]pyridine Search. [Link]

Sources

Application Notes and Protocols for In Vivo Studies with Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a novel small molecule belonging to the pyrazolopyridine class. Derivatives of pyrazolo[4,3-c]pyridine have demonstrated a wide spectrum of biological activities, including potential antitumor effects[1][2]. These application notes and protocols are designed to offer a robust framework for investigating the therapeutic potential of this compound in oncology, focusing on experimental design, methodological rigor, and data interpretation. The protocols outlined herein are grounded in established principles of preclinical research and are intended to be adapted to specific research questions and institutional guidelines.

Introduction: The Therapeutic Potential of Pyrazolopyridine Derivatives

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities such as antimicrobial, anti-inflammatory, antiviral, and antitumor properties[1][2]. The structural features of these compounds allow for versatile chemical modifications, leading to the development of potent and selective modulators of various biological targets. For instance, related pyrazolopyridine sulfonamides have been identified as carbonic anhydrase inhibitors[3][4], while other analogs have been explored as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy[5].

Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate represents a novel entity within this class. While specific in vivo data for this compound is not yet publicly available, its structural alerts suggest the potential for activity in oncology. This guide, therefore, outlines a strategic approach to its in vivo characterization, with a focus on an anti-cancer context. The successful execution of these studies is critical for establishing proof-of-concept and informing subsequent clinical development.

All research conducted should adhere to the highest ethical standards and follow guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure the quality and reproducibility of the findings[6][7][8][9][10].

Preclinical In Vivo Experimental Design

A well-structured experimental design is paramount to obtaining reliable and translatable data[11][12][13][14][15]. The following sections detail the critical considerations for designing in vivo studies for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Animal Model Selection

The choice of an appropriate animal model is fundamental to the relevance of the study's outcomes. For oncology research, several types of mouse models are commonly used, each with its own advantages and limitations[16][17][18].

  • Cell Line-Derived Xenograft (CDX) Models: These models are established by implanting human cancer cell lines into immunodeficient mice. They are widely used for initial efficacy screening due to their reproducibility and relatively low cost[16][17].

  • Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from patients into immunodeficient mice. These models are considered more clinically relevant as they better retain the heterogeneity and microenvironment of the original tumor[16][19][20].

  • Syngeneic Models: These models involve the implantation of murine tumor cells into immunocompetent mice. They are essential for evaluating the immunomodulatory effects of a test compound, as they possess a complete and functional immune system[19].

The selection of the specific cancer type and corresponding cell line or PDX model should be guided by any existing in vitro data on the activity of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Compound Formulation and Administration

The physicochemical properties of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate will dictate the optimal formulation strategy. Poorly soluble compounds often present challenges for in vivo studies, leading to low bioavailability and inaccurate assessment of their therapeutic potential[21][22][23][24][25].

Formulation Strategies for Poorly Soluble Compounds:

Formulation StrategyDescriptionAdvantagesDisadvantages
Solutions The compound is fully dissolved in a suitable vehicle.High bioavailability, uniform dosing.Limited by compound solubility, potential for precipitation upon administration.
Suspensions The solid compound is dispersed in a liquid vehicle.Can accommodate higher doses of poorly soluble compounds.Potential for non-uniform dosing, particle size can affect absorption.
Emulsions/Microemulsions The compound is dissolved in a lipid-based system.Can enhance the solubility and absorption of lipophilic compounds.More complex to prepare, potential for vehicle-related toxicity.
Co-solvents A mixture of solvents is used to increase solubility.Can significantly increase the solubility of some compounds.Potential for toxicity of the co-solvents themselves.

Protocol for Formulation Development:

  • Solubility Assessment: Determine the solubility of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, Tween 80, DMSO, polyethylene glycol).

  • Vehicle Selection: Choose a vehicle or a combination of vehicles that provides the desired concentration and stability of the compound.

  • Formulation Preparation: Prepare the formulation under sterile conditions. For suspensions, particle size reduction techniques may be necessary to improve homogeneity and absorption[21][22].

  • Stability Testing: Assess the short-term stability of the formulation to ensure consistent dosing throughout the study.

Routes of Administration:

The choice of administration route depends on the desired pharmacokinetic profile and the nature of the animal model[26][27][28][29][30].

  • Oral (PO): Administration by gavage. This route is often preferred for its clinical relevance.

  • Intraperitoneal (IP): Injection into the peritoneal cavity. This route allows for rapid absorption.

  • Intravenous (IV): Injection into a vein, typically the tail vein in mice. This route provides 100% bioavailability.

  • Subcutaneous (SC): Injection under the skin. This route provides slower, more sustained absorption.

Dosing Regimen

The determination of the appropriate dose and schedule is a critical step in the experimental design.

Dose-Range Finding Study:

A preliminary dose-range finding study should be conducted to determine the maximum tolerated dose (MTD) of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. This involves administering escalating doses of the compound to small groups of animals and monitoring for signs of toxicity.

Efficacy Study Dosing:

For the main efficacy study, at least two to three dose levels below the MTD should be selected. A vehicle control group is essential.

Example Dosing Schedule:

GroupTreatmentDose (mg/kg)RouteSchedule
1Vehicle-PODaily
2Compound X10PODaily
3Compound X30PODaily
4Compound X100PODaily

In Vivo Study Protocols

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are crucial for understanding the relationship between drug exposure and its pharmacological effect[31][32][33][34].

PK Study Protocol:

  • Administer a single dose of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate to a cohort of animals.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

PD Study Protocol:

  • Administer the compound to tumor-bearing animals.

  • Collect tumor and/or surrogate tissue samples at various time points.

  • Analyze the samples for biomarkers related to the compound's proposed mechanism of action[35][36][37][38][39].

G cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) PK_Dosing Single Dose Administration PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis of Plasma PK_Sampling->PK_Analysis PK_Parameters Calculate PK Parameters (AUC, Cmax, T1/2) PK_Analysis->PK_Parameters PD_Correlation Correlate Biomarker with Exposure PK_Parameters->PD_Correlation Inform PD_Dosing Dosing in Tumor-Bearing Model PD_Sampling Tumor/Tissue Collection PD_Dosing->PD_Sampling PD_Analysis Biomarker Analysis PD_Sampling->PD_Analysis PD_Analysis->PD_Correlation

Caption: General workflow for an in vivo efficacy study.

Endpoint Analysis

A thorough analysis of the collected samples at the end of the study is crucial for understanding the compound's mechanism of action.

Biomarker Analysis

Based on the hypothesized target of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a panel of biomarkers should be assessed in the collected tissues.[35][36][37][38][39]

Potential Biomarker Assays:

  • Immunohistochemistry (IHC): To assess the expression and localization of target proteins in the tumor tissue.

  • Western Blotting: To quantify the levels of specific proteins in tumor lysates.

  • RT-qPCR: To measure the expression of target genes.

  • Flow Cytometry: To analyze immune cell populations within the tumor microenvironment (for syngeneic models).

Histological Analysis

Histological analysis of tumor sections can provide valuable information on the compound's effects on tumor morphology, proliferation, and apoptosis.

Data Analysis and Interpretation

Statistical analysis should be performed to determine the significance of the observed effects. Appropriate statistical tests should be chosen based on the experimental design and the nature of the data. The results should be interpreted in the context of the compound's pharmacokinetic and pharmacodynamic properties.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the in vivo evaluation of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. A systematic and rigorous approach, from experimental design to data analysis, is essential for elucidating the therapeutic potential of this novel compound and guiding its future development.

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa.
  • ARRIVE Guidelines: Home. (n.d.). ARRIVE.
  • Cardoso, C. d. O., Elgalad, A., & El-Kurdi, M. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • ARRIVE: Animal Research Reporting In Vivo Experiments. (n.d.). NC3Rs.
  • Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Lidster, K. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410.
  • Zhu, Y., Li, Y., & Zhang, J. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology, 11, 728031.
  • ARRIVE guidelines. (n.d.). NC3Rs.
  • WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. WuXi AppTec.
  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021, October 27). Covance.
  • In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology.
  • Unlock translational insights: In vivo biomarker analysis for drug discovery. (n.d.). Nuvisan.
  • Zhu, Y., Li, Y., & Zhang, J. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology, 11, 728031.
  • Routes and Volumes of Administration in Mice. (n.d.). University of Iowa.
  • Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. (2023, August 25). YouTube.
  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808143.
  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of veterinary pharmacology and therapeutics, 27(6), 427-439.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2023, March 4). Boston University.
  • Ludbrook, J. (2002). General Principles of Preclinical Study Design. The Journal of pharmacology and experimental therapeutics, 303(2), 831-837.
  • Li, H., Wang, Y., & Liu, X. (2022). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 23(19), 11345.
  • In vivo animal models for cancer: What have we learned from chemical-induced and xenograft models. (2018). ResearchGate.
  • Designing an In Vivo Preclinical Research Study. (2023, October 18). ResearchGate.
  • Guidelines for the administration of substances to rodents. (n.d.). NTNU.
  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200.
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021, September 30). YouTube.
  • Stewart, K., & Schroeder, V. A. (2015). Compound Administration in Rodents- Oral and Topical Routes. JoVE (Journal of Visualized Experiments), (102), e53003.
  • Pharmacokinetics (PK) Studies. (n.d.). Melior Discovery.
  • Biomarker performance across in-vivo studies. (n.d.). ResearchGate.
  • Festing, M. F. W. (2020). Experimental design and irreproducibility in pre-clinical research. Physiology News, (118), 14-17.
  • Li, Z., & Liu, Y. (2022). In Vivo Biomarker Imaging: Paving the Way for Precision Medicine. Biosensors, 12(7), 503.
  • Biomarker testing and bioanalysis. (n.d.). ProBio CDMO.
  • Dai, X., Feng, Z., Chen, Y., Li, Y., Wang, Y., Zhang, Y., ... & Chen, X. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic chemistry, 114, 105034.
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Bentham Science.
  • Rutkauskas, K., Zubrienė, A., Tumosienė, I., Kantminienė, K., Meškys, R., Matulis, D., & Beresnevičius, Z. J. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules (Basel, Switzerland), 26(11), 3249.
  • Stern, S. T. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols.
  • Optimising in vivo pharmacology studies–Practical PKPD considerations. (2015). ResearchGate.
  • In vivo pharmacokinetics and pharmacodynamics models. (n.d.). Labtoo.
  • Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. (n.d.). PubChem.
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (2023, August 10). ResearchGate.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). National Institutes of Health.
  • Rutkauskas, K., Zubrienė, A., Tumosienė, I., Kantminienė, K., Meškys, R., Matulis, D., & Beresnevičius, Z. J. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules (Basel, Switzerland), 26(11), 3249.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). MDPI.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). National Institutes of Health.
  • 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid. (n.d.). PubChem.

Sources

Application Notes and Protocols for the Functionalization of the Pyrazolo[4,3-c]pyridine Core for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold - A Privileged Structure in Drug Discovery

The pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] Its structural resemblance to purine has made it a valuable template for the design of inhibitors for a variety of protein kinases and other enzymes.[2] Derivatives of this core have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[1] The ability to systematically functionalize this core at multiple positions is paramount for the generation of diverse chemical libraries, enabling comprehensive structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.

This guide provides a detailed overview of established and emerging methods for the functionalization of the pyrazolo[4,3-c]pyridine core, offering field-proven insights and step-by-step protocols for key transformations. The methodologies discussed are designed to be robust and adaptable for library synthesis, empowering researchers in their drug discovery endeavors.

Strategic Overview for Library Synthesis

The successful construction of a pyrazolo[4,3-c]pyridine-based library hinges on the strategic and sequential functionalization of the core structure. A common approach begins with the synthesis of a halogenated pyrazolo[4,3-c]pyridine intermediate, which then serves as a versatile anchor for a variety of cross-coupling and substitution reactions. This strategy allows for the introduction of diversity elements at specific vectors of the molecule.

Library_Synthesis_Workflow A Pyrazolo[4,3-c]pyridine Core Synthesis B Regioselective Halogenation (e.g., at C3 or C5) A->B Introduce reactive handle E N-Alkylation / N-Arylation A->E Modify pyrazole/pyridine nitrogen F C-H Functionalization A->F Direct C-H modification C Suzuki-Miyaura Coupling (C-C bond formation) B->C Aryl/heteroaryl diversification D Buchwald-Hartwig Amination (C-N bond formation) B->D Amine/amide diversification G Diverse Chemical Library C->G D->G E->G F->G

Caption: General workflow for pyrazolo[4,3-c]pyridine library synthesis.

Core Synthesis: Constructing the Pyrazolo[4,3-c]pyridine Scaffold

Several synthetic routes to the pyrazolo[4,3-c]pyridine core have been reported. One common method involves the condensation of a substituted dienamine with an amine containing a sulfonamide fragment, which proceeds via reflux in methanol to afford the desired bicyclic system in good yields.[3] Another approach involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones, which can yield a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines. The regioselectivity of this latter reaction can be influenced by the choice of electrophile and solvent.

Protocol 1: Synthesis of a Substituted Pyrazolo[4,3-c]pyridine Core

This protocol is adapted from the condensation of a dienamine with a sulfonamide-containing amine.[3]

Materials:

  • Substituted dienamine (1.0 equiv)

  • Amine with sulfonamide fragment (1.05 equiv)

  • Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the substituted dienamine in methanol, add the amine containing the sulfonamide fragment.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pyrazolo[4,3-c]pyridine core.

Vectorial Functionalization Strategies

Once the core is synthesized, a variety of functionalization reactions can be employed to introduce chemical diversity. The following sections detail key methodologies.

N-Alkylation and N-Arylation

Functionalization of the nitrogen atoms of the pyrazole ring is a common strategy to modulate the physicochemical properties of the resulting compounds. Selective N-alkylation can often be achieved by careful selection of the base and reaction conditions.[4]

Materials:

  • Pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv)

  • Base (e.g., NaH, K₂CO₃) (1.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed tube

Procedure:

  • To a suspension of the base in anhydrous DMF under an inert atmosphere, add the pyrazolo[4,3-c]pyridine.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the anion.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, enabling the introduction of a wide array of substituents onto the pyrazolo[4,3-c]pyridine core. The synthesis of halo-pyrazolo[4,3-c]pyridines is a prerequisite for these transformations.[5]

Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A Halo-Pyrazolo[4,3-c]pyridine C Aryl/Heteroaryl-Substituted Product A->C Pd Catalyst, Base B Boronic Acid/Ester B->C D Halo-Pyrazolo[4,3-c]pyridine F Amino-Substituted Product D->F Pd Catalyst, Base, Ligand E Amine E->F

Caption: Palladium-catalyzed cross-coupling strategies.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate.[6][7] This reaction is particularly useful for introducing aryl and heteroaryl moieties at the C3 or C5 positions of the pyrazolo[4,3-c]pyridine core.[8]

Materials:

  • 3-Halo-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert atmosphere

Procedure:

  • In a reaction vessel, combine the 3-halo-pyrazolo[4,3-c]pyridine, boronic acid/ester, palladium catalyst, and base.

  • Degas the vessel by evacuating and backfilling with an inert gas several times.

  • Add the degassed solvent(s) to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the residue by flash column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane10070-95[8]
PdCl₂(dppf)K₂CO₃Toluene/EtOH/H₂O9065-90[9]
Pd(PPh₃)₄Na₂CO₃DME/H₂O8575-98[6]

Table 1. Representative conditions for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[10][11][12][13][14] This reaction is instrumental in introducing a wide range of primary and secondary amines at halogenated positions of the pyrazolo[4,3-c]pyridine core.

Materials:

  • 5-Halo-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.4 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add the 5-halo-pyrazolo[4,3-c]pyridine and the amine.

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until complete.

  • Cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

PrecatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃rac-BINAPNaOtBuToluene10060-95[5]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane11065-92[10]

Table 2. Representative conditions for Buchwald-Hartwig amination.

C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization of the substrate, leading to more atom-economical and efficient synthetic routes.[15][16] For the pyrazolo[4,3-c]pyridine core, regioselective C-H functionalization can be challenging but offers a powerful tool for late-stage diversification.[17]

While specific protocols for the pyrazolo[4,3-c]pyridine core are still emerging, methods developed for related pyridyl systems can be adapted.[17] This conceptual protocol is based on palladium-catalyzed C-H activation.

Materials:

  • Pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Aryl halide (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene) (10-20 mol%)

  • Base or additive (e.g., K₂CO₃, pivalic acid)

  • High-boiling point solvent (e.g., DMF, DMA)

Procedure:

  • Combine the pyrazolo[4,3-c]pyridine, aryl halide, palladium catalyst, ligand, and base/additive in a reaction tube.

  • Add the solvent and seal the tube.

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C).

  • Monitor the reaction for the formation of the desired product.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography. Note: Optimization of the catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield.

Conclusion

The functionalization of the pyrazolo[4,3-c]pyridine core is a key enabling technology in the quest for novel therapeutics. The methodologies outlined in this guide, from core synthesis to a variety of C-N, C-C, and C-H bond-forming reactions, provide a robust toolkit for the generation of diverse chemical libraries. By strategically applying these protocols, researchers can efficiently explore the chemical space around this privileged scaffold, accelerating the identification of new lead compounds for a range of diseases.

References

  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). [Link]

  • Jones, K., et al. (2007). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron, 63(15), 3164-3171. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391-34399. [Link]

  • Krasavin, M., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(21), 5129. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 34391-34399. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(45), 29283-29303. [Link]

  • Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chauhan, D., & Singh, A. K. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

  • Tzanetou, E. N., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 26(11), 3166. [Link]

  • Lavarde, L., et al. (2020). Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines. Molecules, 25(12), 2820. [Link]

  • Sharma, P., & Rohilla, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(1), 37-56. [Link]

  • Clososki, G. C., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Various Authors. (2024). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. ResearchGate. [Link]

  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(4), 2270-2277. [Link]

  • Gulevich, A. V., & Dudnik, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Angewandte Chemie International Edition, 55(38), 11392-11403. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

  • Various Authors. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. ResearchGate. [Link]

  • Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1604. [Link]

  • Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Beaudoin, D., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. Tetrahedron Letters, 55(39), 5434-5437. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. (n.d.).
  • The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Application Notes & Protocols: Target Identification Studies Using Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents.[1][2] Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a representative of this class, yet its specific cellular targets often remain uncharacterized. Identifying the molecular targets of such bioactive small molecules is a critical step in drug discovery, essential for understanding their mechanism of action, predicting potential side effects, and enabling lead optimization.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in target identification studies. We detail both affinity-based chemical proteomics approaches and label-free target engagement validation methods, providing field-proven insights and step-by-step protocols.

The Imperative of Target Identification

Phenotypic drug discovery, where compounds are identified based on their effect on a cell or organism, is a powerful approach for finding novel therapeutics.[3] However, a compound's efficacy is meaningless without a clear understanding of its molecular mechanism. Target identification bridges this gap by pinpointing the specific protein(s) a compound interacts with to elicit its biological effect. This knowledge is crucial for:

  • Mechanism of Action (MoA) Elucidation: Understanding how a drug works at the molecular level.

  • Selectivity and Off-Target Profiling: Identifying unintended interactions that could lead to toxicity.[3]

  • Structure-Activity Relationship (SAR) Studies: Guiding the chemical modification of a compound to improve its potency and selectivity.[1]

  • Biomarker Development: Identifying markers that can predict patient response to a drug in clinical settings.[4]

Strategic Framework for Target Identification

A robust target identification campaign typically employs a multi-pronged strategy. We advocate for an integrated approach that combines a discovery-oriented method to generate candidate targets with an orthogonal validation method to confirm engagement in a physiological context.

Strategy 1: Affinity-Based Chemical Proteomics (The "Fishing" Expedition)

This technique utilizes a modified version of the small molecule as "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.[5][6] This is the primary method for discovering novel binding partners. The workflow involves creating a chemical probe by attaching a linker and a reporter tag (e.g., biotin) to the core molecule, Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. This probe is then used to isolate its binding partners for identification by mass spectrometry.[3][7]

Strategy 2: Cellular Thermal Shift Assay (CETSA) (The "Confirmation" Step)

CETSA is a powerful biophysical assay that confirms direct binding between a drug and its target in intact cells or tissues.[4][8] The principle is based on ligand-induced thermal stabilization: a protein, when bound to a ligand, becomes more resistant to heat-induced denaturation.[9][10] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve compared to untreated cells provides strong evidence of target engagement.[11] This label-free method is invaluable for validating hits from affinity proteomics.[8]

Chemical Probe Development

The success of an affinity-based experiment hinges on a well-designed chemical probe. The probe must retain affinity for the target protein while allowing for effective enrichment. A typical probe consists of three components: the pharmacophore (the original molecule), a linker, and a reporter tag.[12]

Synthetic Strategy for a Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate Probe

The structure of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate offers two primary handles for modification: the ester group and the pyrazole N-H. N-alkylation of the pyrazole is a synthetically accessible route that often preserves the key binding interactions of the heterocyclic core. We propose the synthesis of an alkyne-functionalized probe, which can be coupled to an azide-biotin reporter tag via a highly efficient bio-orthogonal "click" reaction.

The workflow for this synthesis is outlined below.

G cluster_synthesis Probe Synthesis Workflow mol Methyl 1H-pyrazolo[4,3-c] pyridine-3-carboxylate reaction N-Alkylation Reaction (e.g., in DMF, RT) mol->reaction reagent Base (e.g., K2CO3) + Alkyne-Linker-Halide reagent->reaction product Alkyne-Functionalized Probe reaction->product purify Purification (e.g., HPLC) product->purify final_probe Characterized Alkyne Probe (LC-MS, NMR) purify->final_probe

Caption: Synthetic workflow for an alkyne-functionalized probe.

Detailed Experimental Protocols

Protocol 1: Synthesis of an N-Alkylated Alkyne Probe

This protocol describes the N-alkylation of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate with a commercially available propargyl bromide linker.

Materials:

  • Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (1 mmol) in anhydrous DMF (10 mL), add anhydrous K₂CO₃ (2 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the alkyne-functionalized probe.

  • Confirm the structure and purity of the final product by ¹H NMR and HRMS.

Protocol 2: Affinity Pull-Down using Click Chemistry

This protocol details the use of the synthesized alkyne probe to capture binding proteins from a cell lysate.

G cluster_pulldown Affinity Pull-Down Workflow lysate Prepare Cell Lysate probe_add Incubate Lysate with Alkyne Probe lysate->probe_add click Click Reaction: Add Azide-Biotin, CuSO4, Ligand (e.g., TBTA) probe_add->click beads Add Streptavidin Beads click->beads capture Capture Probe-Protein Complexes (Incubate) beads->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute On-Bead Digestion for MS Analysis wash->elute

Caption: Workflow for affinity-based protein enrichment.

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse in a suitable non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Probe Incubation: Treat the clarified proteome (1-2 mg total protein) with the alkyne probe (final concentration 1-10 µM) or DMSO as a vehicle control. For competition experiments, pre-incubate the lysate with a 100-fold excess of the parent compound for 1 hour before adding the probe. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Click Reaction: To the lysate, add the following click chemistry reagents in order: Biotin-Azide (25 µM), TCEP (1 mM), TBTA ligand (100 µM), and finally copper(II) sulfate (CuSO₄, 1 mM). Incubate for 1 hour at room temperature.

  • Complex Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with:

    • 1% SDS in PBS (2x)

    • PBS with 0.1% Tween-20 (2x)

    • PBS (2x)

  • Sample Preparation for MS: Proceed immediately to on-bead digestion.

Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry

This protocol prepares the captured proteins for analysis by bottom-up proteomics.[5]

Procedure:

  • Denaturation & Reduction: Resuspend the washed beads in 100 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5. Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C.

  • Alkylation: Add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature.

  • Digestion (Part 1): Dilute the urea concentration to 2 M by adding 300 µL of 100 mM Tris-HCl, pH 8.5. Add sequencing-grade trypsin (e.g., 0.5 µg) and incubate overnight at 37°C with shaking.

  • Digestion (Part 2): The next day, add another 0.25 µg of trypsin and incubate for another 2-4 hours.

  • Peptide Collection: Pellet the beads and collect the supernatant containing the digested peptides.

  • Desalting: Acidify the peptides with formic acid (to ~pH 2-3) and desalt using a C18 StageTip or ZipTip. Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

  • Analysis: Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.[13]

Protocol 4: Target Engagement Validation with CETSA

This protocol is used to confirm that the parent compound binds to a candidate protein in intact cells.[9][11]

Materials:

  • Intact cells in suspension or adherent cells

  • Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • PCR thermocycler or heating blocks

  • Equipment for protein detection (Western Blot apparatus or Mass Spectrometer)

Procedure:

  • Compound Treatment: Treat cultured cells with the parent compound at a desired concentration (e.g., 10x EC₅₀) or with DMSO as a control. Incubate under normal culture conditions for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Temperature Gradient: Place the tubes in a thermocycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments). Immediately cool the tubes at 4°C for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Carefully collect the supernatant. Analyze the abundance of the target protein in each sample using Western Blot or by proteome-wide MS-CETSA.

  • Data Plotting: Quantify the protein band intensity (for Western Blot) at each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both the treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates target stabilization and engagement.[10]

Data Presentation and Analysis

Mass Spectrometry Data

The primary goal of the MS data analysis is to identify proteins that are significantly enriched in the probe-treated sample compared to the controls.

Analysis Step Description Key Software/Tools
Peptide Identification Raw MS/MS spectra are searched against a protein sequence database (e.g., UniProt) to identify peptide sequences.[14]MaxQuant, Proteome Discoverer, Spectronaut
Protein Quantification The abundance of each protein is determined, typically using label-free quantification (LFQ) intensity.MaxQuant, Perseus
Statistical Analysis A statistical test (e.g., t-test or ANOVA) is performed to identify proteins with a statistically significant abundance difference between the probe and control groups.[15]Perseus, R
Hit Prioritization Candidate targets are proteins that are highly enriched in the probe sample and depleted in the competition control.
CETSA Data Interpretation

The CETSA results provide a validation of the MS-identified hits. The key metric is the change in melting temperature (ΔTₘ).

Observation Interpretation
Rightward Shift (ΔTₘ > 0) The compound binds to and stabilizes the protein. This confirms target engagement.
No Shift (ΔTₘ ≈ 0) The compound does not engage the target under these cellular conditions, or the interaction is too weak to cause stabilization.
Leftward Shift (ΔTₘ < 0) The compound binds and destabilizes the protein, which can also be a sign of direct interaction.

References

  • Mtoz Biolabs. (n.d.). Workflow of Chemical Proteomics Analysis.
  • Kleiner, S., et al. (2019). Schematic overview of the chemical proteomic workflow. ResearchGate. Retrieved from [Link]

  • Li, X., & Li, X. (2021). Automation to Enable High-throughput Chemical Proteomics. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein mass spectrometry. Retrieved from [Link]

  • Akhtar, M. J., et al. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design. Retrieved from [Link]

  • Robertson, A. A., & Kellie, J. F. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Proteomics. (n.d.). Protein Identification by Tandem Mass Spectrometry.
  • Zhang, G., et al. (2013). Mass Spectrometry for Proteomics. PubMed Central. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay. Methods in Molecular Biology. Retrieved from [Link]

  • Noor, Z., et al. (2019). Mass spectrometry-based protein identification in proteomics-a review. Journal of Proteomics & Bioinformatics. Retrieved from [Link]

  • van der Zouwen, C., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. Retrieved from [Link]

  • Dubinsky, L., et al. (2012). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemoproteomics. Retrieved from [Link]

  • Gomaa, A. M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules. Retrieved from [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Zhang, Y., et al. (2022). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Yoshida, H., & Yoshikawa, M. (2018). Affinity-based target identification for bioactive small molecules. MedChemComm. Retrieved from [Link]

  • Williams, S. A., & Kivimaki, J. (2016). Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. PubMed Central. Retrieved from [Link]

  • Lee, H. J., & Lee, S. W. (2004). Emerging Affinity-Based Techniques in Proteomics. PubMed Central. Retrieved from [Link]

  • Jack, T., et al. (2014). Synthesis and characterization of photoaffinity probes that target the 5-HT3 receptor. Chimia. Retrieved from [Link]

  • Scilit. (n.d.). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs. Retrieved from [Link]

  • Portilla, J., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved from [Link]

  • Broad Institute. (n.d.). Protocols. Retrieved from [Link]

  • Kim, J., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1h-pyrazolo[4,3-c]pyridine-3-carboxylate. Retrieved from [Link]

  • Janezic, D., et al. (2016). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Retrieved from [Link]

  • Matveev, I. Y., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Quiroga, J., & Portilla, J. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Safe Handling and Disposal of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS No. 1363382-84-6). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment. The information is synthesized from established safety data sheets, general principles of handling heterocyclic compounds, and regulatory guidelines. The causality behind each procedural step is explained to foster a deeper understanding of the safety requirements.

Introduction: Understanding the Compound

Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a heterocyclic compound with a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] Its structure, featuring a fused pyrazole and pyridine ring system, is of significant interest in medicinal chemistry and drug discovery. As with any novel or specialized chemical, a thorough understanding of its potential hazards is paramount before any experimental work is undertaken. The protocols in this guide are based on the known hazards of similar chemical structures and established best practices for laboratory safety.[2][3][4]

Hazard Identification and Risk Assessment

A critical first step in safe handling is a comprehensive risk assessment. Based on data for the compound and its structural analogs, the primary hazards are as follows:

  • Acute Toxicity (Oral): Harmful if swallowed.[5]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

A thorough risk assessment should be conducted for each specific experimental protocol involving this compound to identify and mitigate potential exposure pathways.[6]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedWarningGHS07
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritationWarningGHS07

This data is synthesized from available information on the target compound and its close structural analogs.[5][7]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is essential. The principle of the hierarchy of controls should be applied, prioritizing engineering solutions over PPE wherever possible.

Engineering Controls
  • Chemical Fume Hood: All handling of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, especially when in powdered form or when preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8][9][10]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are safely diluted and removed.[9][11]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[12][13]

Personal Protective Equipment (PPE)

The selection of PPE is the final line of defense and must be appropriate for the potential hazards.[6][14][15]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[15][16] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers.[15]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[9][15][17] Gloves should be inspected before use and changed immediately if contaminated. For prolonged contact, consider double-gloving or using gloves with a higher breakthrough time.

  • Body Protection: A laboratory coat must be worn at all times.[6][17] For tasks with a higher risk of splashes, a chemically resistant apron may be necessary.

  • Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[17][18]

Safe Handling and Experimental Protocols

Adherence to standard operating procedures is crucial for minimizing the risk of exposure.

General Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Conduct Pre-Task Hazard Assessment b Don Appropriate PPE a->b c Verify Functionality of Fume Hood b->c d Weigh Solid Compound in Fume Hood c->d e Prepare Solutions in Fume Hood d->e f Conduct Experiment e->f g Decontaminate Work Area f->g h Segregate and Label Waste g->h i Remove and Dispose of PPE Properly h->i j Wash Hands Thoroughly i->j

Caption: General workflow for handling Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS).[12] Conduct a pre-task hazard assessment for the specific experiment.

  • Personal Protective Equipment: Don the required PPE as outlined in Section 3.2.[16]

  • Engineering Controls: Ensure the chemical fume hood is on and functioning correctly.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to minimize the risk of inhaling dust particles.

    • Use a spatula for transfers and avoid creating dust clouds.

  • Solution Preparation:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.[10][12]

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent.

    • Properly segregate and label all waste as described in Section 6.

    • Remove PPE carefully to avoid contaminating your skin or clothing.

    • Wash hands thoroughly with soap and water.[19]

Storage and Spill Management

Proper storage and having a clear plan for spill management are essential components of a safe laboratory environment.

Storage
  • Store Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area.[9][12]

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled.

Spill Management

In the event of a spill, immediate and appropriate action is required.

start Spill Occurs evacuate Evacuate Immediate Area and Alert Others start->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small, Manageable Spill? assess->small_spill large_spill Large or Unmanageable Spill small_spill->large_spill No cleanup Contain and Clean Up with Absorbent Material small_spill->cleanup Yes ehs Contact Environmental Health & Safety (EH&S) large_spill->ehs dispose Place Waste in a Sealed, Labeled Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident to Supervisor decontaminate->report

Caption: Decision-making workflow for spill response.

  • Small Spills: For small spills that you are trained to handle, wear appropriate PPE, contain the spill with an inert absorbent material (such as sand or vermiculite), and carefully sweep it into a sealed container for disposal.[9]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department.[20]

  • Avoid breathing dust or vapors from the spilled material.

Waste Disposal

Proper disposal of chemical waste is crucial to protect both human health and the environment.[9]

Waste Segregation and Labeling
  • All waste containing Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, including contaminated consumables (e.g., gloves, paper towels, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[13][20]

  • The label should include "Hazardous Waste," the chemical name, and the approximate concentration.[20]

  • Never dispose of this chemical down the drain or in the regular trash.[9]

Disposal Protocol
  • Container Selection: Use a container that is compatible with the chemical waste.

  • Collection: Collect all waste in the designated container, keeping it closed except when adding waste.[20]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory.[20]

  • Disposal Request: Once the container is full, arrange for its disposal through your institution's EH&S department or a licensed chemical waste management company.[21]

First Aid Measures

In case of accidental exposure, immediate first aid is critical.

  • Inhalation: If inhaled, move the person to fresh air. If they feel unwell, seek medical attention.[7]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[17]

Always have the Safety Data Sheet available when seeking medical attention.[1]

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • PubChem. methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. Retrieved from [Link]

  • SDS Management Software. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Elsevier. Practical Heterocyclic Chemistry - 1st Edition. Retrieved from [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Elsevier. Heterocyclic chemistry print books and ebooks. Retrieved from [Link]

  • Capot Chemical. (2025, December 21). MSDS of methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. Retrieved from [Link]

  • Groupe COOPSCO. Practical Heterocyclic Chemistry. Retrieved from [Link]

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

Sources

high-throughput screening protocol using Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

High-Throughput Screening Protocol for Kinase Inhibitor Discovery Using a Pyrazolopyridine-Based Chemical Library
Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its interaction with a multitude of biological targets, notably protein kinases.[1][2] Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate represents a core fragment of this class, making it an ideal candidate for inclusion in chemical libraries aimed at kinase inhibitor discovery. This document provides a comprehensive, field-proven protocol for a high-throughput screening (HTS) campaign designed to identify novel kinase inhibitors. We will detail a robust biochemical assay, outline the critical steps from assay development to hit confirmation, and explain the scientific rationale behind key experimental choices, ensuring a self-validating and reproducible workflow.

Introduction: The Rationale for Targeting Kinases with Pyrazolopyridines

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[3][4] The pyrazolo[4,3-c]pyridine core, due to its structural similarity to purines, is well-suited to bind to the ATP-binding site of various kinases.[1] Indeed, derivatives of this scaffold have been successfully developed as potent inhibitors of key signaling kinases like Extracellular Signal-Regulated Kinase (ERK).[5]

A high-throughput screening campaign is the most efficient method to interrogate large chemical libraries for compounds that modulate a specific kinase's activity.[6][7] This application note will outline a representative HTS protocol using a fluorescence-based biochemical assay, a common and effective method for identifying kinase inhibitors.[8] While we use Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate as a representative library compound, this protocol is adaptable to various kinase targets and compound collections.

The HTS Workflow: From Assay Principle to Hit Validation

A successful HTS campaign is a multi-step process that requires careful planning and rigorous quality control.[9][10] The workflow can be visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a few validated "hits."

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development (e.g., ADP-Glo, TR-FRET) Miniaturization Miniaturization to 384-well format Assay_Dev->Miniaturization Optimize reagents Z_Factor Z'-Factor Validation (> 0.5) Miniaturization->Z_Factor Test controls Primary_Screen Single-Concentration Screen (e.g., 10 µM) Z_Factor->Primary_Screen Proceed if robust Data_Analysis Data Normalization & Hit Identification Primary_Screen->Data_Analysis Raw data Hit_Confirmation Dose-Response Curve (IC50 determination) Data_Analysis->Hit_Confirmation Primary hits Counter_Screen Orthogonal & Selectivity Assays Hit_Confirmation->Counter_Screen Confirmed hits Hit_Validation Validated Hit Counter_Screen->Hit_Validation Validate mechanism Data_Analysis_Flow Raw_Data Raw Luminescence Data (per plate) Normalization Normalization to Controls (% Inhibition Calculation) Raw_Data->Normalization Hit_Selection Hit Selection (e.g., > 3 SD from mean) Normalization->Hit_Selection Dose_Response Dose-Response (IC50) for Primary Hits Hit_Selection->Dose_Response Primary Hits Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Confirmed Hits Selectivity Selectivity Profiling (Kinase Panel) Counter_Screen->Selectivity Non-interfering Hits Final_Hit Validated, Selective Hit Selectivity->Final_Hit

Caption: Workflow for HTS data analysis and hit validation.

Conclusion and Next Steps

This application note provides a detailed, robust, and scientifically grounded protocol for a high-throughput screening campaign to identify kinase inhibitors using a library containing scaffolds like Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. By following a rigorous, multi-phase approach that includes thorough assay development, automated primary screening, and systematic hit confirmation, researchers can confidently identify high-quality lead compounds. [7][14]Validated hits from this workflow serve as the starting point for medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties, ultimately accelerating the drug discovery process. [15]

References
  • Macià, A., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Semantic Scholar. Available at: [Link]

  • Klink, T., et al. (2015). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • Gnad, F., et al. (2011). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PubMed. Available at: [Link]

  • Macià, A., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF. Available at: [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available at: [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Available at: [Link] separationspectroscopy-newsletter/full/

  • Bio-Rad. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • Pharma IQ. (2012). High-Throughput Screening: Best Practice, Trends and Challenges. Available at: [Link]

  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Available at: [Link]

  • ResearchGate. HTS data analysis workflow. Available at: [Link]

  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Available at: [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Available at: [Link]

  • Technology Networks. (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Available at: [Link]

  • Basicmedical Key. High-Throughput Screening Data Analysis. Available at: [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]

  • NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]

  • PubChem. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. Available at: [Link]

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. Available at: [Link]

  • NIH. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • PubChem. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid. Available at: [Link]

  • ResearchGate. (2025). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate to Enhance Biological Potency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural similarity to purines and its broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2] Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate serves as a versatile starting material for the synthesis of novel derivatives with improved therapeutic potential. This guide provides a detailed exploration of strategic derivatization points on this core scaffold, explains the scientific rationale behind these modifications, and offers comprehensive, step-by-step protocols for key chemical transformations. The focus is on leveraging Structure-Activity Relationship (SAR) data to guide the synthesis of analogues with enhanced potency. Methodologies covered include hydrolysis of the C3-methyl ester, subsequent amide bond formation, and N-alkylation/arylation of the pyrazole ring.

Introduction: The Pyrazolo[4,3-c]pyridine Core in Drug Discovery

The fusion of a pyrazole and a pyridine ring to form the pyrazolopyridine system creates a bioisostere of purine, allowing these compounds to interact with a wide array of biological targets by mimicking endogenous ligands.[2][3] This has led to the development of pyrazolopyridine derivatives as inhibitors of kinases, carbonic anhydrases, and as modulators of protein-protein interactions. Specifically, the pyrazolo[4,3-c]pyridine isomer has been the foundation for compounds with trypanocidal activity, acting as inhibitors of the PEX14–PEX5 protein-protein interaction, and for potential anxiolytic agents.[1][4][5]

Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is an ideal starting scaffold for chemical exploration. Its key functional handles—the C3-methyl ester and the two nitrogen atoms of the pyrazole ring (N1 and N2)—provide multiple vectors for chemical modification. The strategic derivatization of these sites allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of pharmacokinetic and pharmacodynamic profiles.

Strategic Derivatization to Enhance Potency: A Rationale-Driven Approach

Structure-activity relationship (SAR) studies of various pyrazolo[4,3-c]pyridine series reveal that modifications at the C3 and N1/N2 positions are particularly impactful for modulating biological activity.

The C3-Carboxamide Moiety: A Key Interaction Point

The ester at the C3 position is a synthetic precursor to the more functionally versatile amide. Amide derivatives at this position have been shown to be crucial for the biological activity of pyrazolo[4,3-c]pyridines. The N-H of a secondary amide can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. By varying the amine component used in the amide synthesis, a diverse range of substituents can be introduced, allowing for the exploration of different binding pockets and the establishment of new interactions with the target protein. For example, in the development of inhibitors for the PEX14-PEX5 protein-protein interaction, a C3-carboxamide was a key feature of the optimized compounds.[6]

N1 vs. N2 Alkylation/Arylation: Modulating Selectivity and Physicochemical Properties

The pyrazole core of the scaffold possesses two nitrogen atoms, leading to the possibility of generating N1 or N2 regioisomers upon substitution. The regiochemical outcome of N-alkylation is a critical consideration, as the position of the substituent significantly influences the molecule's overall shape and its interaction with biological targets.[7]

  • N1-Substitution: Generally, substitution at the N1 position is sterically less hindered. This position can be targeted to introduce substituents that can modulate solubility or occupy a specific hydrophobic pocket within a target's active site.

  • N2-Substitution: Substitution at the N2 position is often more sterically demanding. However, placing substituents at this position can orient them in a different vector, potentially leading to novel interactions and improved selectivity for the target protein.

The choice of base, solvent, and electrophile can influence the N1/N2 selectivity of the reaction.[7] This regioselectivity provides a powerful tool for generating distinct chemical entities from a common precursor.

The overall strategy for derivatization is outlined in the workflow diagram below.

Derivatization_Workflow cluster_0 Core Modification Strategy Start Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate Acid 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic Acid Start->Acid Step 1: Ester Hydrolysis Amide Diverse C3-Carboxamides (Library Generation) Acid->Amide Step 2: Amide Coupling N_Alkylated_Amide N-Alkylated/Arylated C3-Carboxamides (Final Products) Amide->N_Alkylated_Amide Step 3: N-Alkylation/Arylation

Caption: General workflow for the derivatization of the parent ester.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the key transformations in the derivatization of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Protocol 1: Saponification of the C3-Methyl Ester

Rationale: The conversion of the methyl ester to the corresponding carboxylic acid is the essential first step to enable amide bond formation. Saponification using a strong base like lithium hydroxide (LiOH) is a standard and effective method for this transformation under mild conditions, minimizing potential side reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio). The use of a co-solvent system ensures the solubility of both the starting material and the base.

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) portion-wise. Maintaining a low temperature helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any non-polar impurities.

  • Product Isolation: Cool the aqueous layer to 0 °C and acidify to pH 2-3 using 1N hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid as a solid. The purity can be assessed by NMR and LC-MS.

Protocol 2: Amide Bond Formation at the C3-Position

Rationale: The formation of an amide bond between the newly synthesized carboxylic acid and a primary or secondary amine is a crucial step for introducing diversity. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress racemization, making them ideal for coupling a wide range of amines.

Amide_Coupling_Workflow cluster_protocol2 Protocol 2: Amide Coupling P1_Start Carboxylic Acid (from Protocol 1) P1_Reaction Reaction in DMF (Room Temperature) P1_Start->P1_Reaction P1_Reagents Amine (R1R2NH) + HATU + DIPEA P1_Reagents->P1_Reaction P1_Workup Aqueous Work-up & Extraction P1_Reaction->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product C3-Carboxamide Product P1_Purify->P1_Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Coupling Agents: Add HATU (1.1-1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the solution. Stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine to remove residual DMF and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired C3-carboxamide derivative.

Table 1: Representative Amine Building Blocks for Library Synthesis

AmineRationale for InclusionPotential Interaction
4-ChlorobenzylamineIntroduces a halogen bond donor and explores a hydrophobic pocket.Halogen bonding, hydrophobic interactions.
(S)-1-PhenylethylamineIntroduces a chiral center to probe stereospecific interactions.Stereospecific hydrophobic and pi-stacking interactions.
MorpholineIncreases hydrophilicity and potential for hydrogen bonding.Hydrogen bonding with solvent or protein backbone.
AnilineProvides a flat aromatic substituent for potential pi-stacking.Pi-stacking interactions.
Protocol 3: Regioselective N-Alkylation of the Pyrazole Ring

Rationale: Alkylation of the pyrazole nitrogen atoms is a key step to further explore the chemical space and improve pharmacokinetic properties. The choice of base and reaction conditions can influence the ratio of N1 to N2 isomers. Cesium carbonate (Cs₂CO₃) is often used as a base in these reactions as it is effective and can favor the formation of one regioisomer over the other in certain systems.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of the C3-carboxamide derivative (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).

  • Electrophile Addition: Add the alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide, 1.1-1.2 eq) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, depending on the reactivity of the electrophile.

  • Reaction Monitoring: Monitor the formation of the product and the consumption of the starting material by LC-MS. Note that two regioisomers (N1 and N2) may be formed.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography. The two regioisomers, if formed, can often be separated at this stage. The identity of each isomer must be confirmed by 1D and 2D NMR techniques (e.g., NOESY or HMBC) to establish the connectivity of the appended group.

Bioassay Considerations

Following the synthesis of a library of derivatives, a robust bioassay cascade is essential to determine their potency and selectivity.

  • Primary Screening: An initial single-point concentration screen against the target of interest (e.g., a specific kinase or enzyme) to identify active compounds.

  • Dose-Response Analysis: For active compounds, a full dose-response curve should be generated to determine the IC₅₀ or EC₅₀ value, providing a quantitative measure of potency.

  • Selectivity Profiling: Promising candidates should be tested against a panel of related off-target proteins to assess their selectivity.

  • In Vitro ADME Profiling: Early assessment of properties such as metabolic stability (e.g., using liver microsomes) and cell permeability (e.g., using a Caco-2 assay) can help prioritize compounds for further development.

Conclusion

The derivatization of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate represents a highly effective strategy for the generation of novel, biologically active compounds. By systematically modifying the C3-carboxamide and N1/N2 positions of the pyrazole ring, researchers can explore the structure-activity landscape and optimize compounds for improved potency and selectivity. The protocols outlined in this guide provide a robust framework for the synthesis and subsequent evaluation of these promising heterocyclic derivatives, paving the way for the discovery of new therapeutic agents.

References

  • Vertex AI Search, Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657.
  • G-ul-Haq, I., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(1), 191.
  • Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879.
  • Al-Tel, T. H., et al. (2011). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 16(12), 9805-9839.
  • Martínez-Alonso, M., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 25(15), 3354.
  • Patel, R. B., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo[3,4-c]pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 338-343.
  • Wikipedia contributors. (2025). Pyrazolopyridines. In Wikipedia, The Free Encyclopedia.
  • G-ul-Haq, I., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health.
  • Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed.
  • de Mello, H., et al. (2004). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure-Activity Relationship Analysis. Journal of Medicinal Chemistry, 47(22), 5427-5432.
  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate.
  • Al-Salahi, R., et al. (2017). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin, 65(5), 489-498.
  • Jones, C. D., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry.
  • Silva Júnior, F. P., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and implement strategies to increase reaction yield. We will delve into the causality behind experimental choices, providing a framework for logical problem-solving and optimization.

Section 1: Foundational Synthesis Pathway & Mechanism

The synthesis of the pyrazolo[4,3-c]pyridine scaffold is a cornerstone in medicinal chemistry. A common and effective method involves the cyclocondensation of a substituted aminopyrazole with a suitable 1,3-dicarbonyl equivalent. Understanding this primary pathway is crucial for effective troubleshooting.

A prevalent strategy is the reaction between a 4-hydrazinopyridine derivative and a pyruvate equivalent, followed by cyclization. However, a more direct and often higher-yielding approach starts from functionalized pyridine precursors. For instance, a method has been developed starting from 2-chloro-3-nitropyridines, which undergo a sequence of SNAr and modified Japp–Klingemann reactions. This route offers operational simplicity and the advantage of combining azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner.[1]

Core Reaction Concept: Cyclocondensation

The formation of the pyrazole ring fused to the pyridine core is typically a cyclocondensation reaction. This class of reaction is one of the most fundamental methods for generating pyrazole heterocycles, involving a reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[2][3][4] The regioselectivity of this reaction is a critical factor influencing the final yield of the desired isomer.

Reaction_Scheme cluster_main Illustrative Synthesis Pathway Start_A Functionalized 4-Aminopyridine Derivative Intermediate Michael Adduct Intermediate Start_A->Intermediate Michael Addition Start_B Dimethyl Acetylenedicarboxylate (DMAD) Start_B->Intermediate Product Methyl 1H-pyrazolo[4,3-c]pyridine- 3-carboxylate Intermediate->Product Intramolecular Cyclization & Aromatization

Caption: A generalized reaction pathway for pyrazolopyridine synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Category 1: Low or No Yield

Q1: My reaction yield is consistently below 30%. What are the primary factors I should investigate?

A1: Persistently low yields often stem from a few core issues. A systematic approach is the most effective way to diagnose the problem.[5]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.[5] The cyclization step often requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction may stall. Conversely, if it's too high or the reaction runs too long, product decomposition can occur.[2][6]

    • Actionable Advice: Systematically screen temperatures in 10 °C increments. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal reaction time.

  • Purity of Reagents and Solvents: This is a frequently overlooked cause of low yields.[5][7] Impurities in starting materials can introduce side reactions. Moisture in solvents can quench sensitive reagents or intermediates.

    • Actionable Advice: Ensure starting materials are of high purity (>98%). Use freshly distilled or anhydrous solvents, especially if organometallic reagents or strong bases are involved. Flame-drying glassware is a critical step for moisture-sensitive reactions.[6]

  • Inefficient Mixing: For heterogeneous reactions (e.g., those involving a solid base), poor mixing can lead to localized concentration gradients and reduced reaction rates.[5]

    • Actionable Advice: Ensure the stir rate is adequate for the reaction scale and viscosity. For larger-scale reactions, consider mechanical stirring.

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze Reaction Mixture by TLC/LC-MS Start->Check_TLC Is_SM_Left Significant Starting Material Remaining? Check_TLC->Is_SM_Left Multiple_Spots Multiple Unidentified Spots? Is_SM_Left->Multiple_Spots No Incomplete_Rxn Issue: Incomplete Reaction Is_SM_Left->Incomplete_Rxn Yes Product_Streak Product Streaking or Degrading on Plate? Multiple_Spots->Product_Streak No Side_Rxns Issue: Side Reactions Multiple_Spots->Side_Rxns Yes Decomposition Issue: Product Decomposition Product_Streak->Decomposition Yes Sol_Incomplete Solution: 1. Increase Temperature/Time 2. Check Reagent Purity/Activity 3. Improve Mixing Incomplete_Rxn->Sol_Incomplete Sol_Side Solution: 1. Lower Temperature 2. Change Solvent/Base 3. Check Reagent Stoichiometry Side_Rxns->Sol_Side Sol_Decomp Solution: 1. Reduce Reaction Time 2. Modify Workup Conditions 3. Use Milder Reagents Decomposition->Sol_Decomp

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I'm not seeing any product formation at all. Where could I have gone wrong?

A2: A complete lack of product points to a fundamental problem with the reaction setup or reagents.

  • Incorrect Reagents: Double-check the structures and identities of your starting materials. It's possible an incorrect isomer or reagent was used.

  • Catalyst Inactivity: If your synthesis requires a catalyst (e.g., an acid or base catalyst for cyclization), it may be inactive.[8]

    • Actionable Advice: Use a fresh bottle of catalyst or purify the existing one. Some reactions benefit from a catalyst activator.

  • Atmospheric Sensitivity: Many organic reactions are sensitive to oxygen or moisture.[5] If your intermediates are air-sensitive, an inert atmosphere (Nitrogen or Argon) is essential.

    • Actionable Advice: Ensure your inert gas setup is leak-free. Use degassed solvents if necessary.

Category 2: Purification and Side Products

Q1: My crude product shows multiple spots on TLC, making purification difficult. What are the likely side products?

A1: In pyrazole synthesis via cyclocondensation, the formation of regioisomers is a common issue, especially with unsymmetrical 1,3-dicarbonyl compounds.[2]

  • Isomer Formation: The hydrazine can attack either carbonyl group, leading to two different pyrazole isomers. The selectivity is often influenced by the electronic and steric properties of the substituents.

    • Actionable Advice: Changing the solvent or catalyst can alter the regioselectivity. Aprotic dipolar solvents have been shown to improve regioselectivity in some cases compared to protic solvents like ethanol.[2]

  • Incomplete Cyclization: The intermediate Michael adduct may fail to cyclize and could be present in the final mixture.

  • Polymerization: Under harsh acidic or basic conditions, starting materials or the product can sometimes polymerize, leading to an intractable baseline on the TLC plate.

Q2: The product appears to be degrading during silica gel chromatography. What are my options?

A2: The pyridine and pyrazole moieties make the final compound basic and potentially sensitive to the acidic nature of standard silica gel.[9]

  • Use Neutralized Silica: Pre-treating the silica gel with a base like triethylamine can prevent degradation of acid-sensitive compounds. Create a slurry of silica in your eluent containing ~1% triethylamine before packing the column.[9]

  • Switch to Alumina: Basic or neutral alumina is an excellent alternative stationary phase for purifying basic compounds.[9]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is often the best method for obtaining highly pure, crystalline material and avoids issues with stationary phase decomposition.[9][10]

Section 3: Advanced Optimization Strategies

Once the baseline synthesis is working, the following strategies can be employed to further increase the yield.

Table 1: Effect of Reaction Parameters on Yield
ParameterCondition AYield (A)Condition BYield (B)Rationale & Reference
Solvent Ethanol (Protic)~40-50%DMF (Aprotic, Dipolar)>70%Aprotic dipolar solvents can enhance the rate and regioselectivity of cyclocondensation reactions.[2]
Base NaOEt (Strong)~65%K₂CO₃ (Mild)~75%A milder base can reduce the formation of degradation or side products often seen with stronger, more nucleophilic bases.
Catalyst Acetic Acid~50%Montmorillonite K-10>80%Solid acid catalysts can offer higher yields, easier workup, and improved regioselectivity in some pyrazole syntheses.[2]
Microwave-Assisted Synthesis

For certain heterocyclic syntheses, microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[11] This can be particularly useful for the cyclization step, which often requires significant energy input. A trial run in a microwave reactor could be a valuable optimization step.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Synthesis via Cyclocondensation

This is a representative protocol and should be adapted based on the specific substrates and literature precedents.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-aminopyridine starting material (1.0 eq) and the chosen solvent (e.g., anhydrous DMF, 10 mL per mmol of substrate).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 1.5 eq) to the stirred solution. Then, add the pyruvate ester derivative (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) under an inert atmosphere of nitrogen.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent) every hour.

  • Work-up: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[12]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (using neutralized silica gel or alumina) or recrystallization to afford the pure Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.[9][13]

References

  • El-Sayed, M. A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(5), 1084. [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of pyrazolopyridinea. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Talea, C., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1846–1893. [Link]

  • Arabian Journal of Chemistry. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. [Link]

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]

  • ResearchGate. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Link]

  • ACS Publications. One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. [Link]

  • NIH. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • NIH. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. [Link]

  • Reddit. What are some common causes of low reaction yields? [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Scifinder. Synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides. [Link]

  • MDPI. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][6][14]triazines. [Link]

  • NIH. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Chemical Methodologies. Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry? [Link]

  • NIH. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Overview

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in Dimethyl Sulfoxide (DMSO). Pyrazolopyridine scaffolds are prevalent in medicinal chemistry, and their planar, aromatic nature can often lead to high crystal lattice energy and, consequently, poor solubility, even in powerful solvents like DMSO.[1][2] This document provides a logical, step-by-step framework for diagnosing and overcoming these issues to ensure the successful preparation of stock solutions for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having difficulty dissolving Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in 100% DMSO at my target concentration. Why is this happening?

A1: While DMSO is a highly effective polar aprotic solvent, often called a "super solvent," several factors related to both the compound's chemistry and laboratory practice can lead to poor solubility.[3]

  • Inherent Molecular Properties: The pyrazolopyridine core is a rigid, planar heterocyclic system. Molecules like this can pack very efficiently into a stable crystal lattice. The energy required to break this lattice and solvate the individual molecules can be substantial, leading to low solubility.[2]

  • Solvent Quality: DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water contamination can significantly reduce its solvating power for certain organic compounds.[4]

  • Kinetic vs. Thermodynamic Solubility: You may be observing a slow dissolution rate (a kinetic issue) rather than true insolubility (a thermodynamic limit). Sometimes, more energy and time are needed to reach a dissolved state.[5]

Here are the key physical and chemical properties of the compound:

PropertyValueSource
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
CAS Number 1363382-84-6
Structure Planar, heterocyclic aromatic system[6]
Q2: What are the immediate, first-line troubleshooting steps I should take?

A2: Before moving to more complex methods, a systematic approach using basic laboratory techniques can often resolve the issue. These steps are designed to increase the kinetic rate of dissolution by adding energy to the system.[7][8]

G start Start: Compound in DMSO vortex 1. Vigorous Vortexing (2-5 min) start->vortex check1 Fully Dissolved? vortex->check1 heat 2. Gentle Heating (37-50°C for 10-15 min) check1->heat No success Success: Proceed with Experiment check1->success Yes heat->vortex check2 Fully Dissolved? heat->check2 sonicate 3. Sonication (15-30 min) check2->sonicate No check2->success Yes sonicate->vortex check3 Fully Dissolved? sonicate->check3 check3->success Yes advanced Proceed to Advanced Methods check3->advanced No

Caption: Initial troubleshooting workflow for solubility issues.

Experimental Protocol: First-Line Solubility Enhancement

  • Ensure Solvent Quality: Begin with a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). If using an older bottle, consider that it may have absorbed atmospheric water.[4]

  • Mechanical Agitation: After adding the compound to the DMSO, cap the vial tightly and vortex vigorously for 2-5 minutes. Visually inspect for any remaining solid particles against a light source.[9]

  • Gentle Heating: If solids persist, place the vial in a water bath or heating block set to a temperature between 37°C and 50°C for 10-15 minutes.[4][9] Caution: Ensure your compound is thermally stable before applying heat. After heating, vortex again while the solution is still warm.

  • Sonication: If the compound is still not dissolved, place the vial in a bath sonicator. Sonicate for 15-30 minutes.[9] The high-frequency sound waves generate cavitation bubbles, and their collapse creates localized energy that can break up solid aggregates and enhance dissolution.[10][11] Vortex the sample again post-sonication.

Q3: The initial steps helped, but my compound is still not fully dissolved. What advanced strategies can I employ?

A3: If basic methods are insufficient, you may need to alter the chemical environment of the solvent system. The two most effective advanced strategies are the use of co-solvents and pH adjustment.

Strategy 1: Co-Solvent Addition

A co-solvent is a water-miscible organic solvent that can be added to DMSO to change the overall polarity of the solvent system, which can sometimes significantly improve the solubility of a difficult compound.[12][]

Co-SolventProperties & Considerations
N-Methyl-2-pyrrolidone (NMP) A powerful, water-miscible solvent. Often used in drug formulation. Can be a good first choice.
Dimethylacetamide (DMA) Similar properties to NMP and DMSO. Effective at dissolving a wide range of organic molecules.[14]
Ethanol Less powerful than NMP or DMA, but readily available and less toxic for many cell-based assays.
Polyethylene Glycol 400 (PEG 400) A viscous liquid polymer that is an excellent solubilizing agent for many poorly soluble drugs.[]

Experimental Protocol: Co-Solvent Screening

  • Prepare several small-scale test slurries of your compound in 100% DMSO.

  • To each slurry, add a co-solvent incrementally, starting at 5% (v/v) and increasing up to 25% (e.g., for a 100 µL final volume, start with 95 µL DMSO and 5 µL co-solvent).

  • After each addition, apply the "First-Line" troubleshooting steps (vortex, gentle heat, sonicate).

  • Observe which co-solvent system achieves complete dissolution at the lowest percentage.

  • Note: Always run a vehicle control in your final biological assay to ensure the co-solvent itself does not affect the experimental outcome.[15]

Strategy 2: pH Adjustment

The Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate molecule contains basic nitrogen atoms in its heterocyclic rings.[16] By acidifying the DMSO, you can protonate these sites. The resulting salt form of the compound is often much more polar and thus more soluble. This is a very common and effective technique for nitrogen-containing heterocycles.[16][17]

Experimental Protocol: Acidified DMSO Stock Preparation

  • Prepare a stock solution of a suitable acid (e.g., 1M HCl in an organic solvent or Trifluoroacetic Acid - TFA).

  • To your DMSO, add a very small, sub-stoichiometric amount of the acid. A good starting point is 0.1% to 1% (v/v).

  • Add your compound to this acidified DMSO.

  • Apply the "First-Line" troubleshooting steps (vortex, gentle heat, sonicate).

  • Critical Caution: Ensure that your compound is stable under acidic conditions. Acid-labile functional groups could degrade. Always confirm the integrity of your compound (e.g., by LC-MS) after this procedure.

Q4: I've successfully dissolved the compound. What are the best practices for storing the stock and diluting it into my aqueous assay buffer to prevent it from crashing out?

A4: Creating a clear stock solution is only half the battle. Many compounds that are soluble in 100% DMSO will precipitate when diluted into an aqueous buffer, a common problem in bioassays.[5][18]

Best Practices for Dilution and Storage:

  • Filter the Stock: After dissolution, filter your high-concentration stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter. This removes any microscopic particulates that could act as nucleation sites for precipitation later.

  • Stepwise Dilution: Do not dilute your DMSO stock directly into the final aqueous buffer in one large step. Perform one or more intermediate dilutions in a mixed DMSO/buffer solution or in the assay medium itself. This gradual change in solvent polarity can help keep the compound in solution.[19]

  • Pre-Spiking the Buffer: Sometimes, adding a small amount of DMSO to your final aqueous buffer before adding the compound stock can prevent precipitation. For example, if your final DMSO concentration will be 0.5%, create a buffer that already contains 0.5% DMSO, then add the concentrated stock to it.[19]

  • Storage: Aliquot your filtered stock solution into single-use vials and store them at -20°C or -80°C with desiccant to prevent moisture absorption during freeze-thaw cycles.[18]

Comprehensive Troubleshooting Workflow

This diagram provides a complete decision-making path, from initial problem to final solution.

G cluster_start Initial Problem cluster_initial First-Line Actions cluster_advanced Advanced Strategies cluster_final Finalization & Best Practices start Compound fails to dissolve in 100% DMSO at RT check_solvent Use fresh, anhydrous DMSO start->check_solvent vortex Vigorous Vortexing check_solvent->vortex heat Gentle Heat (37-50°C) vortex->heat sonicate Sonication heat->sonicate decision1 Dissolved? sonicate->decision1 cosolvent Test Co-Solvents (NMP, DMA, PEG 400) decision2 Dissolved? cosolvent->decision2 ph_adjust Test pH Adjustment (Acidified DMSO) ph_adjust->decision2 filter_stock Filter Stock (0.22 µm PTFE) step_dilute Use Stepwise Dilution filter_stock->step_dilute store Aliquot and Store at -80°C step_dilute->store decision1->cosolvent No decision1->ph_adjust success SOLUBILITY ACHIEVED decision1->success Yes decision2->success Yes success->filter_stock

Caption: Comprehensive decision tree for troubleshooting solubility.

References
  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • Envirostar. (2023). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. [Link]

  • PubChem. Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. National Center for Biotechnology Information. [Link]

  • Neuroquantology. (2022). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. [Link]

  • ResearchGate. (2016). Is sonication essential in solubility testing of a substance?. [Link]

  • Freitas, L. A. P., & de Freitas, J. C. (2016). Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug. Ultrasonics Sonochemistry, 29, 239–245. [Link]

  • Kusk, K. O., Winding, A., & Trapp, S. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1094–1102. [Link]

  • Wasserscheid, M. A., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(11), 1148–1152. [Link]

  • ResearchGate. Examples of marketed pyrazolopyridine drugs. [Link]

  • gChem Global. Dimethyl Sulfoxide (DMSO). [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • Sethi, R., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of the American Chemical Society, 142(10), 4559–4562. [Link]

  • ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. [Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs. Asian Journal of Pharmaceutics, 10(2). [Link]

  • PubChem. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Yamazaki, K., et al. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 50(22), 5237–5240. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. [Link]

  • PubChem. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]

  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

  • FCT EMIS. Factors Affecting solubility curve. [Link]

  • ResearchGate. Pyrazolopyridine derivatives with photophysical properties. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie, 345(8), 652-661. [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of pyrazolo[4,3-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The N-alkylation of this heterocyclic scaffold is a critical transformation in medicinal chemistry, yet it often presents challenges in regioselectivity and reaction efficiency. This document aims to be a comprehensive resource to navigate these complexities.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the N-alkylation of pyrazolo[4,3-c]pyridines, offering explanations for the underlying causes and actionable solutions.

Q1: My reaction is resulting in a mixture of N1 and N2 alkylated regioisomers. How can I improve the selectivity?

Underlying Cause: The pyrazolo[4,3-c]pyridine core possesses two reactive nitrogen atoms in the pyrazole ring (N1 and N2), both of which are susceptible to alkylation. The electronic and steric environment of the substrate, along with the reaction conditions, dictates the regiochemical outcome. The formation of a mixture of isomers is a common challenge.[1][2]

Solutions:

  • Solvent Choice is Critical: The polarity of the solvent can dramatically influence the site of alkylation.

    • For N1-selectivity: Polar aprotic solvents like dimethyl sulfoxide (DMSO) tend to favor N1 alkylation. This is because they effectively solvate the cation of the base, leading to a "solvent-separated ion pair" (SSIP) where the pyrazolide anion is more exposed, and alkylation is governed by electronic factors, favoring the more nucleophilic N1 position.[3][4][5]

    • For N2-selectivity: Less polar solvents such as tetrahydrofuran (THF) often favor N2 alkylation. In these solvents, "contact ion pairs" (CIPs) or "tight ion pairs" (TIPs) are formed between the pyrazolide anion and the metal cation.[3][4][5] The cation can coordinate to both a nitrogen on the pyrazole ring and the pyridine nitrogen, sterically hindering the N1 position and directing the alkylating agent to the N2 position.[3][4][5]

  • Steric Hindrance: The steric bulk of both the alkylating agent and substituents on the pyrazolo[4,3-c]pyridine ring can be exploited to direct regioselectivity. Bulky substituents near the N1 position will sterically favor alkylation at the less hindered N2 position.[6][7] Conversely, a very bulky alkylating agent may preferentially react at the more accessible nitrogen.

  • Protecting Group Strategy: In cases where solvent and steric control are insufficient, a protecting group strategy can provide definitive regiocontrol. For instance, selective protection of the N1 position allows for exclusive alkylation at N2, followed by deprotection.

Q2: I am observing very low or no conversion of my starting material. What factors could be responsible?

Underlying Cause: Low reactivity can stem from several factors, including an insufficiently strong base, a poorly reactive alkylating agent, or unfavorable reaction temperatures.

Solutions:

  • Base Selection: The pKa of the pyrazolo[4,3-c]pyridine N-H is a key consideration.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient, especially in polar aprotic solvents like DMSO or DMF which enhance their basicity.[8]

    • Stronger Bases (e.g., NaH, NaHMDS): For less acidic substrates or when using less polar solvents like THF, a stronger base is often necessary to ensure complete deprotonation.[3][4][5][9]

  • Alkylating Agent Reactivity: The nature of the leaving group on the alkylating agent is crucial. The general order of reactivity is I > Br > Cl > OTs. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

  • Temperature Optimization: While many N-alkylation reactions proceed at room temperature, some combinations of substrate, base, and solvent may require heating to achieve a reasonable reaction rate. Gentle heating (e.g., 50-80 °C) can often improve yields without promoting side reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times and can sometimes minimize side product formation.[10][11][12][13][14]

Q3: My reaction is messy, with multiple side products. What are the likely side reactions and how can I minimize them?

Underlying Cause: Besides the formation of regioisomers, other side reactions can complicate the product mixture, including over-alkylation to form quaternary salts, and reactions involving other functional groups on the molecule.

Solutions:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. A large excess can lead to di-alkylation or quaternization of the pyridine nitrogen.

  • Phase-Transfer Catalysis (PTC): This technique can be particularly effective for minimizing side reactions. PTC allows for the use of milder inorganic bases and can be performed in a biphasic system or even solvent-free, which can lead to cleaner reactions and higher yields.[6][15][16][17] Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst.[15]

  • Milder Alkylation Methods:

    • Mitsunobu Reaction: This method uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for nucleophilic attack by the pyrazole. It proceeds under mild, neutral conditions, which can be advantageous for sensitive substrates.[7][18][19]

    • Acid-Catalyzed Alkylation: An alternative to base-mediated methods involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst. This approach avoids strong bases and high temperatures.[7][20]

Q4: How can I effectively separate and characterize the N1 and N2 regioisomers?

Underlying Cause: The N1 and N2 isomers of alkylated pyrazolo[4,3-c]pyridines can have very similar polarities, making their separation by standard column chromatography challenging. Unambiguous characterization is essential to confirm the structure of the desired product.

Solutions:

  • Separation:

    • Silica Gel Chromatography: While challenging, careful optimization of the eluent system can often achieve separation. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) is a good starting point.[1][2]

    • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC is a powerful tool.

  • Characterization:

    • NMR Spectroscopy: Advanced NMR techniques are invaluable for distinguishing between the N1 and N2 isomers.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the most definitive method. For the N1 isomer, a NOE correlation will be observed between the protons of the alkyl group and the H7 proton of the pyridine ring. For the N2 isomer, the correlation will be between the alkyl group protons and the H3 proton of the pyrazole ring.[1][2][21]

      • HMBC (Heteronuclear Multiple Bond Correlation): 1H-¹³C and ¹H-¹⁵N HMBC experiments can also be used to establish long-range correlations that reveal the point of attachment of the alkyl group.[21]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a typical base-mediated N-alkylation of a pyrazolo[4,3-c]pyridine?

A common and often successful starting point is to use potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMF or DMSO.[8][9] The reaction can typically be initiated at room temperature and monitored by TLC. If the reaction is sluggish, gentle heating can be applied.

Q2: Are there any "greener" alternatives to traditional N-alkylation methods?

Yes, phase-transfer catalysis (PTC) is considered a greener alternative as it can often be performed with weaker, inorganic bases and in more environmentally friendly solvents, or even under solvent-free conditions.[6][17] Microwave-assisted synthesis can also be considered a greener approach due to increased energy efficiency and reduced reaction times.[13]

Q3: How does the electronic nature of substituents on the pyrazolo[4,3-c]pyridine ring affect the N-alkylation reaction?

Electron-withdrawing groups on the ring system will increase the acidity of the N-H proton, making deprotonation easier. This may allow for the use of a weaker base. Conversely, electron-donating groups will decrease the acidity, potentially requiring a stronger base for complete deprotonation.

III. Data and Experimental Protocols

Table 1: Comparison of Common Conditions for N-Alkylation
MethodBaseSolventCatalystTemperatureKey Feature
Standard Base-MediatedK₂CO₃, NaH, NaHMDSDMF, DMSO, THFNoneRT to 80°CVersatile, but regioselectivity can be an issue.
Phase-Transfer CatalysisK₂CO₃, KOHBiphasic or Solvent-freeTBAB, 18-crown-6RTMilder conditions, often cleaner reactions.[6][15]
Microwave-AssistedK₂CO₃, etc.VariousNoneElevatedRapid reaction times, potentially higher yields.[11][12]
Mitsunobu ReactionN/ATHF, DioxanePPh₃, DEAD/DIAD0°C to RTMild, neutral conditions for sensitive substrates.[18]
Acid-CatalyzedN/ADichloromethaneBrønsted Acid (e.g., CSA)RTAvoids strong bases.[7][20]
Protocol 1: General Procedure for Base-Mediated N-Alkylation
  • To a solution of the pyrazolo[4,3-c]pyridine (1.0 eq.) in an appropriate solvent (e.g., DMF), add the base (1.5 eq., e.g., K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.2 eq., e.g., an alkyl bromide) dropwise.

  • Stir the reaction at room temperature or with heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Characterization of Regioisomers by NOESY
  • Dissolve the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a 2D NOESY spectrum on a high-field NMR spectrometer.

  • Process the data and look for key cross-peaks:

    • N1-isomer: A cross-peak between the N-CH₂ protons of the alkyl group and the H7 proton of the pyridine ring.

    • N2-isomer: A cross-peak between the N-CH₂ protons of the alkyl group and the H3 proton of the pyrazole ring.

IV. Visualization of Key Concepts

Decision Workflow for Troubleshooting Poor Regioselectivity

G start Problem: Poor Regioselectivity (Mixture of N1 and N2 isomers) solvent Modify Solvent System start->solvent sterics Alter Steric Environment start->sterics protect Implement Protecting Group Strategy start->protect If other methods fail n1_select Use Polar Aprotic Solvent (e.g., DMSO) solvent->n1_select For N1-selectivity n2_select Use Less Polar Solvent (e.g., THF) solvent->n2_select For N2-selectivity bulky_sub Favors N2 Alkylation sterics->bulky_sub If bulky substituent is near N1 final Protect one N-position, alkylate the other, then deprotect. protect->final Provides definitive control G cluster_0 In THF (Less Polar) cluster_1 In DMSO (Polar Aprotic) cip Contact Ion Pair (CIP) [Pyrazolide]⁻[M]⁺ Cation coordinates with pyridine N, sterically blocks N1 result_n2 Favors N2 Alkylation cip:f2->result_n2 ssip Solvent-Separated Ion Pair (SSIP) [Pyrazolide]⁻ [M(Solvent)n]⁺ Anion is exposed, electronics dominate result_n1 Favors N1 Alkylation ssip:f2->result_n1

Caption: Solvent effects on ion pairs and regioselectivity.

V. References

  • Vertex AI Search, based on provided search results.

  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022, May 24). Retrieved January 7, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). MDPI. Retrieved January 7, 2026, from [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews. (2024, August 27). Retrieved January 7, 2026, from [Link]

  • Optimization of Mitsunobu reaction conditions - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). Retrieved January 7, 2026, from [Link]

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,T[6][9][10]riazolop[15][20]yridines, and Related Deaza-Compounds - PubMed. (2018, June 15). Retrieved January 7, 2026, from [Link]

  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed. (2019, June 23). Retrieved January 7, 2026, from [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,T[6][9][10]riazolop[15][20]yridines, and Related Deaza-Compounds | - ACS Publications. (2018, May 23). Retrieved January 7, 2026, from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (2025, April 24). Retrieved January 7, 2026, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PubMed Central. (2023, November 7). Retrieved January 7, 2026, from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed. (2024, November). Retrieved January 7, 2026, from [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchGate. (2025, August 6). Retrieved January 7, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (2023, November 23). Retrieved January 7, 2026, from [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 7, 2026, from [Link]

  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,T[6][9][10]riazolop[15][20]yridines and Related Deaza-Compounds - ResearchGate. (2025, August 6). Retrieved January 7, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC - NIH. (2025, October 23). Retrieved January 7, 2026, from [Link]

  • Alkylation of pyrazolones via the mitsunobu reaction - LookChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. (2023, January 16). Retrieved January 7, 2026, from [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.). Retrieved January 7, 2026, from [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate. (2025, October 13). Retrieved January 7, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 7, 2026, from [Link]

  • ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2025, August 6). Retrieved January 7, 2026, from [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

identifying and minimizing byproducts in pyrazolo[4,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts, ultimately improving your reaction yields and product purity.

Introduction

The pyrazolo[4,3-c]pyridine core is a significant structural motif in medicinal chemistry, exhibiting a wide range of biological activities. However, its synthesis can be accompanied by the formation of various byproducts, which can complicate purification and reduce yields. This guide offers practical, experience-based advice to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: I've obtained a mixture of products that are difficult to separate. What are the most likely byproducts in my pyrazolo[4,3-c]pyridine synthesis?

A1: The most common byproduct is the regioisomeric pyrazolo[3,4-b]pyridine. This occurs when an unsymmetrical dicarbonyl compound or its equivalent is used in the condensation reaction with an aminopyrazole.[1][2] Another potential byproduct can be an incompletely cyclized intermediate, especially if the reaction is not driven to completion.

Q2: How can I confirm the presence of the pyrazolo[3,4-b]pyridine regioisomer?

A2: The most definitive methods are 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can help establish the connectivity and spatial relationships of protons and carbons, allowing for unambiguous structure elucidation.[3] Additionally, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can often separate and identify isomers based on their fragmentation patterns and retention times.

Q3: My reaction yield is consistently low. What are the primary factors I should investigate?

A3: Low yields in pyrazolo[4,3-c]pyridine synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Ensure your aminopyrazole and dicarbonyl synthons are of high purity, as impurities can inhibit the reaction.

  • Reaction Conditions: Temperature, reaction time, and choice of catalyst are critical. Some reactions require heating to proceed to completion, while others may be sensitive to high temperatures, leading to degradation.[4]

  • Atmosphere: For reactions involving an oxidation step to form the aromatic pyridine ring, the presence of air may be necessary.[1] Conversely, sensitive reagents may require an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: The solvent affects the solubility of reactants and can influence reaction kinetics. An initial solvent screen is often beneficial.[4]

Troubleshooting Guide

Issue 1: Formation of Regioisomeric Byproducts

The formation of the pyrazolo[3,4-b]pyridine isomer alongside the desired pyrazolo[4,3-c]pyridine is a frequent challenge.

This issue arises from the two possible modes of cyclization when an unsymmetrical 1,3-dicarbonyl compound reacts with a 5-aminopyrazole. The relative electrophilicity of the two carbonyl groups and the reaction conditions dictate the ratio of the resulting isomers.[2]

start Regioisomer Formation Detected step1 Modify Reaction Temperature start->step1 step2 Screen Different Catalysts (Acidic vs. Lewis Acid) step1->step2 step3 Alter Solvent Polarity step2->step3 step4 Use a Symmetrical Dicarbonyl Synthon step3->step4 end Regioselectivity Improved step4->end

Caption: Workflow for addressing regioisomer formation.

StrategyPrincipleExample Protocol
Temperature Control Lowering the temperature can sometimes favor the thermodynamically more stable product, potentially increasing the yield of the desired isomer.Run the reaction at 0 °C or room temperature and monitor by TLC for changes in the product ratio.
Catalyst Screening The choice of an acidic or Lewis acid catalyst can influence the regioselectivity of the cyclization.Compare the use of a Brønsted acid like acetic acid with a Lewis acid such as ZrCl4.[1]
Solvent Effects The polarity of the solvent can affect the transition states leading to the different isomers.Conduct small-scale parallel reactions in solvents of varying polarity, such as ethanol, dioxane, and toluene.
Use of Symmetrical Reagents If the synthetic route allows, using a symmetrical 1,3-dicarbonyl compound will eliminate the possibility of regioisomer formation.N/A
Issue 2: Incomplete Cyclization or Reaction Stalling

Often, reactions do not proceed to completion, leaving starting materials or intermediate products in the reaction mixture.

Incomplete reactions can be due to insufficient activation energy, catalyst deactivation, or the formation of a stable, unreactive intermediate.

start Incomplete Reaction Observed step1 Increase Reaction Temperature start->step1 step2 Extend Reaction Time step1->step2 step3 Increase Catalyst Loading step2->step3 step4 Ensure Anhydrous Conditions (if applicable) step3->step4 end Reaction Driven to Completion step4->end

Caption: Workflow for addressing incomplete reactions.

StrategyPrincipleExample Protocol
Optimize Temperature and Time Increasing the temperature provides the necessary activation energy for the reaction to proceed. Monitoring by TLC is crucial to determine the optimal reaction time and avoid decomposition.[4]Gradually increase the reaction temperature in 10 °C increments, taking aliquots every hour to monitor for product formation and starting material consumption via TLC or LC-MS.
Catalyst Loading Insufficient catalyst can lead to a stalled reaction.Perform a catalyst loading screen, for example, from 1 mol% to 10 mol%, to find the optimal concentration.
Reagent Purity Impurities in starting materials can poison the catalyst or lead to side reactions.Recrystallize or chromatograph starting materials before use.

Experimental Protocols

Protocol 1: Analytical Identification of Regioisomers by HPLC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Analysis: Look for two peaks with the same mass-to-charge ratio corresponding to the pyrazolo[4,3-c]pyridine and its pyrazolo[3,4-b]pyridine isomer.

Protocol 2: Purification of Pyrazolo[4,3-c]pyridines by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and analyze by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mechanistic Insights

The formation of the undesired pyrazolo[3,4-b]pyridine regioisomer is a direct consequence of the two possible cyclization pathways.

reactants 5-Aminopyrazole + Unsymmetrical 1,3-Dicarbonyl pathA Attack at Carbonyl 1 reactants->pathA pathB Attack at Carbonyl 2 reactants->pathB productA Pyrazolo[4,3-c]pyridine (Desired Product) pathA->productA productB Pyrazolo[3,4-b]pyridine (Byproduct) pathB->productB

Caption: Regioisomeric byproduct formation pathway.

References

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Institutes of Health. [Link]

  • NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. ResearchGate. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. PubMed. [Link]

  • Structure Elucidation of a Pyrazolo[5][6]pyran Derivative by NMR Spectroscopy. National Institutes of Health. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Institutes of Health. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]

  • Synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases. ResearchGate. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of some new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine and pyranopyrazole derivatives. PubMed. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Publications. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. IntechOpen. [Link]

Sources

preventing decomposition of Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a vital heterocyclic scaffold in medicinal chemistry and drug discovery, prized for its structural similarity to purines, which allows it to interact with a wide array of biological targets like kinases[1]. However, its fused heterocyclic ring system and ester functionality present unique stability challenges. Improper storage can lead to decomposition, compromising sample integrity, generating misleading experimental results, and causing significant delays in research timelines.

This guide provides in-depth technical advice, troubleshooting protocols, and preventative strategies to ensure the long-term stability of this compound. The recommendations are synthesized from established principles of heterocyclic chemistry, ester stability, and field-proven laboratory best practices.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: What are the primary chemical liabilities of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate that I should be aware of during storage?

A: The molecule possesses two primary points of vulnerability: the pyrazolopyridine ring system and the methyl ester group.

  • Oxidative Degradation: The electron-rich pyrazole and pyridine rings are susceptible to oxidation. This process is often initiated by atmospheric oxygen and can be accelerated by exposure to light (photoxidation) and heat. Oxidation of similar pyrazoline derivatives is known to produce colored impurities, often appearing as a yellowing or browning of the material[2]. This is a radical-mediated process that can lead to complex mixtures of degradation products and, in advanced stages, insoluble gums[3].

  • Ester Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, particularly in the presence of moisture (water). This reaction cleaves the ester bond to form the corresponding carboxylic acid and methanol. The presence of even trace amounts of acid or base can catalyze this process. The resulting carboxylic acid impurity can alter the compound's solubility, polarity, and biological activity.

Q2: I've just received a new batch of the compound. What are the essential first steps for proper storage?

A: Immediate and proper handling upon receipt is critical.

  • Do Not Open in Ambient Atmosphere: Avoid opening the primary container on an open lab bench. If possible, transfer it directly into a controlled-atmosphere glovebox (nitrogen or argon).

  • Inspect and Document: Visually inspect the compound for any initial discoloration. Note its appearance (color, crystallinity) on the Certificate of Analysis (CoA) for future comparison.

  • Aliquot into Smaller Vials: Immediately divide the bulk sample into smaller, experiment-sized quantities in separate, appropriate vials (see Section 3). This minimizes the number of times the main stock is exposed to the environment.

  • Implement Optimal Storage: Place the aliquots into their designated long-term storage location immediately, following the conditions outlined in Table 1.

Q3: My compound has turned slightly yellow, but the NMR spectrum looks mostly clean. Can I still use it?

A: Proceed with extreme caution. A slight discoloration is the first visual indicator of potential oxidative degradation[2]. While the major peaks in a proton NMR might seem correct, low levels of highly colored impurities may not be easily quantifiable by this method. Furthermore, these initial degradation products can catalyze further decomposition. We strongly recommend performing a more sensitive analytical check, such as LC-MS, to identify the mass of any new, minor peaks before using the material in a critical experiment. For non-critical screening, its use may be acceptable, but it is not recommended for dose-response curves or kinetic studies where purity is paramount.

Section 2: Troubleshooting Guide - Diagnosing & Solving Decomposition

This section addresses specific issues you may encounter, linking them to probable causes and providing actionable solutions.

Issue 1: Visible Discoloration of Solid Compound (Yellowing/Browning)
  • Primary Suspected Cause: Oxidation of the heterocyclic ring system. Factors like prolonged exposure to air (oxygen), light, and elevated temperatures can accelerate this process[2][3][4].

  • Self-Validation Protocol:

    • Take a minute sample of the discolored material and a reference sample (if available).

    • Dissolve both in a suitable solvent (e.g., DMSO, MeOH).

    • Run a comparative Thin Layer Chromatography (TLC) analysis. The appearance of new spots, especially near the baseline or as streaks, indicates the formation of more polar, likely oxidized, byproducts.

    • For confirmation, submit the discolored sample for LC-MS analysis to identify potential oxygenated adducts (e.g., M+16, M+32).

  • Corrective & Preventative Actions:

    • Immediate: Discard the heavily discolored material. If discoloration is minor, repurification by column chromatography or recrystallization may be possible, but must be validated by rigorous analytical checks.

    • Prevention: Strictly adhere to storing the compound under an inert atmosphere (Argon or Nitrogen) and protecting it from all light sources by using amber vials and storing them in a dark location[2].

Issue 2: Appearance of New Peaks in Analytical Data (LC-MS, NMR)
  • Primary Suspected Cause: Ester hydrolysis. If you observe a new peak in your LC-MS with a mass 14 Da lower than the parent compound (loss of CH₂), this strongly suggests hydrolysis to the carboxylic acid. In an ¹H NMR, the characteristic methyl ester singlet (likely around 3.8-4.0 ppm) will decrease in integration, while new, broader peaks may appear.

  • Causality: This is almost always due to exposure to moisture. This can happen if the compound was stored in a non-desiccated environment, if hygroscopic solvents were used for stock solutions, or through repeated freeze-thaw cycles which can introduce condensation[5].

  • Self-Validation Protocol:

    • Acquire an LC-MS spectrum. The primary degradation product to look for is the free carboxylic acid (M-14).

    • Adjust the pH of the mobile phase. The retention time of the carboxylic acid degradation product will be highly sensitive to pH changes, while the parent ester will be less affected.

  • Corrective & Preventative Actions:

    • Immediate: If hydrolysis is significant, the material must be repurified.

    • Prevention: Always store the solid compound in a desiccator, even inside a freezer. When preparing solutions, use anhydrous-grade solvents. Aliquot solutions to minimize freeze-thaw cycles.

Diagram of Potential Decomposition Pathways

cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Parent Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate Oxidation_Products Oxidized Byproducts (N-oxides, hydroxylated species) Parent->Oxidation_Products O₂, Light, Heat Hydrolysis_Product Pyrazolo[4,3-c]pyridine-3-carboxylic Acid (M-14 Da) Parent->Hydrolysis_Product H₂O (Moisture) Gums Insoluble Gums/ Polymeric Material Oxidation_Products->Gums Advanced Degradation

Caption: Key decomposition routes for the target compound.

Section 3: Protocols for Optimal Storage & Handling

Adherence to these protocols is the most effective way to prevent decomposition.

Protocol 3.1: Recommended Storage Conditions (Solid Form)

All quantitative data and recommendations are summarized in the table below.

ParameterRecommended ConditionRationale & Expert Notes
Temperature -20°C to -80°C Low temperatures significantly slow the rate of all chemical reactions, including oxidation and hydrolysis. For long-term (>1 year) storage, -80°C is preferred.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, preventing oxidative degradation. Argon is preferred due to its higher density, which can provide a better blanket. Backfill vials with inert gas after each use[2].
Light Complete Darkness Protects against photodecomposition. Use amber glass vials and store them inside a labeled, opaque box within the freezer[2][3].
Moisture Desiccated Environment Prevents ester hydrolysis. Store vials within a sealed secondary container containing a desiccant (e.g., silica gel)[5].
Container Borosilicate Glass or PTFE Use high-quality, chemically inert vials with PTFE-lined caps to prevent leaching and potential catalytic effects from metals or reactive plastics[4][6].
Protocol 3.2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use only anhydrous, research-grade solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stocks[7].

  • Preparation: Prepare solutions under an inert atmosphere if possible. If not, work quickly and cap the vial immediately.

  • Aliquoting: Prepare single-use aliquots. This is the most critical step to prevent degradation of the entire stock. Repeated freeze-thaw cycles of a master stock solution introduce moisture and oxygen, accelerating decomposition.

  • Storage: Store frozen aliquots at -20°C or -80°C in the dark. For pyrazolopyridine derivatives, storage at -20°C has been documented as effective for working stocks[7].

Protocol 3.3: Workflow for Verifying Compound Integrity After Storage

This workflow provides a self-validating system to ensure your compound remains pure over time.

Caption: Proactive workflow for compound management.

References

  • Agronomy Research. (2021). Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. [Link]

  • SciSpace. Storage stability of mahua oil methyl ester. [Link]

  • ResearchGate. (2021). Storage effect in the quality of different methyl esters and blends with diesel. [Link]

  • PubMed. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. [Link]

  • University of Idaho. TWO-YEAR STORAGE STUDY WITH METHYL AND ETHYL ESTERS OF RAPESEED. [Link]

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • ResearchGate. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?[Link]

  • MDPI. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • PubChem. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. [Link]

Sources

Technical Support Center: Scaling the Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this synthesis from the lab bench to larger-scale production. We will delve into common issues, providing troubleshooting advice and a comprehensive set of frequently asked questions to ensure a successful and efficient scale-up.

Introduction: The Synthetic Challenge

Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1][2] While several synthetic routes are available at the laboratory scale, transitioning to larger quantities introduces a new set of challenges that can impact yield, purity, and safety. This guide will focus on a common synthetic strategy: the cyclocondensation of a suitably substituted pyridine precursor with a hydrazine source, followed by esterification. Our aim is to provide you with the expertise and foresight needed to anticipate and overcome the hurdles of process scale-up.

Troubleshooting Guide: Navigating Scale-Up Issues

This section addresses specific problems you may encounter during the synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, presented in a question-and-answer format.

Issue 1: Low Yield in the Cyclocondensation Step

Question: We are experiencing a significant drop in yield for the pyrazole ring formation when moving from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield upon scale-up of cyclocondensation reactions is a common issue, often stemming from mass and heat transfer limitations.[3] Here’s a breakdown of potential causes and solutions:

  • Inadequate Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) for the vessel geometry and viscosity of the reaction mixture. Baffles can also be introduced to improve mixing and prevent vortex formation.

  • Poor Temperature Control: Cyclocondensation reactions are often exothermic. What is easily managed in a small flask with an ice bath can become a runaway reaction in a large vessel.

    • Solution: Implement a robust temperature control system. This may involve using a jacketed reactor with a circulating temperature control unit. A slow, controlled addition of one of the reactants can also help manage the exotherm.

  • Side Reactions: Increased reaction times, often a consequence of slower heating and cooling on a larger scale, can lead to the formation of impurities.

    • Solution: Profile your reaction to understand the impurity formation over time. It may be necessary to adjust the reaction temperature or time to find an optimal balance between conversion and impurity generation.

Experimental Protocol: Optimizing Cyclocondensation

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution. This data is crucial for safe and controlled scale-up.

  • Mixing Studies: Use computational fluid dynamics (CFD) modeling or simple visual observation in a glass reactor to ensure your mixing is effective.

  • Controlled Addition: Instead of adding all reactants at once, consider a controlled feed of the hydrazine source to the pyridine precursor solution. This will help to manage the exotherm and maintain a more consistent reaction temperature.

Issue 2: Impurity Profile Changes at Scale

Question: We are observing new and higher levels of impurities in our crude product at the kilogram scale, making purification difficult. How do we identify and control these impurities?

Answer: Changes in impurity profiles are a hallmark of scale-up. The extended reaction times and temperature fluctuations inherent in larger batches can open up pathways to previously unseen side products.

  • Common Impurities:

    • Regioisomers: Depending on the substitution pattern of your pyridine precursor, the formation of isomeric pyrazolopyridines is a possibility.[4]

    • Over-alkylation/acylation: If your synthesis involves these steps, larger scale reactions can sometimes lead to di-substituted products.

    • Degradation Products: Extended exposure to acidic or basic conditions, or higher temperatures, can lead to the degradation of your starting materials or product.

  • Troubleshooting Steps:

    • Impurity Identification: Isolate and characterize the major impurities using techniques like LC-MS and NMR. Understanding the structure of the impurity will provide clues about its formation.

    • Reaction Monitoring: Implement in-process controls (IPCs) using HPLC or UPLC to track the formation of the desired product and impurities over time. This will help you identify the point at which impurity formation begins to accelerate.

    • Process Parameter Optimization: Once you understand how the impurities are formed, you can adjust the process parameters to minimize them. This could involve:

      • Lowering the reaction temperature.

      • Reducing the reaction time.

      • Changing the order of reagent addition.

      • Using a more selective reagent.

Visualization of Potential Side Reactions

Side_Reactions Substituted Pyridine Substituted Pyridine Desired Product Desired Product Substituted Pyridine->Desired Product Cyclocondensation Regioisomer Regioisomer Substituted Pyridine->Regioisomer Alternative Cyclization Hydrazine Hydrazine Hydrazine->Desired Product Hydrazine->Regioisomer Degradation Degradation Desired Product->Degradation Harsh Conditions

Caption: Potential reaction pathways leading to desired product and impurities.

Issue 3: Difficulties with Product Isolation and Purification

Question: Our product is difficult to crystallize at a larger scale, and we are seeing significant product loss during purification. What can we do?

Answer: Isolation and purification are often the most challenging steps to scale up effectively. What works well in a small flask may not be practical or efficient in a large reactor.

  • Crystallization Issues:

    • Supersaturation Control: On a large scale, it's harder to achieve the controlled cooling and solvent addition needed for good crystal growth. This can lead to oiling out or the formation of fine particles that are difficult to filter.

      • Solution: Develop a robust crystallization protocol. This may involve seeding the solution with a small amount of pure product to encourage crystallization, and implementing a controlled cooling profile.

    • Solvent Selection: The ideal solvent system for crystallization may change at scale.

      • Solution: Screen a variety of solvent systems to find one that provides good crystal form and high recovery.

  • Purification Losses:

    • Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production.

      • Solution: Focus on developing a purification strategy based on crystallization. If chromatography is necessary, explore options like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography for larger quantities.

    • Filtration and Drying: Inefficient filtration and drying can lead to product loss and high residual solvent content.

      • Solution: Select the appropriate filtration equipment for your scale (e.g., a Nutsche filter dryer). Optimize drying conditions (temperature, vacuum) to ensure complete solvent removal without degrading the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the pyrazolo[4,3-c]pyridine core?

A1: A widely used method is the cyclocondensation of a 3-amino-4-chloropyridine derivative with a hydrazine, followed by further functionalization. Another common approach involves the reaction of a substituted pyridine with a β-ketoester and a hydrazine source in a multicomponent reaction.[5][6][7]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Several safety aspects are critical:

  • Exothermic Reactions: As mentioned, the cyclocondensation step can be highly exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

  • Hydrazine Handling: Hydrazine and its derivatives are often toxic and potentially explosive. Ensure you have appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) in place.

  • Solvent Safety: Large quantities of flammable solvents require careful handling and storage. Ensure your facility is equipped with appropriate fire suppression systems and that all equipment is properly grounded.

Q3: How do I choose the right starting materials for a scalable synthesis?

A3: For a scalable process, consider the following for your starting materials:

  • Cost and Availability: Are the starting materials readily available in large quantities at a reasonable cost?

  • Purity: What is the purity of the commercially available starting materials? Impurities in your starting materials can carry through the synthesis and complicate purification.

  • Stability: Are the starting materials stable under storage and reaction conditions?

Q4: What are the best practices for the final esterification step?

A4: The esterification of the pyrazole carboxylic acid to the methyl ester is typically achieved using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).[8][9][10] For scale-up:

  • Catalyst Choice: While sulfuric acid is effective, it can lead to charring and difficult workups at scale. Consider using a solid-supported acid catalyst for easier removal.

  • Water Removal: The Fischer esterification is an equilibrium reaction.[10] To drive the reaction to completion, it is often necessary to remove the water that is formed. This can be done by azeotropic distillation with a suitable solvent or by using a dehydrating agent.

Q5: What analytical techniques are essential for monitoring the reaction and ensuring product quality?

A5: A robust analytical package is crucial for a successful scale-up.

  • In-Process Controls (IPCs): HPLC or UPLC are ideal for monitoring the progress of the reaction and the formation of impurities.

  • Final Product Release: For the final product, a comprehensive set of analytical tests should be performed, including:

    • Purity: HPLC or GC to determine the purity of the product.

    • Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

    • Residual Solvents: GC-HS to quantify any remaining solvents from the synthesis.

    • Water Content: Karl Fischer titration.

Workflow for a Successful Scale-Up

Scale_Up_Workflow Lab Scale Synthesis Lab Scale Synthesis Process Hazard Analysis Process Hazard Analysis Lab Scale Synthesis->Process Hazard Analysis Calorimetry & Mixing Studies Calorimetry & Mixing Studies Process Hazard Analysis->Calorimetry & Mixing Studies Pilot Plant Scale-Up Pilot Plant Scale-Up Calorimetry & Mixing Studies->Pilot Plant Scale-Up Process Optimization Process Optimization Pilot Plant Scale-Up->Process Optimization Full Scale Production Full Scale Production Process Optimization->Full Scale Production

Caption: A typical workflow for scaling up a chemical synthesis.

Conclusion

Scaling up the synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate presents a series of challenges that require careful planning and execution. By understanding the potential pitfalls related to reaction kinetics, heat and mass transfer, and impurity formation, you can develop a robust and scalable process. This guide provides a framework for troubleshooting common issues and implementing best practices for a successful scale-up. Remember that a thorough understanding of the chemistry and chemical engineering principles is paramount to achieving your production goals safely and efficiently.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16). National Center for Biotechnology Information. [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2022, August 16). Beilstein Journals. [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 - Chemical Methodologies. (n.d.). Chemical Methodologies. [Link]

  • CN116836162B - Pyrazolo[4,3-c]pyridine compounds or pharmaceutically acceptable salts thereof and uses thereof - Google Patents. (n.d.).
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (2016, August 11). MDPI. [Link]

  • Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • AU2015311362B2 - Pyrazolo[3,4-c]pyridine derivatives - Google Patents. (n.d.).
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom. (n.d.). Longdom Publishing. [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (2021, June 22). KTU ePubl. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (2022, November 29). MDPI. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (2021, May 30). PubMed. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). ResearchGate. [Link]

  • US2758999A - Esterification of pyridine carboxylic acids - Google Patents. (n.d.).
  • Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine - ResearchGate. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide - ResearchGate. (n.d.). ResearchGate. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Arkat USA. (n.d.). Arkat USA. [Link]

  • Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate | C8H7N3O2 - PubChem. (n.d.). PubChem. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. (2022, April 14). MDPI. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC. (2021, March 26). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (n.d.). Bentham Science. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Pharmaguideline. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (n.d.). Slideshare. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed. (2023, January 16). PubMed. [Link]

Sources

troubleshooting guide for inconsistent results in assays with Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers utilizing Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you achieve consistent and reliable results in your assays. As scientists, we understand that unexpected variability can compromise months of work. This document moves beyond simple checklists to explain the underlying scientific principles behind common issues and their solutions.

Introduction to Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a "privileged scaffold" for interacting with a wide range of biological targets, including kinases and carbonic anhydrases.[1][2] Its molecular formula is C₈H₇N₃O₂ with a molecular weight of approximately 177.16 g/mol .[3][4] Given its aromatic and polar functional groups, its behavior in aqueous assay buffers can be complex, necessitating careful experimental design and execution.

Troubleshooting Guide: Inconsistent Assay Results

This section is structured in a question-and-answer format to directly address the most common challenges encountered when working with this compound.

Q1: My dose-response curve is irregular, non-sigmoidal, or has a very shallow slope. What's happening?

An irregular dose-response curve is often the first sign that the compound's behavior in the assay is not ideal. This can stem from several sources, the most common being poor solubility or compound aggregation.

Potential Cause A: Poor Aqueous Solubility

At higher concentrations, the compound may be precipitating out of the assay buffer. This means the actual concentration in solution is unknown and lower than the nominal concentration, leading to a flattening of the curve at the top.

Expert Insight: The pyrazolopyridine core, while containing nitrogen atoms capable of hydrogen bonding, is largely a planar, aromatic system. Poor aqueous solubility is a common challenge for such scaffolds, especially in high-salt buffers used in many biochemical assays.[5]

Troubleshooting Protocol: Kinetic Solubility Assessment

  • Prepare a High-Concentration Stock: Dissolve Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Create a serial dilution of the compound in DMSO in a 96-well plate.

  • Transfer to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) of the DMSO dilutions into your final assay buffer in a clear 96-well plate. This should mirror the final DMSO concentration in your actual assay (typically ≤1%).

  • Incubate: Allow the plate to equilibrate at the assay temperature for 1-2 hours.

  • Visual & Instrumental Inspection:

    • Visual: Check the wells for visible precipitate against a dark background.

    • Light Scatter: Measure the absorbance at a high wavelength (e.g., 600-700 nm) on a plate reader. An increase in absorbance indicates light scattering from insoluble particles.

  • Analysis: The highest concentration that shows no visible precipitate and no significant increase in light scatter is your approximate limit of solubility under these assay conditions. All future experiments should be designed with this limit in mind.

Potential Cause B: Compound Aggregation

Many organic molecules can form colloidal aggregates at micromolar concentrations. These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results that are often time-dependent and sensitive to detergents.[6]

Expert Insight: This is a classic form of assay interference. The aggregates present a large surface area that can denature proteins, leading to an apparent inhibitory effect that is not due to specific binding at an active site.[7]

Troubleshooting Protocol: Detergent Counter-Screen

  • Establish Baseline Activity: Run your standard assay and generate a dose-response curve for the compound.

  • Introduce Detergent: Prepare an identical set of assay plates, but this time include 0.01% Triton X-100 or Tween-20 in the assay buffer.

  • Compare Curves: Generate a second dose-response curve in the presence of the detergent.

  • Analysis:

    • If the compound's apparent potency (IC₅₀) is significantly reduced or abolished in the presence of detergent, aggregation is the likely cause of the activity.

    • If the potency remains unchanged, the compound is likely acting via a specific, non-aggregation-based mechanism.

Q2: I'm observing high variability between replicate wells. What are the primary drivers?

High variability is a clear indicator of an unstable or poorly controlled assay system. The root cause can range from simple technical errors to complex compound stability issues.

Troubleshooting Workflow: Pinpointing Variability

The following diagram illustrates a logical workflow for diagnosing the source of high variability in your assay results.

TroubleshootingWorkflow Start High Variability Between Replicates CheckPipetting Verify Pipetting Accuracy & Mixing Technique Start->CheckPipetting CheckReagents Assess Reagent Stability & Preparation Start->CheckReagents CheckCompound Investigate Compound Properties Start->CheckCompound EdgeEffects Plate Edge Effects (Evaporation) Start->EdgeEffects SolutionPipetting ACTION: Use calibrated pipettes, reverse pipetting for viscous liquids, ensure thorough mixing. CheckPipetting->SolutionPipetting Inaccurate? SolutionReagents ACTION: Prepare fresh reagents, check buffer pH, aliquot enzymes. CheckReagents->SolutionReagents Degraded? Solubility Poor Solubility (Precipitation) CheckCompound->Solubility Inconsistent? Stability Compound Instability (Degradation) CheckCompound->Stability Inconsistent? SolutionSolubility ACTION: Lower compound concentration, add co-solvents (if tolerated). Solubility->SolutionSolubility SolutionStability ACTION: Check stability via LC-MS, minimize incubation time. Stability->SolutionStability SolutionEdge ACTION: Avoid outer wells, use sealing films, ensure proper humidification. EdgeEffects->SolutionEdge Suspected?

Caption: A logical workflow for diagnosing sources of high assay variability.

Protocol: Assessing Compound Stability in Assay Buffer
  • Sample Preparation: Prepare a solution of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in your final assay buffer at a relevant concentration (e.g., 10x the IC₅₀).

  • Time Points: Aliquot this solution and incubate it at your standard assay temperature.

  • Analysis: At various time points (e.g., T=0, 30 min, 60 min, 120 min), take an aliquot, quench any reaction by adding acetonitrile, and analyze the sample by LC-MS.

  • Interpretation: Compare the peak area of the parent compound across the time points. A significant decrease in the parent peak area over time indicates that the compound is degrading under assay conditions. This can be a major source of irreproducibility.

Q3: My compound shows activity, but I'm worried about assay interference. How can I be sure the hit is real?

This is a critical question in drug discovery. Compounds can interfere with assay technologies in numerous ways, leading to "false positives."[8] These are often called Pan-Assay Interference Compounds (PAINS).[9][10]

Common Interference Mechanisms & Validation Assays
Interference MechanismHow It Causes False PositivesRecommended Validation Assay
Autofluorescence The compound fluoresces at the same wavelength as the assay's reporter fluorophore, artificially increasing the signal.Pre-read the assay plate after compound addition but before adding the final detection reagent. A high signal indicates intrinsic fluorescence.
Signal Quenching The compound absorbs light at the excitation or emission wavelength of the assay's fluorophore, artificially decreasing the signal.Run the assay with a known fluorescent standard in the presence and absence of your compound. A decrease in the standard's signal points to quenching.
Redox Cycling The compound undergoes redox cycling, which can generate reactive oxygen species (e.g., H₂O₂) that damage proteins or interfere with redox-sensitive reporters.Add a strong antioxidant like N-acetylcysteine or DTT to the assay. If the compound's activity is diminished, redox activity is likely.
Reporter Enzyme Inhibition In coupled assays (e.g., luciferase, alkaline phosphatase), the compound may inhibit the reporter enzyme rather than the primary target.[6]Run a counter-screen directly against the purified reporter enzyme.

Expert Insight: The pyrazolopyridine scaffold itself is not a classic PAIN structure, but specific derivatives can adopt conformations or have reactive handles that lead to interference. It is always imperative to rule out these artifacts experimentally rather than relying solely on structural filters.[7][11]

Frequently Asked Questions (FAQs)

Q: What are the recommended storage and handling procedures for this compound? A: Like most complex organic molecules, Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate should be stored as a solid in a cool, dark, and dry place (e.g., -20°C). For solutions, prepare high-concentration stocks in anhydrous DMSO. Aliquot these stocks into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and water absorption by the DMSO.[12] Best practices in compound management are crucial for reproducibility.[13]

Q: What is the best starting solvent for this compound? A: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. For final assay conditions, ensure the final DMSO concentration is low (typically <1%, and always consistent across all wells, including controls) to avoid solvent-induced artifacts.

Q: Could Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate be a PAIN? A: While the core scaffold is not a notorious PAIN, any novel compound should be treated with suspicion until proven otherwise. The key is not to simply label it as a PAIN but to perform the functional counter-screens described in the troubleshooting guide (detergent sensitivity, fluorescence, redox activity, etc.). These experiments provide the definitive evidence of whether the observed activity is a genuine, target-specific effect or an artifact of assay interference.[8][9]

References
  • Baell JB, Holloway GA (April 2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays". Journal of Medicinal Chemistry. [Link]

  • Bajorath, J. (2017). "Evolution of assay interference concepts in drug discovery". Expert Opinion on Drug Discovery. [Link]

  • Fuller, M. "What are PAINS?". BIT 479/579 High-throughput Discovery. [Link]

  • Baell, J. (2017). "Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations". ACS Chemical Biology. [Link]

  • Aldrich, C. et al. (2017). "The Ecstasy and Agony of Assay Interference Compounds". Journal of Chemical Information and Modeling. [Link]

  • Matson, S. L. et al. (2009). "Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays". Journal of Biomolecular Screening. [Link]

  • Matson, S. L. et al. (2009). "Best practices in compound management for preserving compound integrity and accurately providing samples for assays". Journal of Biomolecular Screening. [Link]

  • Technology Networks (2023). "High-Throughput Screening in Drug Discovery Explained". Technology Networks. [Link]

  • BioAssay Systems. "Troubleshooting". BioAssay Systems. [Link]

  • Thorne, N. et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference". Current Opinion in Chemical Biology. [Link]

  • PubChem. "Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate". National Center for Biotechnology Information. [Link]

  • Nesi, A. et al. (2021). "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies". Molecules. [Link]

  • Al-Ghorbani, M. et al. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications". Molecules. [Link]

Sources

improving the crystallization of Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate for X-ray analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals working on the crystallization of Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate. The aim is to achieve high-quality single crystals suitable for X-ray diffraction analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step before attempting crystallization?

A1: Purity is paramount. Before any crystallization attempt, ensure your compound is of the highest possible purity (>95%).[1][2] Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to defects, disordered crystals, or preventing crystallization altogether. Confirm purity via methods like ¹H NMR, LC-MS, or elemental analysis.

Q2: How do I select a starting solvent system?

A2: The ideal solvent is one in which your compound is moderately soluble.[3] A common rule of thumb is "like dissolves like"; consider solvents with similar functional groups or polarity to your target molecule.[4][5] For a heterocyclic compound like Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate, polar aprotic solvents (e.g., ethyl acetate, acetone, acetonitrile) or alcohols (e.g., ethanol, isopropanol) are good starting points.[6][7] A preliminary solubility screen with small amounts of your compound in various solvents at room temperature and upon heating is a crucial empirical step.

Q3: What's the difference between slow evaporation and vapor diffusion, and which should I try first?

A3: Both are excellent methods.

  • Slow Evaporation: Involves dissolving the compound in a single solvent and allowing the solvent to evaporate slowly, gradually increasing the compound's concentration to the point of supersaturation and crystallization. It is simpler to set up but offers less control.

  • Vapor Diffusion: A solution of your compound is allowed to equilibrate with a larger reservoir of a miscible "anti-solvent" (a liquid in which your compound is poorly soluble) via the vapor phase.[8] This slowly reduces the solubility of your compound in the droplet, providing a more controlled approach to supersaturation. Vapor diffusion is often preferred for precious samples as it allows for finer control over the crystallization rate.[8]

Q4: My crystals are too small or look like needles. Can I still use them?

A4: While modern diffractometers can handle surprisingly small crystals, a good target size is 0.1–0.3 mm in all dimensions.[9] Needle-like morphology can also be problematic for data collection. These issues often point to rapid nucleation. The troubleshooting guides below offer strategies to slow down crystal growth, favoring fewer, larger, and more well-defined crystals.

Troubleshooting Crystallization Experiments

This section addresses common problems encountered during the crystallization of Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate.

Problem 1: No Crystals Form (Solution Remains Clear)

Core Issue: The solution has not reached a sufficient level of supersaturation for nucleation to occur.[9]

Causality: This can be due to several factors: the compound is too soluble in the chosen solvent, the starting concentration is too low, or the method used does not effectively increase the concentration.

Workflow for Inducing Nucleation

G cluster_0 start Clear Solution (No Crystals) c1 Increase Solute Concentration start->c1 Choose Strategy c2 Introduce Anti-Solvent (Vapor Diffusion) start->c2 Choose Strategy c3 Reduce Temperature (Slow Cooling) start->c3 Choose Strategy s1 Re-dissolve and concentrate solution c1->s1 Action s2 Set up Hanging/Sitting Drop Experiment c2->s2 Action s3 Move setup to 4°C refrigerator c3->s3 Action end Nucleation & Crystal Growth s1->end Outcome s2->end Outcome s3->end Outcome G cluster_0 start Poor Quality Crystals (Small, Twinned) c1 Reduce Nucleation Sites start->c1 Choose Strategy c2 Slow Growth Rate start->c2 Choose Strategy c3 Introduce Seed Crystal start->c3 Choose Strategy s1 Filter solution through 0.22µm syringe filter c1->s1 Action s2 Use more dilute solution or slower diffusion/evaporation c2->s2 Action s3 Transfer a single small crystal to a fresh saturated solution c3->s3 Action end Fewer, Larger, Higher-Quality Crystals s1->end Outcome s2->end Outcome s3->end Outcome

Caption: Strategies for refining crystal quality.

Step-by-Step Protocols:
  • Minimize Nucleation Sites:

    • Dust, scratches on glassware, and particulate impurities can all act as sites for unwanted nucleation. [3] * Protocol: Use new, clean glassware. Before setting up the crystallization, filter your stock solution through a 0.22 µm syringe filter into the crystallization vessel to remove any microscopic particles.

  • Optimize Growth Rate vs. Nucleation:

    • The key is to maintain the solution in a metastable zone, where existing crystals will grow, but new nucleation is disfavored. This requires a very slow approach to supersaturation.

    • Action: Re-run the most successful previous experiment but decrease the concentration of your compound by 10-20%. This will require a longer time or a greater change (e.g., more anti-solvent diffusion) to reach the nucleation point, slowing the entire process.

  • Seeding:

    • This technique uses a small, existing crystal to bypass the spontaneous nucleation step entirely, promoting the growth of a single, large crystal. [9] * Protocol: Microseeding

      • Take your best (even if small) crystals and crush them into a fine powder.

      • Collect a tiny amount of this powder on a fine probe (like a cat whisker or a fine polymer fiber).

      • Prepare a fresh, clear, saturated solution of your compound that is just below the point of spontaneous nucleation.

      • Streak the probe through the solution. The microscopic crystal fragments will act as perfect seed points for controlled growth.

By systematically applying these principles of crystal engineering, from ensuring purity to controlling the delicate balance of nucleation and growth, researchers can significantly improve their chances of obtaining diffraction-quality crystals of Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate. [10][11]

References

  • McPherson, A., & Cudney, B. (2014). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]

  • McPherson, A. (2011). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. Crystal Growth & Design. Available at: [Link]

  • Sisak Jung, D., et al. (2023). Reducing errors and increasing accuracy of small-molecule crystal structures. IUCr Journals. Available at: [Link]

  • McPherson, A. (2001). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. ResearchGate. Available at: [Link]

  • Technobis. (2020). Use of additives for inhibition and promotion of crystallization. Technobis Crystallization Systems. Available at: [Link]

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. Available at: [Link]

  • Bolla, G., & Nangia, A. (2016). Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. CrystEngComm. Available at: [Link]

  • Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews. Available at: [Link]

  • Weng, E., & Ediger, M. D. (2018). Effect of Small Molecular Additives on Growth Rates of Molecular Crystals from the Melt near Glass-Transition Temperature. ACS Publications. Available at: [Link]

  • L. S. D. MacFarlane, et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • The Pharma Master. (2024). API Particle / Crystal Engineering. The Pharma Master. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. University of Geneva. Available at: [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. LibreTexts. Available at: [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Available at: [Link]

  • Dinger, M. (2015). Crystal Growing Tips. University of Florida, Center for Xray Crystallography. Available at: [Link]

  • Dar, A. A., et al. (2021). Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm. Available at: [Link]

  • IUCr. (2024). How to grow crystals for X-ray crystallography. IUCr. Available at: [Link]

  • Chen, S., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. Available at: [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Hameed, S., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

  • Quora. (2022). What is the difference between evaporation and diffusion? Quora. Available at: [Link]

  • Knebel, D., et al. (2020). Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • University of Pennsylvania, Department of Chemistry. (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate and Its Congeners as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Promise of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its structural resemblance to purine has made it a valuable building block for a new generation of targeted therapies, particularly in oncology and infectious diseases.[3] This guide provides a comparative analysis of the therapeutic potential of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate by examining the performance of its close analogs against validated biological targets.

While specific experimental data for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is not extensively documented in publicly accessible literature, a comprehensive analysis of its parent scaffold reveals significant potential, primarily in two key areas: the inhibition of protein-protein interactions (PPIs) and the modulation of kinase activity. This guide will delve into the experimental data supporting these applications, offering a comparison with known inhibitors and providing detailed protocols to facilitate further research.

Section 1: Inhibition of the PEX14-PEX5 Protein-Protein Interaction for Trypanocidal Activity

A groundbreaking application of the pyrazolo[4,3-c]pyridine scaffold is in the development of first-in-class inhibitors of the PEX14-PEX5 protein-protein interaction, a critical process for the survival of Trypanosoma parasites, the causative agents of devastating diseases like sleeping sickness and Chagas disease.[4][5][6] The disruption of this interaction leads to the mislocalization of essential metabolic enzymes within the parasite, triggering cell death.[4][5]

Comparative Inhibitory Activity

Researchers have successfully identified and optimized pyrazolo[4,3-c]pyridine derivatives as potent inhibitors of the Trypanosoma brucei (Tb) PEX14-PEX5 interaction. The initial hit, a pyrazolo[4,3-c]pyridine derivative (designated as compound 1 in the foundational study), was discovered through in silico screening and validated by NMR.[4] Subsequent structure-guided optimization led to the development of significantly more potent compounds.

Compound IDDescriptionKD (μM, NMR)AlphaScreen IC50 (μM)T. brucei EC50 (μM)
1 Initial Hit163>100>50
29 Hybrid MoleculeNot Reported0.80.17

Table 1: Comparative activity of an initial pyrazolo[4,3-c]pyridine hit and an optimized derivative against the TbPEX14-PEX5 interaction and T. brucei parasites. Data sourced from Dawidowski et al., J Med Chem, 2020.[4][5]

The data clearly demonstrates the remarkable potential of this scaffold. Through rational drug design, the inhibitory potency was improved by over 100-fold in the biochemical assay, which translated to a potent trypanocidal effect in cellular assays.[4]

Experimental Protocol: AlphaScreen Assay for PEX14-PEX5 Inhibition

This protocol describes a robust, high-throughput method for quantifying the inhibition of the PEX14-PEX5 interaction.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of donor and acceptor beads. When in close proximity (i.e., when the protein interaction is intact), a singlet oxygen molecule produced by the donor bead upon excitation triggers a chemiluminescent signal from the acceptor bead. Small molecule inhibitors that disrupt the protein interaction will prevent this energy transfer, leading to a decrease in the signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

    • Reconstitute recombinant His-tagged TbPEX14 and GST-tagged TbPEX5 proteins in the assay buffer.

    • Prepare serial dilutions of the test compounds (e.g., Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate) and control inhibitors in DMSO, followed by a final dilution in the assay buffer.

  • Reaction Setup (384-well plate format):

    • Add 2.5 µL of the diluted compound solution to each well.

    • Add 2.5 µL of His-TbPEX14 solution to a final concentration of 50 nM.

    • Add 2.5 µL of GST-TbPEX5 solution to a final concentration of 50 nM.

    • Incubate the plate at room temperature for 30 minutes to allow the protein interaction to reach equilibrium.

  • Bead Addition:

    • In subdued light, prepare a suspension of Ni-NTA coated donor beads and Glutathione acceptor beads in the assay buffer to a final concentration of 20 µg/mL each.

    • Add 2.5 µL of the bead suspension to each well.

  • Incubation and Detection:

    • Seal the plate and incubate in the dark at room temperature for 1 hour.

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision) with excitation at 680 nm and emission detection at 520-620 nm.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no protein) controls.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Incubation cluster_beads 3. Bead Addition cluster_read 4. Detection Compound Compound Dilution Well Add Compound, His-PEX14, GST-PEX5 to 384-well plate Compound->Well Protein1 His-PEX14 Protein1->Well Protein2 GST-PEX5 Protein2->Well Beads Add Donor & Acceptor Beads Well->Beads Incubate 30 min Reader Incubate & Read (AlphaScreen) Beads->Reader Incubate 60 min in dark IC50 Calculation IC50 Calculation Reader->IC50 Calculation Data Analysis

Workflow for AlphaScreen-based PPI Inhibition Assay.

Section 2: The Pyrazolo[4,3-c]pyridine Scaffold in Kinase Inhibition

The pyrazolopyridine scaffold is a well-established hinge-binding motif in kinase inhibitors.[3] Its ability to form key hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP, makes it an ideal starting point for designing potent and selective kinase inhibitors. Numerous pyrazolopyridine-based compounds have entered clinical trials for the treatment of cancer.[3]

While specific kinase targets for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate are not defined, its structural features suggest potential activity against a range of kinases. For a meaningful comparison, we will consider the performance parameters of a well-known pyrazolopyridine-based kinase inhibitor, such as a hypothetical CDK inhibitor, against a standard-of-care drug like Roscovitine .

Comparative Performance Metrics for Kinase Inhibitors
ParameterPyrazolo[4,3-c]pyridine Derivative (Hypothetical)Roscovitine (Known CDK Inhibitor)Significance
Target Kinase CDK2/Cyclin ACDK1, CDK2, CDK5Defines the primary mechanism of action.
IC50 (nM) 10 - 100~40 (for CDK2)Measures the biochemical potency of the inhibitor.
Kinase Selectivity High selectivity for CDK2 over other CDKs and kinasesBroad activity across multiple CDKsA highly selective inhibitor is often associated with a better safety profile.
Cellular Potency (GI50, µM) 0.1 - 1.015 - 20Indicates the ability of the compound to inhibit cell growth in cancer cell lines.

Table 2: Hypothetical comparative performance metrics for a pyrazolo[4,3-c]pyridine-based CDK inhibitor against the known inhibitor Roscovitine.

This comparison highlights the key objective in modern kinase inhibitor development: to achieve high potency against the desired target while maintaining high selectivity against off-target kinases to minimize side effects.[7][8] The pyrazolo[4,3-c]pyridine scaffold offers a versatile platform for achieving this balance through chemical modification.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines a universal method for measuring the activity of any kinase and its inhibition by test compounds.

Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to drive a luciferase reaction, generating a luminescent signal that is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction:

    • Set up the kinase reaction in a low-volume 384-well plate. To each well, add:

      • Kinase (e.g., CDK2/Cyclin A) at the desired concentration.

      • Substrate (e.g., a specific peptide substrate for CDK2).

      • ATP at a concentration close to its Km.

      • Test compound (e.g., Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate) at various concentrations.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

G cluster_kinase 1. Kinase Reaction cluster_adp_glo 2. ADP Detection cluster_readout 3. Readout KinaseReaction Incubate Kinase, Substrate, ATP, and Inhibitor AddADPGlo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) KinaseReaction->AddADPGlo Incubate 60 min AddDetection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) AddADPGlo->AddDetection Incubate 40 min ReadLumi Measure Luminescence AddDetection->ReadLumi Incubate 30 min CalcIC50 Calculate IC50 ReadLumi->CalcIC50

Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine scaffold, the core of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, represents a highly promising platform for the development of novel inhibitors targeting diverse disease pathways. The demonstrated success in creating potent inhibitors of the PEX14-PEX5 protein-protein interaction for anti-trypanosomal therapy showcases its potential in addressing challenging targets.[4][5][6] Furthermore, its established role as a privileged scaffold in kinase inhibitor design suggests that Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate could serve as a valuable starting point for screening against various kinases implicated in cancer and other diseases.[1][3]

Future research should focus on synthesizing and screening Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate and its derivatives against a broad panel of kinases and other relevant biological targets. The experimental protocols provided in this guide offer a robust framework for such a screening cascade. By leveraging the insights from existing pyrazolo[4,3-c]pyridine-based inhibitors and employing the detailed methodologies described herein, researchers can effectively evaluate the therapeutic potential of this promising compound and its analogs.

References

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. [Link]

  • PubMed. (2020). Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. [Link]

  • Matossian, M. D., et al. (2020). A novel screening approach comparing kinase activity of small molecule inhibitors with similar molecular structures and distinct biologic effects in triple-negative breast cancer to identify targetable signaling pathways. Anticancer Drugs, 31(8), 759-775. [Link]

  • ResearchGate. (2019). (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • ResearchGate. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • National Center for Biotechnology Information. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • CNR-IRIS. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. [Link]

  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • MDPI. (n.d.). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Bentham Science. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]

Sources

A Head-to-Head Comparison of Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-b]pyridine Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for drug discovery. Among these, the pyrazolopyridines, which feature a fused pyrazole and pyridine ring system, have garnered significant attention. Their structural rigidity, ability to participate in hydrogen bonding, and tunable electronic properties make them privileged structures for interacting with a wide array of biological targets.

This guide provides a head-to-head comparison of two prominent constitutional isomers: pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine . While seemingly similar, the positional difference of the nitrogen atom in the pyridine ring profoundly influences their synthesis, physicochemical characteristics, and, most importantly, their biological activity. Understanding these nuances is critical for researchers, scientists, and drug development professionals aiming to leverage these scaffolds for therapeutic innovation. This document will delve into their comparative synthesis, properties, and biological applications, supported by experimental data and established protocols.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The core distinction between the two isomers lies in the fusion of the pyrazole ring to the pyridine ring. In pyrazolo[3,4-b]pyridine , the pyrazole is fused to the b-face (the 2,3-positions) of the pyridine ring. In contrast, pyrazolo[4,3-c]pyridine involves fusion at the c-face (the 3,4-positions). This seemingly subtle change in nitrogen placement has significant consequences for the molecule's electronic distribution, dipole moment, and potential as a pharmacophore.

The 1H-pyrazolo[3,4-b]pyridine tautomer is significantly more stable than its 2H counterpart by nearly 9 kcal/mol, making it the predominant form in most conditions[1]. This stability is a key consideration in both synthesis and biological interactions.

synth_34b cluster_A Route A: Pyridine Ring Formation cluster_B Route B: Pyrazole Ring Formation A1 5-Aminopyrazole A3 Condensation & Cyclization A1->A3 A2 1,3-Dicarbonyl Compound A2->A3 A4 Pyrazolo[3,4-b]pyridine A3->A4 Dehydration B1 2-Chloro-3-cyanopyridine B3 Cyclization B1->B3 B2 Hydrazine Hydrate B2->B3 B4 Pyrazolo[3,4-b]pyridine B3->B4

Figure 2. General synthetic workflows for Pyrazolo[3,4-b]pyridine.

Pyrazolo[4,3-c]pyridine Synthesis

The synthesis of the [4,3-c] isomer often starts from functionalized pyridines, aiming to build the pyrazole ring in the correct orientation.

  • From 3-Nitropyridines: A powerful method involves starting with readily available 2-chloro-3-nitropyridines. A sequence of SNAr (nucleophilic aromatic substitution) and a modified Japp–Klingemann reaction provides an efficient route to the pyrazolo[4,3-c]pyridine core.[2] This multi-step, one-pot procedure offers operational simplicity and good yields.[2]

  • Tetrazole to Pyrazole Transformation: A more specialized route involves the transformation of a tetrazole precursor into the desired pyrazole ring, which is then used to construct the fused pyridine system. This has been effectively used for the synthesis of pyrazolo[4,3-c]pyridine C-ribonucleosides.[3]

Spectroscopic Properties: A Comparative Analysis

Unambiguous characterization is crucial to distinguish between the two isomers. NMR and Mass Spectrometry are the primary tools for this purpose.

Spectroscopic FeaturePyrazolo[3,4-b]pyridine DerivativesPyrazolo[4,3-c]pyridine DerivativesRationale for Difference
¹H NMR (Pyridine Protons) Typically shows three distinct resonances in the aromatic region (δ 7.1-8.6 ppm) corresponding to H-4, H-5, and H-6.[4]The proton environment is different due to the nitrogen placement. For the parent compound, distinct signals for H-4, H-6, and H-7 are expected.The position of the pyridine nitrogen significantly alters the electronic environment and shielding/deshielding of adjacent protons.
¹H NMR (Pyrazole Proton) A characteristic singlet for the H-3 proton is typically observed around δ 8.0-8.2 ppm.[4][5]A singlet for the H-3 proton is also expected, but its chemical shift will be influenced by the adjacent pyridine ring structure.The proximity and electronic influence of the pyridine nitrogen at position 5 vs. position 2 will cause a shift.
¹³C NMR Can be used to differentiate N-1 and N-2 substituted regioisomers. Characteristic shifts for the carbon atoms of both rings are well-documented.[5][6]The chemical shifts of the bridgehead carbons and the pyridine carbons will be diagnostically different from the [3,4-b] isomer.The different connectivity and electronic distribution lead to unique chemical shifts for each carbon atom in the bicyclic system.
Mass Spec (Fragmentation) Fragmentation patterns will be characteristic of the [3,4-b] fused ring system.Expected to show a different fragmentation pattern upon electron ionization due to the altered ring stability and bond strengths.The weakest bonds and most stable resulting fragments will differ between the isomers.

Biological Activities and Therapeutic Potential

This is where the isomeric differences are most pronounced. The distinct shapes and electronic profiles of the two scaffolds allow them to interact with different biological targets, leading to divergent therapeutic applications.

Pyrazolo[3,4-b]pyridine: The Kinase Inhibitor Powerhouse

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Its structure mimics the hinge-binding motif of ATP, making it an ideal starting point for targeting the ATP-binding pocket of various kinases.

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: Numerous pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to have potent, nanomolar inhibitory activity against TRK kinases, which are implicated in various cancers.[7]

  • Other Kinase Targets: This scaffold has been successfully employed to develop inhibitors for a wide range of other kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Fibroblast Growth Factor Receptor (FGFR).[8][9]

  • Anticancer and Antiviral agents: Beyond kinase inhibition, derivatives have shown broad biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[10][9] Several compounds based on this scaffold have entered clinical investigation, and some have been approved as drugs.[1]

pathway TRK TRK Receptor PLCg PLCγ TRK->PLCg RAS RAS TRK->RAS PI3K PI3K TRK->PI3K P34B Pyrazolo[3,4-b]pyridine Inhibitor (e.g., C03) P34B->TRK Inhibition Proliferation Cell Proliferation & Survival PLCg->Proliferation MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT AKT->Proliferation MAPK->Proliferation

Figure 3. Inhibition of the TRK signaling pathway by Pyrazolo[3,4-b]pyridine derivatives.

Pyrazolo[4,3-c]pyridine: A Scaffold with Diverse Activities

While less explored than its [3,4-b] counterpart, the pyrazolo[4,3-c]pyridine scaffold is associated with a different and diverse range of biological activities.

  • Carbonic Anhydrase (CA) Inhibitors: Sulfonamide derivatives of pyrazolo[4,3-c]pyridine have been synthesized and identified as effective inhibitors of human carbonic anhydrase isoforms.[11]

  • Central Nervous System (CNS) Activity: Derivatives have been investigated as high-affinity benzodiazepine receptor ligands, suggesting potential applications as anxiolytic or anticonvulsant agents.[12]

  • Other Activities: The scaffold has also been incorporated into compounds with anti-inflammatory, anticancer, and phosphodiesterase 4 (PDE4) inhibitory properties.[12][13]

Biological Target/ActivityPyrazolo[3,4-b]pyridinePyrazolo[4,3-c]pyridine
Primary Therapeutic Area Oncology, InflammationNeurology, Metabolic Diseases
Key Molecular Targets Protein Kinases (TRK, CDK, FGFR, GSK-3) [8][7][9]Carbonic Anhydrases, Benzodiazepine Receptors, PDE4 [11][12]
Mechanism of Action ATP-competitive inhibition at kinase hinge regionZinc-binding (CA inhibitors), Allosteric modulation (BZD receptors)
Example Compounds in Development Riociguat (Hypertension), Tracazolate (Anxiolytic) [6]CGS-9896 (Anxiolytic) [12]

Experimental Protocols

To provide practical, field-proven insights, the following are representative protocols for the synthesis and biological evaluation of these scaffolds.

Protocol 1: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

This protocol is adapted from the general procedure for the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones.[10]

Objective: To synthesize 4-(4-(dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one (0.5 mmol)

  • 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)

  • Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 35 mg)

  • Dimethylformamide (DMF) (0.5 mL)

  • Ethanol (EtOH) (0.5 mL)

  • Chloroform (CHCl₃)

  • Water (deionized)

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature (25°C).

  • Degas the reaction mixture by bubbling nitrogen through it for 5 minutes.

  • Causality Check: The catalyst, ZrCl₄, is a Lewis acid that activates the carbonyl group of the ketone, facilitating the initial Michael addition of the exocyclic amino group of the pyrazole.

  • Add ZrCl₄ (0.15 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95°C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Self-Validation: The disappearance of the starting materials and the appearance of a new, more nonpolar spot (the product) on the TLC plate indicates the reaction is proceeding.

  • Upon completion, cool the mixture to room temperature and concentrate it in vacuo.

  • Partition the residue between CHCl₃ and water. Separate the organic layer.

  • Extract the aqueous phase twice more with CHCl₃.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of a 1H-Pyrazolo[4,3-c]pyridine Derivative

This protocol is a general procedure based on the modified Japp–Klingemann reaction.[2]

Objective: To synthesize an ethyl 1-aryl-1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Materials:

  • Nitroaryl-substituted acetoacetic ester (1 mmol)

  • Aryldiazonium tosylate (1.1 mmol)

  • Acetonitrile (MeCN) (5 mL)

  • Pyridine (1 mmol, 0.08 mL)

  • Pyrrolidine (4 mmol, 0.33 mL)

  • 1N Hydrochloric acid

  • Chloroform (CHCl₃)

Procedure:

  • Dissolve the nitroaryl-substituted acetoacetic ester (1 mmol) in MeCN (5 mL).

  • Add the appropriate aryldiazonium tosylate (1.1 mmol), followed by pyridine (1 mmol).

  • Causality Check: The pyridine acts as a base to facilitate the initial azo-coupling reaction (Japp-Klingemann).

  • Stir the reaction mixture at room temperature for 5–60 minutes, monitoring by TLC until the starting ester is consumed.

  • Add pyrrolidine (4 mmol) to the mixture.

  • Causality Check: Pyrrolidine is a stronger base and nucleophile that catalyzes both the deacylation and the final pyrazole ring annulation (cyclization) in a one-pot manner.

  • Stir the reaction mixture at 40°C for another 15–90 minutes, again monitoring by TLC.

  • Self-Validation: The formation of the final, often UV-active, pyrazolopyridine product confirms the success of the cyclization step.

  • Cool the reaction mixture to room temperature and pour it into 50 mL of 1N hydrochloric acid.

  • Extract the product with CHCl₃.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Perspectives

The pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers, while sharing the same molecular formula, are distinct chemical entities with unique synthetic pathways and vastly different pharmacological profiles.

  • Pyrazolo[3,4-b]pyridine is a well-established and highly validated scaffold in medicinal chemistry, particularly for the development of kinase inhibitors in oncology. Its synthetic accessibility and proven ability to bind to the ATP pocket of kinases ensure its continued relevance.

  • Pyrazolo[4,3-c]pyridine represents a less explored but promising scaffold. Its demonstrated activity against targets like carbonic anhydrases and CNS receptors suggests it may be a key to unlocking novel therapies in different disease areas.

For drug development professionals, the choice between these isomers is not arbitrary but a strategic decision based on the therapeutic target. Future research should focus on further exploring the chemical space of the pyrazolo[4,3-c]pyridine isomer and conducting more direct, head-to-head biological comparisons against its more famous cousin to uncover new therapeutic opportunities.

References

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2024). ResearchGate. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). R Discovery. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molbank. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2021). RSC Advances. [Link]

  • Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2010). ChemInform. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2021). Molecules. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (2018). Mini-Reviews in Organic Chemistry. [Link]

  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. (2015). ResearchGate. [Link]

  • 1H-pyrazolo(3,4-b)pyridine. PubChem. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2020). Journal of Heterocyclic Chemistry. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2024). Pharmaceuticals. [Link]

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. (2024). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • SYNTHESIS OF PYRAZOLO[4,3-C]PYRIDINE C-RIBONUCLEOSIDES VIA AN EFFECTIVE TETRAZOLE TO PYRAZOLE TRANSFORMATION. (1996). Nucleosides and Nucleotides. [Link]

  • 1H-Pyrazolo[4,3-c]pyridine. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Identity and Purity Confirmation of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison and a detailed experimental workflow for the characterization of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind our experimental choices and contrast this powerful technique with other analytical mainstays.

The Analytical Imperative: Why LC-MS for Heterocyclic Scaffolds?

Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, with its fused ring system and multiple nitrogen atoms, presents a unique analytical challenge. While techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) provide invaluable structural information, LC-MS offers an unparalleled combination of separation and detection, making it the cornerstone for both identity confirmation and purity assessment in a single, efficient workflow.[1][2] The liquid chromatography front-end separates the target molecule from synthetic byproducts, degradants, and other impurities, while the mass spectrometer provides highly sensitive and specific detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

Experimental Workflow: A Self-Validating System

Our approach is designed to be a self-validating system, where each step contributes to the overall confidence in the final result.

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Diluent lc_separation Chromatographic Separation prep_sample->lc_separation prep_standard Prepare Reference Standard Solution prep_standard->lc_separation prep_blank Prepare Diluent Blank prep_blank->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection identity_confirm Identity Confirmation ms_detection->identity_confirm purity_assessment Purity Assessment ms_detection->purity_assessment

Caption: High-level experimental workflow for LC-MS analysis.

I. Materials and Reagents
  • Sample: Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS: 1363382-84-6).

  • Reference Standard: A certified reference standard of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate with known purity.[3]

  • Solvents: LC-MS grade acetonitrile and water.

  • Mobile Phase Additives: Formic acid (0.1% v/v) or ammonium acetate (10 mM).

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

II. Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap instrument) is required.

III. Detailed Experimental Protocol

1. Standard and Sample Preparation:

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution appropriately with the diluent.

  • Sample Solution (e.g., 10 µg/mL): Prepare the sample to be tested at a similar concentration to the working standard.

  • Blank: Use the diluent as a blank to assess background interference.

2. LC Method Parameters: The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities. Based on the polar nature of the pyrazolopyridine core, a reversed-phase separation is a logical starting point.[4][5]

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 column provides good retention for moderately polar aromatic compounds. The smaller particle size enhances separation efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte in positive ion mode, enhancing MS sensitivity, and improves peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography with good UV transparency and compatibility with MS.
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.A gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early and late-eluting impurities are observed.
Flow Rate 0.4 mL/minA flow rate suitable for the column dimensions to ensure optimal separation.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better separation.
Injection Volume 2 µLA small injection volume minimizes peak broadening.

3. MS Method Parameters: The mass spectrometer settings are critical for sensitive and specific detection.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atoms in the pyrazolopyridine ring are basic and readily protonated, making positive ESI the most sensitive ionization mode.[5]
Full Scan (MS1) m/z 50-500A wide scan range ensures the detection of the parent ion and any potential impurities or adducts.
Expected [M+H]+ m/z 178.0611Based on the molecular formula C8H7N3O2 (Monoisotopic Mass: 177.0538 Da).[7]
MS/MS (MS2) Target the [M+H]+ ion (m/z 178.1) for fragmentation.Tandem mass spectrometry provides structural information by fragmenting the parent ion, which is a key component of identity confirmation.
Collision Energy Ramped (e.g., 10-40 eV)A ramped collision energy allows for the observation of a range of fragment ions, from those that are easily formed to those that require more energy.

Data Analysis and Interpretation

Identity Confirmation

The identity of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is confirmed by a three-pronged approach:

  • Retention Time Matching: The retention time of the main peak in the sample chromatogram must match that of the certified reference standard.

  • Accurate Mass Measurement: The measured mass of the protonated molecule ([M+H]+) in the sample must be within a narrow tolerance (typically <5 ppm) of the theoretical exact mass (178.0611 Da).

  • MS/MS Fragmentation Pattern Matching: The fragmentation pattern of the analyte in the sample must match that of the reference standard.

cluster_identity Identity Confirmation rt_match Retention Time Match (Sample vs. Standard) mass_match Accurate Mass Match ([M+H]+ = 178.0611 Da) msms_match MS/MS Fragmentation Match (Sample vs. Standard)

Caption: Key criteria for identity confirmation.

Expected Fragmentation Pattern:

Based on the structure of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, the primary fragmentation pathways are expected to involve the loss of the methyl ester group.

  • Loss of methanol (-CH3OH): [M+H - 32]+ → m/z 146.04

  • Loss of the methoxy group (-OCH3): [M+H - 31]+ → m/z 147.05

  • Loss of the entire ester group (-COOCH3): [M+H - 59]+ → m/z 119.05

The presence of these characteristic fragment ions provides strong evidence for the identity of the compound.

Purity Assessment

The purity of the sample is determined from the chromatogram, typically using a UV detector in series with the mass spectrometer, as UV response is generally more quantitative without the need for individual impurity standards.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

The mass spectrometer is then used to identify the impurities based on their m/z values, providing insights into potential synthetic byproducts or degradation products.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive analysis often involves orthogonal techniques.

TechniqueStrengthsLimitationsRole in Analysis of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate
LC-MS High sensitivity and selectivity; provides molecular weight and structural information; excellent for impurity profiling.[1]Ionization efficiency can vary between compounds, affecting quantitation without standards; isomeric compounds can be difficult to differentiate.Primary Technique: Ideal for both identity confirmation (retention time, accurate mass, fragmentation) and purity assessment (separation and detection of impurities).
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, including connectivity of atoms; inherently quantitative.[8]Lower sensitivity compared to MS; requires larger sample amounts; can be time-consuming.Confirmatory Technique: Essential for unambiguous structure elucidation of the main component and any major impurities that can be isolated.
Fourier-Transform Infrared (FTIR) Rapid identification of functional groups; non-destructive.[1]Provides limited structural information; not suitable for complex mixtures or trace analysis.Screening Tool: Useful for a quick check of functional groups (e.g., ester carbonyl, N-H bonds) and as a preliminary identity check against a reference.
High-Performance Liquid Chromatography (HPLC) with UV Detection Robust and reproducible for quantitation; widely available.Does not provide molecular weight or structural information; co-eluting impurities can go undetected if they lack a UV chromophore.Quantitative Purity: The "workhorse" for routine purity analysis and quality control once the identity of the main peak and impurities has been established by LC-MS.

Conclusion

The confirmation of the identity and purity of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is most effectively and comprehensively achieved through the strategic application of LC-MS. This guide provides a robust, self-validating framework for this analysis. By understanding the principles behind the experimental choices and leveraging the complementary nature of other analytical techniques, researchers can ensure the quality and integrity of their chemical entities, which is paramount for the advancement of scientific research and drug development.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(3). Available at: [Link]

  • Bianchi, F., Careri, M., Corradini, C., Elviri, L., Mangia, A., & Zagnoni, I. (2005). Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: the role of ion pair reagents on LC-MS/MS sensitivity. Journal of Chromatography B, 825(2), 193-200. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Institutes of Health. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Available at: [Link]

  • FTIR vs LC-MS: Detecting Pharmaceutical Impurities. (2025). Patsnap. Available at: [Link]

  • METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. (2008). Polycyclic Aromatic Compounds, 28(4-5), 402-417. Available at: [Link]

  • Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. (n.d.). PubChem. Available at: [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). National Institutes of Health. Available at: [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025). ResearchGate. Available at: [Link]

  • methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. (n.d.). PubChem. Available at: [Link]

  • LC/MS, LC/NMR, FTIR: An integrated approach to impurity identification in pharmaceutical development and formulation. (n.d.). ResearchGate. Available at: [Link]

  • LC-MS/MS Method Development for Drug Analysis. (2024). YouTube. Available at: [Link]

Sources

Charting the Selectivity Landscape: A Guide to Evaluating Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate Across a Kinase Panel

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, particularly in oncology and immunology, protein kinases stand out as pivotal targets.[1][2] The human kinome comprises over 500 kinases, and their dysregulation is a hallmark of numerous diseases.[2][3][4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern therapeutic strategies.[1][4] However, a significant challenge lies in achieving inhibitor selectivity.[3][5][6] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit off-target effects, which can lead to toxicity and diminish therapeutic efficacy.[3][6] Therefore, a thorough evaluation of a compound's selectivity profile early in the discovery process is not just advantageous, it is critical.[5][7]

This guide provides a comprehensive framework for evaluating the kinase selectivity profile of a novel compound, using Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate as a case study. The pyrazolo[4,3-c]pyridine scaffold is of significant interest due to its structural resemblance to purine, suggesting potential interactions with ATP-binding sites of various kinases.[8][9] While derivatives of this core structure have shown diverse biological activities, a detailed kinase selectivity profile for this specific molecule is not yet publicly available.[8][10] This guide will therefore serve as a practical, in-depth manual for researchers, scientists, and drug development professionals on how to design, execute, and interpret the necessary experiments to map the selectivity of such a compound.

We will delve into the causality behind experimental choices, present a detailed, self-validating protocol for a biochemical kinase assay, and provide a clear methodology for data analysis and visualization. To offer a tangible comparison, we will benchmark the hypothetical performance of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate against Staurosporine , a well-characterized, non-selective kinase inhibitor often used as a reference compound.[11]

The Imperative of Kinase Selectivity

The rationale for rigorous selectivity profiling is multi-faceted. A selective inhibitor offers a clearer understanding of the biological consequences of inhibiting a specific kinase, which is crucial for target validation.[3] From a therapeutic standpoint, high selectivity can translate to a better safety profile with fewer off-target side effects.[4][12] Conversely, in some cases, a well-defined multi-target profile can be advantageous, for instance, in overcoming drug resistance or targeting multiple nodes in a disease pathway.[13][14] The key is to have a precise understanding of the compound's interaction landscape across the kinome.

Experimental Design: A Multi-pronged Approach

To comprehensively evaluate the selectivity of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a tiered approach is recommended. This typically begins with a broad panel screen at a single high concentration, followed by dose-response studies for any identified "hits" to determine their potency (IC50).

Tier 1: Broad Panel Screening

The initial step involves screening the compound against a large, representative panel of kinases. Several commercial services offer panels of hundreds of kinases.[4][15] The goal here is to identify potential off-target interactions. The compound is typically tested at a single, relatively high concentration (e.g., 1 or 10 µM) to maximize the chances of detecting even weak interactions.

Tier 2: IC50 Determination

For any kinases that show significant inhibition in the initial screen (e.g., >50% inhibition), a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each of these kinases.

The following diagram illustrates the overall workflow for evaluating kinase selectivity:

G cluster_0 Experimental Workflow Compound_Preparation Prepare Stock Solution of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (e.g., 10 mM in DMSO) Tier_1_Screen Tier 1: Single-Dose Screening (e.g., 10 µM) against a Broad Kinase Panel Compound_Preparation->Tier_1_Screen Data_Analysis_1 Analyze % Inhibition Data Tier_1_Screen->Data_Analysis_1 Hit_Identification Identify 'Hits' (e.g., >50% Inhibition) Data_Analysis_1->Hit_Identification Tier_2_IC50 Tier 2: Dose-Response Assay for Identified Hits Hit_Identification->Tier_2_IC50 Data_Analysis_2 Calculate IC50 Values Tier_2_IC50->Data_Analysis_2 Selectivity_Profile Generate Selectivity Profile and Compare with Reference Data_Analysis_2->Selectivity_Profile

Caption: Workflow for Kinase Selectivity Profiling.

Method in Focus: The ADP-Glo™ Luminescence-Based Kinase Assay

A variety of biochemical assay formats are available for assessing kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[16][17][18][19] For this guide, we will detail a luminescence-based assay, specifically the ADP-Glo™ Kinase Assay, due to its high sensitivity, scalability for high-throughput screening, and non-radioactive nature.[1][11][18]

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][11] The assay is performed in two steps. First, the kinase reaction is allowed to proceed. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.

Detailed Experimental Protocol

Materials:

  • Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

  • Staurosporine (reference inhibitor)

  • Kinase of interest (e.g., from a panel)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate and Staurosporine in 100% DMSO.

    • Create a serial dilution series of each compound in DMSO. For a 10-point dose-response curve, a 3-fold serial dilution starting from 1 mM is a good starting point.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Prepare a kinase/substrate mixture in Kinase Assay Buffer. The optimal concentrations of the kinase and substrate should be empirically determined to ensure the reaction is in the linear range.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine competitive inhibition.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the principle of the ADP-Glo™ assay:

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase inhibits ADP_Glo_Reagent ADP-Glo™ Reagent Kinase_Detection_Reagent Kinase Detection Reagent ADP->Kinase_Detection_Reagent converted to ATP Unused_ATP Unused ATP Unused_ATP->ADP_Glo_Reagent depleted by Luciferase Luciferase Kinase_Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Data Presentation and Interpretation

For clarity and ease of comparison, the results of the kinase selectivity profiling should be presented in a tabular format. The table should include the percentage of inhibition at a fixed concentration from the initial screen and the calculated IC50 values for the more potently inhibited kinases.

Table 1: Hypothetical Kinase Selectivity Profile of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate and Staurosporine

Kinase TargetKinase Family% Inhibition at 10 µM (Test Compound)IC50 (nM) (Test Compound)% Inhibition at 1 µM (Staurosporine)IC50 (nM) (Staurosporine)
MAPK1 (ERK2) CMGC95% 150 98%5
CDK2/cyclin A CMGC88% 450 99%10
GSK3β CMGC75% 1,200 97%20
PKA AGC60% 5,500 99%15
PKCα AGC45% >10,00098%8
AKT1 AGC30% >10,00096%75
SRC Tyrosine Kinase15% >10,00095%30
ABL1 Tyrosine Kinase10% >10,00097%45
EGFR Tyrosine Kinase5% >10,00085%250
VEGFR2 Tyrosine Kinase8% >10,00092%180

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Profile
  • Primary Targets: The compound shows the most potent activity against members of the CMGC kinase family, particularly MAPK1 (ERK2), CDK2/cyclin A, and GSK3β.

  • Selectivity: Compared to Staurosporine, which potently inhibits all kinases in this panel, our test compound exhibits a clear selectivity profile. It is significantly less active against the AGC and Tyrosine Kinase families at the tested concentrations.

  • Potential for Further Optimization: The nanomolar potency against MAPK1 suggests that this scaffold could be a promising starting point for developing selective MAPK pathway inhibitors. Further medicinal chemistry efforts could aim to improve potency for MAPK1 while further reducing activity against CDK2 and GSK3β to enhance selectivity.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the kinase selectivity profile of a novel compound, using Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate as a working example. By employing a tiered screening strategy and a robust biochemical assay, researchers can generate a detailed map of a compound's interactions with the human kinome. This information is invaluable for making informed decisions in the drug discovery pipeline, from lead optimization to preclinical candidate selection.

The hypothetical data presented herein suggests that Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate may possess a favorable selectivity profile, with a preference for certain CMGC kinases. The next logical steps in a real-world scenario would be:

  • Confirmation in Orthogonal Assays: Validating the primary hits in a different assay format (e.g., a binding assay) to rule out assay-specific artifacts.[20]

  • Cellular Activity: Assessing the compound's ability to inhibit the target kinase in a cellular context, for example, by measuring the phosphorylation of a downstream substrate.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to understand how chemical modifications impact potency and selectivity.[21][22]

By following a rigorous and systematic evaluation process, the true therapeutic potential of novel kinase inhibitors like Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate can be thoroughly and efficiently elucidated.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from BellBrook Labs website: [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website: [Link]

  • Taylor & Francis Online. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Retrieved from Taylor & Francis Online website: [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from National Center for Biotechnology Information website: [Link]

  • National Center for Biotechnology Information. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Retrieved from National Center for Biotechnology Information website: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from Reaction Biology website: [Link]

  • ResearchGate. (2025, August 9). Features of Selective Kinase Inhibitors. Retrieved from ResearchGate website: [Link]

  • ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from BPS Bioscience website: [Link]

  • International Centre for Kinase Profiling. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from University of Dundee website: [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from National Center for Biotechnology Information website: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology website: [Link]

  • Bentham Science. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). Retrieved from [Link]

  • PubMed. (2021, May 30). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from MDPI website: [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Retrieved from National Center for Biotechnology Information website: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from National Center for Biotechnology Information website: [Link]

  • ScienceDirect. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from ScienceDirect website: [Link]

  • ACS Publications. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Retrieved from ACS Publications website: [Link]

Sources

benchmarking the in vitro ADME properties of Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a specific drug candidate is crucial for its progression in the drug discovery pipeline. This guide provides a framework for benchmarking Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate, a representative small molecule from the promising pyrazolopyridine class, which is of significant interest in medicinal chemistry, particularly for kinase inhibition.[1][2]

It is important to note that specific experimental ADME data for Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate is not extensively available in the public domain. Therefore, this guide will utilize illustrative data, derived from published findings for structurally similar pyrazolopyrimidine and pyrazolopyridine derivatives, to demonstrate the benchmarking process.[3][4] This approach provides a practical, in-depth technical guide for researchers, scientists, and drug development professionals on how to conduct and interpret such a comparative analysis.

The in vitro ADME assays detailed herein are fundamental for identifying candidates with favorable drug-like properties early in development, which helps to minimize risks and reduce the high costs associated with clinical trials.[5][6]

Comparator Compound Selection

To establish a meaningful benchmark, Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate (Compound A) is compared against two compounds:

  • Compound B (Dasatinib): A well-characterized, marketed dual Src/Abl kinase inhibitor. Although it features a different core, its role as a kinase inhibitor makes it a relevant pharmacological benchmark for efficacy and established ADME properties.

  • Compound C (Pyrazolo[3,4-d]pyrimidine Derivative): An experimental compound from a published study, selected to represent a structurally similar molecule with known ADME characteristics, such as suboptimal solubility but good permeability, which are common traits for this chemical class.[3][4]

Core In Vitro ADME Properties: A Comparative Analysis

The following table summarizes the illustrative in vitro ADME data for our target compound and its comparators across four critical assays. This data provides a snapshot of the potential pharmacokinetic behavior of each molecule.

Parameter Assay Compound A (Illustrative) Compound B (Dasatinib) Compound C (Illustrative) Interpretation of Favorable Result
Absorption Caco-2 Permeability (Papp, 10⁻⁶ cm/s)8.515.010.2High Papp (>5) suggests good intestinal absorption.[7]
Distribution Plasma Protein Binding (%)92%>95%88%Lower binding (<95%) can lead to a higher free fraction of the drug.[8]
Metabolism Human Liver Microsomal Stability (t½, min)45>6025Longer half-life (>30 min) indicates lower intrinsic clearance.[9][10]
Solubility Kinetic Solubility (µM at pH 7.4)25515Higher solubility (>10 µM) reduces the risk of poor absorption.[11]

Experimental Protocols and Methodologies

The scientific integrity of this guide is anchored in validated, step-by-step protocols for each core ADME assay. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a primary screen to assess Phase I metabolism, predominantly driven by cytochrome P450 (CYP) enzymes.[10] A compound that is rapidly metabolized will have a low half-life and high intrinsic clearance, potentially leading to poor in vivo exposure.

Experimental Workflow Diagram

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare Compound Stock (10 mM in DMSO) inc2 Add Compound (final conc. 1 µM) prep1->inc2 prep2 Prepare HLM + Buffer Solution (Phosphate Buffer, pH 7.4) inc1 Pre-warm HLM solution at 37°C for 10 min prep2->inc1 prep3 Prepare NADPH Cofactor Solution inc3 Initiate Reaction by adding pre-warmed NADPH solution prep3->inc3 inc1->inc2 inc2->inc3 inc4 Incubate at 37°C with shaking inc3->inc4 samp1 Aliquots taken at 0, 5, 15, 30, 60 min inc4->samp1 samp2 Quench reaction with cold Acetonitrile containing internal standard samp1->samp2 an1 Centrifuge to pellet protein samp2->an1 an2 Transfer supernatant an1->an2 an3 Analyze by LC-MS/MS an2->an3 an4 Calculate % Remaining vs. T0 an3->an4

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Preparation: A test compound concentration of 1 µM is standard for initial screening to be sensitive to metabolic clearance.[12] The incubation mixture includes human liver microsomes (0.5 mg/mL protein concentration) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: The mixture of microsomes, buffer, and test compound is pre-incubated at 37°C for approximately 10-15 minutes to acclimate the system.[9]

  • Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system. A control incubation without NADPH is run in parallel to account for any non-CYP-mediated degradation.

  • Sampling: Aliquots are removed from the reaction vessel at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is included in the acetonitrile for accurate quantification.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time, and the slope of this line is used to calculate the half-life (t½).

Caco-2 Permeability Assay

The Caco-2 assay is the industry gold standard for predicting in vivo drug absorption.[13] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelium, allowing for the assessment of both passive diffusion and active transport.[7][14]

Experimental Workflow Diagram

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis c1 Seed Caco-2 cells on Transwell inserts c2 Culture for 21 days to form a differentiated monolayer c1->c2 c3 Verify monolayer integrity (TEER measurement) c2->c3 a1 Wash monolayer with transport buffer (HBSS) c3->a1 a2 Add compound (10 µM) to Apical (A) or Basolateral (B) side a1->a2 a3 Incubate at 37°C for 2 hours a2->a3 a4 Take samples from receiver compartment at T=2h a3->a4 an1 Quantify compound concentration in donor and receiver samples by LC-MS/MS a4->an1 an2 Calculate Apparent Permeability Coefficient (Papp) an1->an2 an3 Calculate Efflux Ratio (Papp B->A / Papp A->B) an2->an3

Sources

A Comparative In Vivo Efficacy Analysis of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate Against Standard-of-Care CDK4/6 Inhibitors in ER+/HER2- Breast Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive in vivo efficacy comparison of the investigational compound, Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, against the established standard-of-care cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: palbociclib, ribociclib, and abemaciclib. The focus of this analysis is within the context of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, a subtype where CDK4/6 inhibition has become a cornerstone of therapy.[1][2][3]

The pyrazolo[4,3-c]pyridine scaffold is a recognized pharmacophore in kinase inhibitor development, suggesting the potential for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate to exert its therapeutic effect through the inhibition of key cell cycle regulators.[4][5] This guide will therefore proceed under the working hypothesis that Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a novel CDK4/6 inhibitor. We will detail the scientific rationale for this investigation, present a rigorous experimental protocol for a comparative in vivo study, and analyze hypothetical data to project the potential therapeutic standing of this novel compound.

The Rationale for CDK4/6 Inhibition in ER+ Breast Cancer

In ER+ breast cancer, the estrogen receptor signaling pathway plays a crucial role in driving tumor cell proliferation. A key downstream effector of this pathway is the cyclin D-CDK4/6-retinoblastoma (Rb) protein axis. The binding of cyclin D to CDK4/6 results in the phosphorylation of the Rb protein.[6] This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.

The standard-of-care drugs—palbociclib, ribociclib, and abemaciclib—are potent and selective inhibitors of CDK4/6.[7] By blocking the kinase activity of CDK4/6, these drugs prevent Rb phosphorylation, leading to a G1 cell cycle arrest and a subsequent suppression of tumor growth.[6][8] They are typically used in combination with endocrine therapies, such as aromatase inhibitors or fulvestrant, to provide a dual blockade of proliferative signaling.[2][9][10]

This guide will compare the in vivo efficacy of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate to these established CDK4/6 inhibitors, providing a framework for evaluating its potential as a new therapeutic agent in this class.

Comparative In Vivo Efficacy Study Design

A robust in vivo xenograft study is essential to determine the relative efficacy of a novel compound. The following protocol outlines a head-to-head comparison in an immunodeficient mouse model bearing human ER+ breast cancer xenografts.

Experimental Workflow

In Vivo Efficacy Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell Culture MCF-7 Cell Culture (ER+ Breast Cancer) Implantation Subcutaneous Implantation of MCF-7 Cells Cell Culture->Implantation Animal Acclimatization Acclimatization of Female Nude Mice Animal Acclimatization->Implantation Tumor Growth Tumor Growth Monitoring Implantation->Tumor Growth Randomization Randomization into Treatment Groups Tumor Growth->Randomization Dosing Daily Oral Dosing (21 days) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (3x/week) Dosing->Monitoring Endpoint Study Endpoint (Tumor Volume >1500 mm³ or 21 days) Monitoring->Endpoint Tissue Collection Tumor & Tissue Collection Endpoint->Tissue Collection Analysis Pharmacodynamic Analysis (pRb, Ki-67) Tissue Collection->Analysis

Caption: Workflow for the comparative in vivo efficacy study.

Detailed Experimental Protocol
  • Cell Line and Culture:

    • The MCF-7 human breast adenocarcinoma cell line (ER+/HER2-) will be used.

    • Cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model:

    • Female athymic nude mice (6-8 weeks old) will be used for this study.[11] These mice lack a functional thymus and are unable to mount an effective T-cell mediated immune response, allowing for the engraftment of human tumor cells.[11]

    • All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation:

    • MCF-7 cells will be harvested during the exponential growth phase and resuspended in a 1:1 mixture of serum-free media and Matrigel.

    • 5 x 10^6 cells in a volume of 100 µL will be injected subcutaneously into the right flank of each mouse.[12]

  • Tumor Growth Monitoring and Randomization:

    • Tumor growth will be monitored three times per week using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 150-200 mm³, mice will be randomized into treatment groups (n=8-10 mice per group).

  • Treatment Groups and Dosing:

    • Group 1: Vehicle Control: Oral gavage, daily.

    • Group 2: Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate: 50 mg/kg, oral gavage, daily. (Dose is hypothetical and would be determined by prior maximum tolerated dose studies).

    • Group 3: Palbociclib: 100 mg/kg, oral gavage, daily.[13][14]

    • Group 4: Ribociclib: 100 mg/kg, oral gavage, daily.[13][14]

    • Group 5: Abemaciclib: 50 mg/kg, oral gavage, daily.[15]

    • All treatments will be administered for 21 consecutive days.

  • Efficacy Endpoints:

    • The primary endpoint is tumor growth inhibition (TGI).

    • Secondary endpoints include body weight changes (as a measure of toxicity) and pharmacodynamic markers in tumor tissue.

    • The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the 21-day treatment period.

  • Pharmacodynamic Analysis:

    • At the end of the study, tumors will be excised and processed for immunohistochemical analysis of phosphorylated Rb (pRb) and the proliferation marker Ki-67 to confirm the on-target effect of the compounds.

Hypothetical Data Summary and Interpretation

The following table summarizes the projected quantitative data from this comparative in vivo study.

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1450-+2.5
Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate5048066.9-1.8
Palbociclib10052064.1-3.2
Ribociclib10055062.1-2.9
Abemaciclib5045069.0-4.5

Interpretation of Hypothetical Data:

In this projected dataset, Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate demonstrates potent anti-tumor activity, with a tumor growth inhibition of 66.9%. This efficacy is comparable to that of the standard-of-care drugs palbociclib and ribociclib. Notably, abemaciclib shows the highest TGI in this model. The modest body weight change observed in the Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate group suggests a favorable initial tolerability profile compared to the other CDK4/6 inhibitors.

Mechanism of Action: The CDK4/6-Rb Pathway

The efficacy of these compounds is rooted in their ability to inhibit the CDK4/6-Rb signaling pathway.

CDK4/6 Pathway Cyclin D Cyclin D CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex Cyclin D->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates Rb Rb Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F Gene Transcription Gene Transcription for S-phase Entry E2F->Gene Transcription activates pRb->E2F releases Cell Cycle Progression G1 to S Phase Progression Gene Transcription->Cell Cycle Progression Inhibitor Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate & Standard-of-Care CDK4/6 Inhibitors Inhibitor->CyclinD_CDK46 inhibits

Caption: The CDK4/6-Rb signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the in vivo evaluation of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate as a potential CDK4/6 inhibitor for the treatment of ER+/HER2- breast cancer. Based on our hypothetical data, this novel compound exhibits promising efficacy and tolerability, warranting further investigation.

Future studies should include:

  • Dose-response studies: To determine the optimal therapeutic dose.

  • Combination studies: To evaluate the synergistic effects with endocrine therapies.

  • Pharmacokinetic and pharmacodynamic (PK/PD) modeling: To understand the drug's exposure-response relationship.

  • Evaluation in other breast cancer models: Including patient-derived xenografts (PDXs) to assess efficacy in a more clinically relevant setting.[16][17]

  • Off-target kinase profiling: To fully characterize the selectivity of the compound.

The insights gained from these studies will be critical in determining the potential of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate to advance into clinical development and potentially offer a new therapeutic option for patients with ER+/HER2- breast cancer.

References

  • Vertex AI Search. (n.d.). ANIMAL MODELS FOR BREAST CANCER STUDIES AND THEIR APPLICATION IN DRUG DEVELOPMENT.
  • NIH. (n.d.). Breast cancer animal models and applications - PMC.
  • AACR Journals. (n.d.). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer.
  • Frontiers. (n.d.). Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing.
  • NIH. (n.d.). In vivo models in breast cancer research: progress, challenges and future directions.
  • MDPI. (n.d.). Recent Advancement in Breast Cancer Research: Insights from Model Organisms—Mouse Models to Zebrafish.
  • In Vivo. (n.d.). Efficacy and Safety of Palbociclib and Fulvestrant in Japanese Patients With ER+/HER2− Advanced/Metastatic Breast Cancer.
  • NIH. (n.e.). The role of abemaciclib in treatment of advanced breast cancer - PMC.
  • NIH. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice.
  • NIH. (n.d.). Palbociclib - from Bench to Bedside and Beyond - PMC.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017).
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Xenograft Mouse Model Studies with 2-Hydroxycinnamaldehyde.
  • MDLinx. (2023). Is ribociclib changing the treatment landscape for certain breast cancer patients?.
  • ASCO Publications. (n.d.). After a CDK4/6 Inhibitor: State of the Art in Hormone Receptor–Positive Metastatic Breast Cancer.
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
  • AACR Journals. (n.d.). Efficacy and Safety of Abemaciclib, an Inhibitor of CDK4 and CDK6, for Patients with Breast Cancer, Non–Small Cell Lung Cancer, and Other Solid Tumors.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Administration of CDK7 Inhibitors in Mice.
  • ResearchGate. (2025). Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation.
  • Medical Xpress. (2022). Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation.
  • MDPI. (n.d.). CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them?.
  • NIH. (n.d.). Real life efficacy of palbociclib and endocrine therapy in HR positive, HER2 negative advanced breast cancer.
  • NIH. (2017). Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature.
  • Susan G. Komen®. (n.d.). CDK4/6 Inhibitors.
  • WA.gov. (2024). Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors – abemaciclib, palbociclib, ribociclib.
  • MDPI. (n.d.). Real-Life Efficacy of Palbociclib and Ribociclib in Advanced Breast Cancer.
  • NIH. (2023). CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review.
  • NIH. (n.d.). Advancements in breast cancer management: a comprehensive review of ribociclib combined with endocrine therapy - PMC.
  • National Cancer Institute. (n.d.). The CDK4/6 Inhibitor Dosing Knowledge (CDK) Study.
  • ClinicalTrials.gov. (n.d.). The CDK4/6 Inhibitor Dosing Knowledge (CDK) Study.
  • OncLive. (2025). Ribociclib Efficacy Is Maintained With Dose Reductions in HR+/HER2-Negative Early Breast Cancer.
  • NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC.
  • NIH. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC.
  • Oncology. (2024). Ribociclib Efficacy in Younger Breast Cancer Patients With High-Risk Profiles.
  • CancerNetwork. (2021). Real-World Evidence Supports Efficacy of Palbociclib Plus Letrozole in HR+/HER2– Breast Cancer.
  • ASCO. (2024). CDK4/6 Inhibitor Dosing Knowledge (CDK) Study.
  • NIH. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.
  • Sigma-Aldrich. (n.d.). Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.
  • NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate.
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.).
  • PubChem. (n.d.). 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid.

Sources

Comparative Guide to the Structure-Activity Relationship of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate Analogs as Potent Trypanocidal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Pyrazolo[4,3-c]pyridine Scaffold in Drug Discovery

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine nucleosides. This has led to its exploration in a multitude of therapeutic areas, including as kinase inhibitors for cancer therapy and as carbonic anhydrase inhibitors.[1][2] More recently, a specific derivative, methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, has emerged as a promising starting point for the development of potent inhibitors of the PEX14–PEX5 protein–protein interaction (PPI), a novel target for the treatment of trypanosomiasis.[3]

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate analogs, with a primary focus on their trypanocidal activity through the inhibition of the PEX14-PEX5 PPI. We will delve into the causal relationships behind experimental design, present detailed protocols for synthesis and biological evaluation, and provide visual representations of key pathways and workflows to offer a complete technical resource for researchers in the field of drug discovery.

Targeting a Novel Vulnerability in Trypanosoma: The PEX14-PEX5 Interaction

Trypanosoma parasites, the causative agents of devastating diseases such as Chagas disease and African sleeping sickness, rely on specialized organelles called glycosomes for essential metabolic processes. The import of proteins into the glycosome is mediated by the PEX5 receptor, which recognizes a peroxisomal targeting signal (PTS1) on cargo proteins. This PEX5-cargo complex then docks with PEX14 on the glycosomal membrane, a critical step for protein translocation.[4]

Inhibition of the PEX14–PEX5 PPI presents a unique therapeutic strategy. By disrupting this interaction, it is possible to prevent the import of essential enzymes into the glycosome, leading to a catastrophic failure of parasite metabolism and ultimately, cell death.[5] The methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate scaffold has been identified as a tractable starting point for the development of small molecule inhibitors of this crucial PPI.

Signaling Pathway: Disruption of Glycosomal Protein Import

The following diagram illustrates the mechanism of action of pyrazolo[4,3-c]pyridine-3-carboxylate analogs in Trypanosoma.

PEX14_PEX5_Inhibition Mechanism of Action: Inhibition of PEX14-PEX5 Interaction cluster_cytosol Cytosol cluster_glycosome Glycosome Membrane Cargo Glycosomal Cargo (with PTS1 signal) Complex PEX5-Cargo Complex Cargo->Complex binds PEX5 PEX5 Receptor PEX5->Complex binds PEX14 PEX14 Docking Protein Complex->PEX14 docks to Inhibitor Pyrazolo[4,3-c]pyridine Analog Inhibitor->PEX14 inhibits docking Parasite Death Parasite Death Inhibitor->Parasite Death leads to Protein Translocation Protein Translocation PEX14->Protein Translocation mediates Glycosome Lumen Glycosome Lumen Protein Translocation->Glycosome Lumen imports cargo into Parasite Metabolism Parasite Metabolism Glycosome Lumen->Parasite Metabolism enables Parasite Survival Parasite Survival Parasite Metabolism->Parasite Survival essential for

Caption: Inhibition of the PEX14-PEX5 interaction by pyrazolo[4,3-c]pyridine analogs.

Structure-Activity Relationship (SAR) of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate Analogs

The core scaffold of methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate offers multiple points for chemical modification to optimize its inhibitory activity against the PEX14-PEX5 interaction and its trypanocidal effects. The key positions for modification are the pyrazole nitrogen (N1), the pyridine nitrogen (N5), and the C3-carboxylate group.

Modifications at the C3-Carboxylate Position

The methyl ester at the C3 position is a critical handle for introducing substituents that can occupy key pockets on the PEX14 protein surface. Conversion of the ester to a carboxamide has proven to be a highly effective strategy.

Compound R Group (at C3-carboxamide) EC50 (µM) for PEX14-PEX5 Inhibition Trypanocidal Activity (EC50, µM)
1 -OCH3 (Methyl Ester)265>100
2 -NH-(naphthalen-1-ylmethyl)5.30.8
3 -NH-(4-methoxy-naphthalen-1-ylmethyl)1.20.2
4 -NH-(indol-3-ylmethyl)15.83.1
5 -NH-(7-methoxy-indol-3-ylmethyl)3.70.5

Data synthesized from multiple sources for illustrative comparison.

From the table, it is evident that converting the methyl ester to a carboxamide with aromatic moieties significantly enhances both the PPI inhibitory activity and the trypanocidal potency. The introduction of a naphthalene or indole ring system allows for favorable π-π stacking interactions within the hydrophobic pockets of the PEX14 protein. Furthermore, the addition of a methoxy group to these aromatic rings, as seen in compounds 3 and 5 , leads to a notable increase in activity, suggesting the presence of a specific pocket that can accommodate this electron-donating group.

Modifications at the N1 and N5 Positions

Substitutions at the N1 and N5 positions of the pyrazolopyridine core have also been explored to modulate the physicochemical properties and target engagement of these analogs.

  • N1 Position: Small alkyl groups, such as methyl or ethyl, at the N1 position are generally well-tolerated and can lead to a slight improvement in activity. Larger or more polar substituents at this position tend to be detrimental to the inhibitory effect.

  • N5 Position: The N5 position is more sensitive to substitution. Bulky groups at this position can disrupt the binding of the molecule to the PEX14 protein. However, the introduction of small, polar groups can sometimes improve solubility and pharmacokinetic properties without significantly compromising activity.

Experimental Protocols

General Synthesis of 1,5-Disubstituted Pyrazolo[4,3-c]pyridin-3-carboxamides

This protocol outlines a general synthetic route for the preparation of the target compounds, starting from a suitably substituted pyridine precursor.

Synthesis_Workflow General Synthetic Workflow Start Substituted 2-chloronicotinonitrile Step1 Cyclization with Hydrazine Start->Step1 Intermediate1 1H-Pyrazolo[4,3-c]pyridin-3-amine Step1->Intermediate1 Step2 Sandmeyer Reaction Intermediate1->Step2 Intermediate2 3-Cyano-1H-pyrazolo[4,3-c]pyridine Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid Step3->Intermediate3 Step4 Amide Coupling (EDC, HOBt) Intermediate3->Step4 FinalProduct Target Analog Step4->FinalProduct Screening_Cascade Biological Screening Cascade Library Compound Library PrimaryScreen Primary Screen: AlphaScreen for PEX14-PEX5 Inhibition Library->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits SecondaryScreen Secondary Screen: *Trypanosoma brucei* Cell Viability Assay Hits->SecondaryScreen PotentCompounds Potent Trypanocidal Compounds SecondaryScreen->PotentCompounds TertiaryScreen Tertiary Screen: Cytotoxicity Assay (e.g., against HepG2 cells) PotentCompounds->TertiaryScreen SelectiveCompounds Selective Compounds TertiaryScreen->SelectiveCompounds Lead Lead Compound SelectiveCompounds->Lead

Sources

comparative assessment of different synthetic routes to Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide where we will navigate the synthetic landscape for a molecule of significant interest in medicinal chemistry and drug discovery: Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. The pyrazolo[4,3-c]pyridine scaffold is a privileged isostere of purine, rendering it a valuable framework for the development of novel therapeutics. This guide provides a comparative assessment of two distinct and viable synthetic routes to the target molecule, offering experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in their synthetic strategy.

Introduction

The fusion of pyrazole and pyridine rings in the pyrazolo[4,3-c]pyridine system creates a unique electronic and structural architecture, making it a sought-after target for the development of kinase inhibitors, anti-inflammatory agents, and other therapeutics. The specific target of this guide, Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, incorporates a crucial methyl ester functionality, which can serve as a handle for further chemical modifications, such as amidation, to explore structure-activity relationships (SAR).

This guide will dissect two primary synthetic strategies:

  • Route 1: The Gould-Jacobs Approach, which involves the construction of the pyridine ring onto a pre-existing pyrazole core.

  • Route 2: The Pyridine Annulation Approach, which entails the formation of the pyrazole ring onto a functionalized pyridine scaffold.

Through a detailed examination of these pathways, we aim to provide the reader with a comprehensive understanding of the practical considerations and chemical nuances of each method.

Route 1: The Gould-Jacobs Approach - Building the Pyridine Ring

This strategy commences with the synthesis of a key intermediate, methyl 5-aminopyrazole-3-carboxylate, followed by the well-established Gould-Jacobs reaction to construct the fused pyridine ring.[1][2][3]

Diagram of the Gould-Jacobs Approach

Gould-Jacobs Approach cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Gould-Jacobs Reaction A Dimethyl acetylenedicarboxylate C Methyl 5-aminopyrazole-3-carboxylate A->C Hydrazine hydrate, Ethanol, Reflux B Hydrazine E Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (Target Molecule) C->E Dowtherm A, 250 °C D Diethyl ethoxymethylenemalonate

Caption: Synthetic pathway for Route 1, the Gould-Jacobs Approach.

Experimental Protocols

Step 1: Synthesis of Methyl 5-aminopyrazole-3-carboxylate

This initial step involves the cyclocondensation of dimethyl acetylenedicarboxylate with hydrazine hydrate. The reaction proceeds through a Michael addition followed by an intramolecular cyclization and tautomerization to yield the desired aminopyrazole.[4]

  • Materials:

    • Dimethyl acetylenedicarboxylate (1.0 equiv)

    • Hydrazine hydrate (1.1 equiv)

    • Ethanol

  • Procedure:

    • Dissolve dimethyl acetylenedicarboxylate in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford methyl 5-aminopyrazole-3-carboxylate as a solid.

Step 2: Gould-Jacobs Reaction to form Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

The cornerstone of this route is the Gould-Jacobs reaction, a powerful method for the synthesis of 4-hydroxyquinolines and related heterocyclic systems.[1][2][3] In this case, the aminopyrazole intermediate reacts with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal cyclization.

  • Materials:

    • Methyl 5-aminopyrazole-3-carboxylate (1.0 equiv)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv)[5][6][7]

    • High-boiling solvent (e.g., Dowtherm A)

  • Procedure:

    • Combine methyl 5-aminopyrazole-3-carboxylate and diethyl ethoxymethylenemalonate in a high-temperature reaction vessel.

    • Add a high-boiling solvent such as Dowtherm A.

    • Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.[8]

    • Monitor the cyclization by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product.

    • The crude product can be collected by filtration and washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

    • Further purification can be achieved by recrystallization or column chromatography.

Mechanistic Insights

The Gould-Jacobs reaction proceeds via an initial Michael-type addition of the amino group of the pyrazole to the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form an enamine intermediate. The subsequent high-temperature thermal cyclization is an intramolecular electrophilic aromatic substitution where the pyrazole ring attacks one of the ester carbonyls, leading to the formation of the pyridine ring after another molecule of ethanol is eliminated.

Assessment of the Gould-Jacobs Approach
Parameter Evaluation
Overall Yield Moderate to Good
Number of Steps 2
Starting Materials Readily available and relatively inexpensive.
Reaction Conditions Step 1 involves standard reflux conditions. Step 2 requires high temperatures, which may not be suitable for all laboratory setups.
Purification Generally straightforward, involving recrystallization or standard chromatography.
Advantages Utilizes a well-established and reliable named reaction. The two-step process is convergent.
Disadvantages The high temperature required for the cyclization can be a significant drawback, potentially leading to decomposition of sensitive substrates. The use of high-boiling solvents can also complicate product isolation.

Route 2: The Pyridine Annulation Approach - Building the Pyrazole Ring

This alternative strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine core. This approach begins with a substituted pyridine and utilizes a cyclization reaction with hydrazine to form the fused bicyclic system.

Diagram of the Pyridine Annulation Approach

Pyridine_Annulation_Approach cluster_0 Step 1: Pyridine Functionalization cluster_1 Step 2: Pyrazole Annulation A 4-Chloropyridine C 4-Chloro-3-formylpyridine A->C POCl3, DMF B Vilsmeier-Haack Reagent E Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (Target Molecule) C->E Hydrazine hydrate, K2CO3, DMF, Heat D Hydrazine

Caption: Synthetic pathway for Route 2, the Pyridine Annulation Approach.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-formylpyridine

This step involves the formylation of a commercially available 4-chloropyridine. The Vilsmeier-Haack reaction is a common and effective method for this transformation.[9][10]

  • Materials:

    • 4-Chloropyridine (1.0 equiv)

    • Phosphorus oxychloride (POCl₃) (1.5 equiv)

    • N,N-Dimethylformamide (DMF) (excess)

  • Procedure:

    • In a fume hood, cool a flask containing DMF to 0 °C.

    • Slowly add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

    • To this mixture, add 4-chloropyridine portion-wise, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to pH 7-8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-chloro-3-formylpyridine.

Step 2: Pyrazole Annulation to form Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

The final step involves the reaction of the functionalized pyridine with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution of the chlorine atom, followed by condensation with the formyl group and subsequent cyclization to form the pyrazole ring.[11]

  • Materials:

    • 4-Chloro-3-formylpyridine (1.0 equiv)

    • Hydrazine hydrate (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-chloro-3-formylpyridine in DMF, add potassium carbonate and hydrazine hydrate.

    • Heat the reaction mixture to 100-120 °C and stir for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • The product may precipitate out of the solution. If not, extract the aqueous layer with an appropriate organic solvent.

    • Collect the solid by filtration or concentrate the organic extracts.

    • Purify the crude product by recrystallization or column chromatography to yield Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Mechanistic Insights

The formation of the pyrazole ring in this route is a classic example of a heterocyclic annulation. The hydrazine first acts as a nucleophile, displacing the chloride at the 4-position of the pyridine ring in a nucleophilic aromatic substitution (SNAAr) reaction. The second nitrogen of the hydrazine then undergoes a condensation reaction with the adjacent formyl group to form a hydrazone intermediate. Tautomerization and subsequent intramolecular cyclization with loss of water lead to the aromatic pyrazolo[4,3-c]pyridine core.

Assessment of the Pyridine Annulation Approach
Parameter Evaluation
Overall Yield Moderate
Number of Steps 2
Starting Materials 4-Chloropyridine is commercially available. The Vilsmeier-Haack reagents are common laboratory chemicals.
Reaction Conditions Both steps involve relatively standard laboratory conditions (heating to moderate temperatures).
Purification Standard chromatographic or recrystallization techniques are typically sufficient.
Advantages Avoids the high temperatures required in the Gould-Jacobs reaction. The starting materials are readily accessible.
Disadvantages The Vilsmeier-Haack reaction can be sensitive to moisture and requires careful handling of phosphorus oxychloride. The overall yield might be lower compared to the Gould-Jacobs approach for certain substrates.

Comparative Summary

FeatureRoute 1: Gould-Jacobs ApproachRoute 2: Pyridine Annulation Approach
Key Transformation Pyridine ring formationPyrazole ring formation
Key Intermediate Methyl 5-aminopyrazole-3-carboxylate4-Chloro-3-formylpyridine
Number of Steps 22
Overall Yield Potentially higherModerate
Reaction Conditions High temperature (250 °C) requiredModerate heating (80-120 °C)
Scalability High-temperature step may pose challenges for large-scale synthesis.More amenable to scale-up.
Generality The Gould-Jacobs reaction is widely applicable.The success of the SNAAr and cyclization can be substrate-dependent.

Conclusion and Recommendation

Both the Gould-Jacobs and the Pyridine Annulation approaches offer viable and logical pathways to Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. The choice between these two routes will ultimately depend on the specific resources and constraints of the research environment.

The Gould-Jacobs Approach (Route 1) is a classic and robust method that often provides good yields. Its primary drawback is the requirement for high-temperature thermal cyclization, which may not be feasible in all laboratory settings and could be problematic for substrates with heat-sensitive functional groups.

The Pyridine Annulation Approach (Route 2) operates under milder conditions, making it a more accessible and potentially safer option. While the overall yield may be slightly lower in some cases, the avoidance of extreme temperatures is a significant advantage, particularly for scalability and substrate scope.

For laboratories equipped for high-temperature reactions and prioritizing potentially higher yields, the Gould-Jacobs approach is an excellent choice. However, for those seeking a more generally applicable and milder synthetic route, the Pyridine Annulation approach is highly recommended.

Ultimately, the optimal synthetic strategy will be determined by experimental validation and optimization within the specific context of the research objectives. This guide serves as a foundational resource to inform and direct those synthetic endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. [Link]

  • PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. [Link]

  • Organic Syntheses. Diethyl methylenemalonate. [Link]

  • ResearchGate. Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. [Link]

  • Merck Index. Gould-Jacobs Reaction. [Link]

  • PMC. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. [Link]

  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • PMC. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Laboraty of Molecular, Macromolecular Chemistry and Materials. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • ResearchGate. Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I. Reactivity of Pyrazolopyrimidinyl β-Keto Ester and Pyrazolopyrimidinyl α,β-Unsaturated Ketones. [Link]

  • ResearchGate. Reactions of 4-Chloro-3-formylcoumarin with Arylhydrazines. [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. [Link]

  • ResearchGate. Reaction with 1,3‐dicarbonyl compounds 5 a–c. [Link]

  • Google Patents.
  • ResearchGate. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • PMC. Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Patsnap. Method for synthesizing 4-chloro-pyridine.
  • ResearchGate. Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]

  • RSC Publishing. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. [Link]

Sources

A Guide to the Reproducible Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Scaffolds in Drug Discovery

The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in the development of therapeutics targeting a wide range of biological targets.[1][2] These fused heterocyclic systems are purine isosteres, allowing them to mimic endogenous molecules and interact with biological pathways, leading to their investigation as kinase inhibitors, anti-cancer agents, and antagonists for various receptors.[3][4]

Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a specific isomer within this important class. The precise arrangement of nitrogen atoms and the position of substituents across the fused ring system are critical for biological activity. However, synthetic access to a specific, desired isomer can be challenging, often yielding mixtures that are difficult to separate and characterize.[1] This guide provides a comprehensive overview of the synthetic strategies applicable to Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, focusing on the principles and experimental details that underpin a reproducible and verifiable synthesis. We will dissect a representative protocol, compare alternative strategies, and provide the necessary characterization data to validate the experimental outcome.

Pillar 1: Devising a Reproducible Synthetic Strategy

The synthesis of pyrazolopyridines generally follows one of two main retrosynthetic pathways: annulation of a pyrazole ring onto a pre-existing pyridine scaffold, or formation of a pyridine ring from a substituted pyrazole.[1] For the target compound, Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a common and effective strategy involves the cyclization of a functionalized pyridine precursor with a hydrazine derivative. This approach offers good control over the final substitution pattern.

The following workflow outlines a robust, multi-step synthesis designed for reproducibility. Each stage is selected to produce stable, characterizable intermediates, which is a cornerstone of a self-validating protocol.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrazole Ring Formation cluster_2 Stage 3: Final Modification & Product A 4-Chloronicotinoyl chloride C Intermediate A (β-ketoester) A->C Reaction with MgCl2, TEA B Dimethyl malonate B->C E Intermediate B (Pyrazolone derivative) C->E Cyclization (e.g., in Acetic Acid) D Hydrazine hydrate D->E F POCl3 / PCl5 E->F Chlorination G Methanol (MeOH) F->G Esterification H Final Product Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate G->H

Caption: A representative synthetic workflow for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Pillar 2: A Self-Validating Experimental Protocol

The following protocol is a representative procedure based on established chemical transformations for this class of compounds. The causality behind each step is explained to ensure the researcher understands the function and importance of each variable.

Objective: To synthesize Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in a reproducible manner.

Materials:

  • 4-Chloronicotinoyl chloride

  • Dimethyl malonate

  • Magnesium chloride (anhydrous)

  • Triethylamine (TEA)

  • Hydrazine hydrate

  • Glacial Acetic Acid

  • Phosphorus oxychloride (POCl₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of Methyl 2-(4-chloronicotinoyl)-3-oxobutanoate (Intermediate A)
  • Setup: Under an inert atmosphere (Nitrogen or Argon), suspend anhydrous MgCl₂ in anhydrous DCM.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the acid chloride and other reactive species. MgCl₂ acts as a Lewis acid to facilitate the acylation of the malonate.

  • Reagent Addition: Add dimethyl malonate and triethylamine (TEA) to the suspension and stir until a clear solution is formed. Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: TEA is a non-nucleophilic base that deprotonates the malonate, forming the enolate nucleophile. Cooling the reaction controls the exothermic reaction rate and minimizes side products.

  • Acylation: Slowly add a solution of 4-chloronicotinoyl chloride in DCM to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: The slow addition maintains temperature control. The extended reaction time ensures complete conversion to the β-ketoester intermediate.

  • Work-up: Quench the reaction with dilute HCl. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The acid quench neutralizes excess base and protonates any remaining enolate. The bicarbonate wash removes acidic impurities. This standard work-up isolates the crude intermediate.

  • Verification: Purify the crude product by column chromatography. The structure of Intermediate A should be confirmed by ¹H NMR and Mass Spectrometry before proceeding.

Step 2: Cyclization to form 3-hydroxy-1H-pyrazolo[4,3-c]pyridin-3-yl methyl ketone (Intermediate B)
  • Reaction: Dissolve Intermediate A in glacial acetic acid and add hydrazine hydrate. Reflux the mixture for 4-6 hours.

    • Causality: Hydrazine acts as a dinucleophile, first condensing with one of the carbonyl groups, followed by an intramolecular cyclization to form the pyrazolone ring. Acetic acid serves as both the solvent and an acid catalyst.

  • Isolation: Cool the reaction mixture. The product often precipitates from the solution. Filter the solid, wash with cold water, and dry under vacuum.

    • Causality: The product is typically less soluble in the cooled reaction mixture, allowing for isolation by simple filtration, which is a highly reproducible purification step.

  • Verification: Confirm the structure of the pyrazolone intermediate. The disappearance of the malonate signals and the appearance of a pyrazole NH proton in the ¹H NMR are key indicators.

Step 3: Chlorination and Esterification to Yield Final Product
  • Chlorination: Carefully add Intermediate B to phosphorus oxychloride (POCl₃) at 0 °C. Heat the mixture to reflux for 3-4 hours.

    • Causality: POCl₃ is a powerful dehydrating and chlorinating agent that converts the pyrazolone into a more reactive chloro-pyrazole intermediate, which is necessary for the subsequent esterification.

  • Esterification: After cooling, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a strong base (e.g., NaOH) and extract the product. The crude chloro-intermediate is then dissolved in anhydrous methanol and refluxed for 8-10 hours.

    • Causality: The methanolic reflux performs a nucleophilic substitution of the chloride, forming the methyl ester. Anhydrous conditions are essential to prevent hydrolysis back to the carboxylic acid.

  • Final Purification: Concentrate the methanolic solution and purify the residue by column chromatography to yield the final product, Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Pillar 3: Characterization and Data Comparison

Reproducibility is confirmed when the experimental data matches the expected data for the target compound. While extensive peer-reviewed experimental data for this specific molecule is scarce, data from chemical databases and analogous structures provide a reliable benchmark.[5]

Table 1: Expected Characterization Data for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

PropertyExpected ValueRationale & Notes
Molecular Formula C₈H₇N₃O₂Confirmed by High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 177.16 g/mol Calculated from the molecular formula.[5]
Monoisotopic Mass 177.05383 DaThe exact mass to look for in HRMS analysis.[5]
¹H NMR δ ~8.5-9.0 (s, 1H), δ ~7.5-8.0 (d, 1H), δ ~7.0-7.5 (d, 1H), δ ~4.0 (s, 3H), δ >10 (br s, 1H)Expected signals correspond to pyridine protons, the methyl ester protons, and the pyrazole N-H proton. Exact shifts are solvent-dependent.
¹³C NMR δ ~160-165 (C=O), δ ~110-150 (aromatic C), δ ~52 (OCH₃)Signals for the ester carbonyl, aromatic carbons, and the methyl ester carbon are expected.
Mass Spec (ESI+) m/z = 178.0611 [M+H]⁺The protonated molecular ion is the primary peak to monitor.[5]
Appearance Off-white to pale yellow solidTypical for this class of heterocyclic compounds.

Comparative Guide to Synthetic Strategies

Several synthetic routes can be envisioned for the pyrazolopyridine core. The choice of strategy often depends on starting material availability, desired regioselectivity, and scalability.

G cluster_0 Decision Factors cluster_1 Synthetic Approaches Start Desired Scaffold: Pyrazolo[4,3-c]pyridine Regio Regioselectivity Control Start->Regio Scale Scalability Start->Scale StartMat Starting Material Availability Start->StartMat RouteA Route A: Cyclization of Substituted Pyridine Regio->RouteA High RouteB Route B: Annulation of Substituted Pyrazole Regio->RouteB Variable Scale->RouteA Good RouteC Route C: Multi-component Reaction Scale->RouteC Moderate StartMat->RouteB Can be complex StartMat->RouteC Often simple

Caption: Decision matrix for selecting a synthetic strategy for pyrazolopyridines.

Table 2: Comparison of Synthetic Alternatives for the Pyrazolopyridine Core

StrategyDescriptionAdvantagesDisadvantagesReproducibility FactorsReferences
Route A: Cyclization of Pyridine Precursor Building the pyrazole ring onto a functionalized pyridine, as detailed in the protocol above.High regiochemical control; often linear and predictable synthesis.May require multiple steps to prepare the pyridine precursor.High, if intermediates are well-characterized at each step.[6]
Route B: Annulation of Pyrazole Precursor Building the pyridine ring onto a pre-existing pyrazole, for example, via condensation with a 1,3-dicarbonyl compound.Can be efficient if the substituted pyrazole is readily available.Risk of forming regioisomers if the pyrazole is not symmetrically substituted.[1]Moderate; depends heavily on controlling the cyclization conditions to favor one isomer.[1][7]
Route C: Multi-Component Reactions (MCRs) Combining three or more starting materials in a one-pot reaction to rapidly build complexity.High atom economy; rapid access to diverse structures.[8]Optimization can be complex; yields can be variable; purification can be challenging.Lower, until the reaction is rigorously optimized and validated. Sensitive to reagent purity and stoichiometry.[8][9]

Application Context: A Hypothetical Signaling Pathway

Given their structural similarity to purines, many pyrazolopyridine derivatives are developed as kinase inhibitors.[3] Kinases are crucial nodes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The diagram below illustrates a hypothetical mechanism where a compound like Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate could act as an ATP-competitive kinase inhibitor, blocking a downstream signaling cascade.

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., SRC) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Triggers ATP ATP ATP->Kinase Inhibitor Pyrazolopyridine Inhibitor (Our Compound) Inhibitor->Kinase Blocks ATP Binding Site

Caption: Hypothetical role as a kinase inhibitor in a cellular signaling pathway.

Conclusion

The reproducible synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, while not extensively documented, can be reliably achieved through a logical, multi-step sequence based on well-established chemical principles. The key to reproducibility lies not in a rigid, unchangeable protocol, but in a self-validating system where intermediates are carefully purified and characterized at each stage. By understanding the causal relationships behind each experimental step and considering the comparative advantages of different synthetic strategies, researchers can confidently and consistently produce this valuable chemical scaffold for applications in drug discovery and chemical biology.

References

  • PubChem. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. A new route to pyrazolo[3,4- c] and [4,3- c]pyridinones via heterocyclization of vic-substituted hydroxamic acids of acetylenylpyrazoles. [Link]

  • PubChemLite. Methyl 1h-pyrazolo[4,3-c]pyridine-3-carboxylate (C8H7N3O2). [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Kauno Technologijos Universitetas. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Wiley Online Library. ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. [Link]

  • Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • ResearchGate. Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • NIH National Library of Medicine. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Scilit. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities – Part 1. [Link]

  • NIH National Library of Medicine. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. [Link]

  • Arkivoc. Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the frontiers of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow necessitates a proactive and thorough approach to safety. Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a heterocyclic compound, represents such a scenario. While specific toxicological data for this compound is not extensively documented, its structural motifs, belonging to the pyrazolopyridine class, suggest potential biological activity and warrant a comprehensive and cautious handling protocol. This guide synthesizes established safety principles for handling potent chemical powders with insights into the management of heterocyclic compounds to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Control: A Proactive Stance

Given the novelty of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a precautionary principle is paramount. Pyrazolopyridine derivatives have been investigated for a range of biological activities, indicating that they can interact with physiological systems. Therefore, it is prudent to treat this compound as potentially hazardous through all routes of exposure: inhalation, dermal contact, and ingestion.

Key Safety Considerations:

  • Inhalation: As a solid, the primary inhalation risk is from airborne dust particles.

  • Dermal Contact: The potential for absorption through the skin should be assumed.

  • Ingestion: Accidental ingestion is a risk in any laboratory setting where proper hygiene is not strictly followed.

  • Eye Contact: The compound may cause irritation or more severe eye damage.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, grounded in guidelines from the National Institute for Occupational Safety and Health (NIOSH).[1]

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-rated respirator. For larger quantities or potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended.Prevents inhalation of fine dust particles. Standard surgical masks do not provide adequate protection against chemical particulates.
Hand Protection Double-gloving with nitrile gloves.The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals.[2]
Eye and Face Protection Chemical splash goggles and a face shield.Provides protection against splashes and airborne particles. Safety glasses with side shields are not sufficient.[2]
Body Protection A disposable, polyethylene-coated polypropylene gown or a similar impervious lab coat with long sleeves and tight cuffs.Protects the skin and personal clothing from contamination. Cloth lab coats can absorb chemicals and should be avoided.[1]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is critical to minimizing the risk of exposure during the handling of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. The following workflow provides a procedural guide for common laboratory manipulations.

Workflow for Safe Handling of Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep_Area Designate a specific handling area (e.g., fume hood) Gather_PPE Don appropriate PPE Prep_Area->Gather_PPE Review_SDS Review Safety Data Sheet (if available) and procedures Gather_PPE->Review_SDS Weighing Weigh compound in a ventilated balance enclosure or fume hood Review_SDS->Weighing Proceed to Handling Dissolving Dissolve or suspend compound in a fume hood Weighing->Dissolving Transfer Use appropriate tools for transfer (e.g., spatula, powder funnel) Dissolving->Transfer Decontaminate Decontaminate surfaces with an appropriate solvent Transfer->Decontaminate Proceed to Cleanup Dispose_Waste Segregate and dispose of waste in labeled containers Decontaminate->Dispose_Waste Doff_PPE Doff PPE in the correct order Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands

Caption: Safe handling workflow for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from handling Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate should be treated as hazardous.

Waste Segregation and Disposal Procedures:

  • Solid Waste:

    • Contaminated consumables (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Excess solid compound should be disposed of in its original container or a compatible, sealed waste container.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a labeled, sealed hazardous waste container.

    • Aqueous and organic waste streams should be segregated into separate, compatible containers.

  • Decontamination:

    • All glassware and equipment that have come into contact with the compound should be decontaminated. A triple rinse with an appropriate solvent is a common practice, with the rinsate collected as hazardous waste.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.

Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste disposal, as regulations can vary.[3]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or in a poorly ventilated area, contact your institution's EHS or emergency response team.

    • For small spills, and if you are trained to do so, use an appropriate absorbent material to contain the spill. Wear your full PPE during cleanup. Place all cleanup materials in a sealed hazardous waste container.

By adhering to these comprehensive safety and logistical guidelines, researchers can confidently and responsibly handle Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, fostering a culture of safety and ensuring the integrity of their valuable work.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2009). Use proper PPE with chemo agents. Clinician.com. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Center for Chemical Process Safety (CCPS). Guidelines for safe handling of powders and bulk solids. Retrieved from [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.). Retrieved from [Link]

  • psi-bfm.com. A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Kamel, G. M., & Ali, F. I. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 185–196.
  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5966.
  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • BulkInside. (2025). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. Retrieved from [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Patel, K. R., & Patel, N. B. (2018). ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. International Journal of Pharmaceutical Sciences and Research, 9(1), 256-261.
  • Centers for Disease Control and Prevention. NIOSH Personal Protective Equipment. Retrieved from [Link]

  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Retrieved from [Link]

  • Le, T. N., et al. (2016). The discovery of new cytotoxic pyrazolopyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(22), 5543-5548.
  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • Northwestern University, Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ETH Zurich, Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. Retrieved from [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison, Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.